Besifovir dipivoxil
Description
LB80380 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N5O8P/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJXDOWBVVABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196062 | |
| Record name | LB 80380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441785-26-8 | |
| Record name | LB80380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifovir dipivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LB 80380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFOVIR DIPIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9I9P4J8IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Besifovir Dipivoxil Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besifovir dipivoxil maleate is a prodrug of the acyclic nucleotide phosphonate besifovir, a potent inhibitor of hepatitis B virus (HBV) polymerase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed examination of a potential synthetic pathway for this compound maleate. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on antiviral therapeutics. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Identification
This compound maleate is the maleate salt of the dipivoxil ester prodrug of besifovir. The dipivoxil moieties enhance the oral bioavailability of the parent compound, besifovir. Upon oral administration, it is rapidly absorbed and subsequently hydrolyzed by esterases to release the active drug, besifovir, which is then phosphorylated to its active diphosphate form.
The chemical structure of this compound maleate is comprised of a guanine analog attached to a cyclopropyl group, which is linked to a phosphonate group esterified with two pivaloyloxymethyl (pivoxil) groups. The molecule is salified with maleic acid.
Table 1: Chemical Identification of this compound Maleate
| Identifier | Value |
| IUPAC Name | [[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate; (Z)-but-2-enedioic acid[1] |
| CAS Number | 1039623-01-2[2] |
| Molecular Formula | C₂₆H₃₈N₅O₁₂P (as maleate salt)[2] |
| Molecular Weight | 643.58 g/mol (as maleate salt)[2] |
| SMILES | CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=C(N)N=CN=C32)OCOC(=O)C(C)(C)C.C(=C/C(=O)O)\C(=O)O[2] |
| InChIKey | DXUDWHZKSUFXKH-BTJKTKAUSA-N |
Physicochemical Properties
The physicochemical properties of this compound maleate are crucial for its formulation, delivery, and pharmacokinetic profile. While extensive experimental data is not publicly available, predicted values from reliable sources provide valuable insights.
Table 2: Physicochemical Properties of this compound (Free Base)
| Property | Value | Source |
| Molecular Weight | 527.51 g/mol | Calculated |
| logP | 1.39 | ALOGPS |
| Water Solubility | 0.744 mg/mL | ALOGPS |
| pKa (Strongest Acidic) | 16.67 | Chemaxon |
| pKa (Strongest Basic) | 3.58 | Chemaxon |
Synthesis of this compound Maleate
Proposed Synthetic Workflow
The synthesis would likely commence with the preparation of the key cyclopropyl intermediate, followed by coupling with the purine base and subsequent phosphonylation and esterification.
Caption: Proposed synthetic workflow for this compound Maleate.
Key Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps outlined in the synthetic workflow. These are based on established chemical principles for analogous compounds.
Step 1: Synthesis of the Cyclopropyl Intermediate
The synthesis would likely start from a commercially available cyclopropane derivative. A key intermediate would be a suitably protected (hydroxymethyl)cyclopropylmethyl phosphonate derivative.
Step 2: Coupling with the Purine Base
The protected cyclopropylmethyl phosphonate intermediate would then be coupled with a protected guanine derivative. This is a crucial step to form the core structure of besifovir.
-
Reaction: Nucleophilic substitution of a leaving group on the cyclopropyl intermediate with the N9 of the purine ring.
-
Reagents: Protected guanine, a suitable base (e.g., sodium hydride), and the cyclopropyl intermediate.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF).
-
Purification: Column chromatography.
Step 3: Deprotection and Phosphonylation
Following the successful coupling, any protecting groups on the guanine and phosphonate moieties would be removed. The resulting intermediate would then be phosphonylated to introduce the phosphonic acid group.
Step 4: Esterification to the Dipivoxil Prodrug
The phosphonic acid of besifovir would then be esterified to form the dipivoxil prodrug.
-
Reaction: Esterification of the phosphonic acid with chloromethyl pivalate.
-
Reagents: Besifovir, chloromethyl pivalate, and a non-nucleophilic base (e.g., triethylamine).
-
Solvent: Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Purification: Crystallization or column chromatography.
Caption: Logical relationship of synthesis and purification steps.
Step 5: Salt Formation
The final step involves the formation of the maleate salt to improve the stability and pharmaceutical properties of the compound.
-
Reaction: Acid-base reaction between this compound and maleic acid.
-
Reagents: this compound and maleic acid in a 1:1 molar ratio.
-
Solvent: A suitable organic solvent in which the product is sparingly soluble to facilitate precipitation (e.g., ethanol, isopropanol, or acetone).
-
Isolation: Filtration and drying of the precipitated salt.
Mechanism of Action and Signaling Pathway
This compound maleate acts as a prodrug. Once inside the body, it is converted to besifovir, which is then phosphorylated by cellular kinases to the active metabolite, besifovir diphosphate. Besifovir diphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HBV polymerase. Incorporation of besifovir diphosphate leads to chain termination, thus inhibiting viral replication.
Caption: Intracellular activation and mechanism of action of Besifovir.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for this compound maleate. While a definitive, published synthesis protocol remains elusive, the proposed pathway, based on established organic chemistry principles for analogous compounds, offers a strong foundation for researchers in the field. The provided data and diagrams are intended to serve as a valuable resource for drug development professionals working on novel antiviral therapies for chronic hepatitis B. Further research into the specific reaction conditions and optimization of the synthetic steps is warranted to develop a robust and efficient manufacturing process.
References
Besifovir: A Prodrug Approach to Acyclic Nucleotide Phosphonate Therapy for Chronic Hepatitis B
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Besifovir dipivoxil maleate (BSV), known during its development as LB80380, represents a significant advancement in the treatment of chronic hepatitis B (CHB).[1][2] As an orally administered acyclic nucleotide phosphonate, it employs a prodrug strategy to effectively deliver its active metabolite to hepatocytes, the primary site of hepatitis B virus (HBV) replication.[3][4] Structurally similar to adefovir and tenofovir, Besifovir is a guanosine monophosphate analog designed for potent inhibition of HBV DNA polymerase.[5][6] Extensive clinical trials have demonstrated its non-inferior antiviral efficacy compared to established first-line therapies like tenofovir disoproxil fumarate (TDF), alongside a superior safety profile concerning renal and bone health.[7][8] This guide provides a comprehensive technical overview of Besifovir, detailing its metabolic activation, mechanism of action, pharmacokinetics, clinical trial data, and key experimental methodologies.
Chemistry and Prodrug Design
Besifovir is chemically designated as [({1-[(2-Amino-9H-purin-9-yl)methyl]cyclopropyl}oxy)methyl]phosphonic acid.[5] It is administered as a dipivoxil maleate salt, a prodrug formulation designed to enhance oral bioavailability.[9][10] The core structure is an acyclic nucleotide phosphonate, which mimics natural deoxynucleoside monophosphates but lacks the 3'-hydroxyl group necessary for DNA chain elongation.[3][6] The pivaloyloxymethyl (pivoxil) groups are ester moieties that mask the negatively charged phosphonate group, increasing the molecule's lipophilicity and facilitating its absorption from the gastrointestinal tract.[11]
Metabolic Activation and Mechanism of Action
The therapeutic activity of Besifovir is entirely dependent on its conversion to the active metabolite within the body. This process occurs in a sequential, multi-step pathway.
2.1. Metabolic Activation Pathway
Once absorbed, the prodrug, this compound (LB80380), undergoes rapid hydrolysis by esterases present in the intestine and liver. This initial step cleaves the two pivoxil groups, yielding an intermediate metabolite, LB80331.[1][4][12] Subsequently, LB80331 is oxidized by cellular enzymes, such as aldehyde oxidase or xanthine oxidase, to form the active metabolite, LB80317.[3] Inside the hepatocyte, LB80317 is further phosphorylated by cellular kinases to its diphosphate and ultimately its triphosphate form, which is the pharmacologically active agent that directly inhibits the HBV polymerase.[13][14]
2.2. Mechanism of HBV Polymerase Inhibition
The active triphosphate metabolite of Besifovir acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase (a reverse transcriptase).[3] By mimicking dGTP, it is incorporated into the nascent viral DNA chain.[14][15] Since the acyclic structure of Besifovir lacks the 3'-hydroxyl group required for the formation of the next phosphodiester bond, its incorporation results in the immediate termination of DNA chain elongation.[3] This disruption of the viral replication cycle effectively suppresses the production of new virus particles.[15]
Pharmacokinetics
Besifovir is administered orally and is rapidly absorbed.[1][12] Pharmacokinetic studies have primarily focused on its metabolites, as the parent prodrug is transient.
Table 1: Pharmacokinetic Parameters of Besifovir Metabolites
| Parameter | Metabolite | Value | Condition | Citation |
| Tmax (Time to Peak Plasma Concentration) | LB80331 | 2.0 hours | 60 mg single oral dose | [1][12] |
| Cmax (Peak Plasma Concentration) | LB80331 | 397 ng/mL | 60 mg single oral dose | [1][12] |
| t½ (Elimination Half-life) | LB80331 | 3.0 hours | 60 mg single oral dose | [1][12] |
| Plasma Exposure (AUC) Increase vs. Normal | LB80331 | 1.5-fold | Mild Renal Impairment | [3][16] |
| LB80331 | 2.5-fold | Moderate Renal Impairment | [3][16] | |
| LB80331 | 4.5-fold | Severe Renal Impairment | [3][16] | |
| LB80317 | 1.8-fold | Mild Renal Impairment | [8] | |
| LB80317 | 3.2-fold | Moderate Renal Impairment | [8] | |
| LB80317 | 6.2-fold | Severe Renal Impairment | [8] |
Data synthesized from multiple studies. AUC: Area Under the Curve.
Besifovir and its metabolites are primarily excreted through the kidneys.[1][12] As shown in Table 1, plasma exposure to the metabolites increases significantly with worsening renal function, indicating that dose adjustments may be necessary for patients with moderate to severe renal impairment.[3][16] A common adverse event associated with Besifovir is carnitine depletion, which necessitates carnitine supplementation during therapy.[1][4]
In Vitro Antiviral Activity and Resistance Profile
Besifovir demonstrates potent antiviral activity against both wild-type and various drug-resistant HBV strains.
Table 2: In Vitro Antiviral Activity (IC₅₀) of Besifovir Against HBV Mutants
| HBV Strain / Mutant | Resistance to | Besifovir (BFV) IC₅₀ (µM) | Fold Change vs. WT | Citation |
| Wild-Type (WT) | - | 0.15 ± 0.04 | 1.0 | [6] |
| rtL180M + rtM204V | Lamivudine (LMV) | > 10.0 | > 66.7 | [6] |
| rtA181T | Adefovir (ADV) | 0.19 ± 0.05 | 1.3 | [6] |
| rtN236T | Adefovir (ADV) | 0.17 ± 0.02 | 1.1 | [6] |
| rtL180M + rtM204V + rtS202G | Entecavir (ETV) | 0.65 ± 0.07 | 4.3 | [6] |
| rtT184G + rtS202I + rtM250V | Entecavir (ETV) | 0.35 ± 0.05 | 2.3 | [6] |
| CYEI Mutant | Tenofovir (TDF) | 0.16 ± 0.02 | 1.1 | [6] |
IC₅₀: Half-maximal inhibitory concentration. Data from in vitro susceptibility assays.[6]
The data indicate that Besifovir is highly effective against adefovir- and tenofovir-resistant mutants.[6] However, it shows significantly reduced activity against lamivudine-resistant mutants (rtL180M + rtM204V) and partial resistance in some entecavir-resistant strains.[6] This suggests Besifovir could be a viable treatment option for patients who have developed resistance to ADV or TDF.[6] Importantly, long-term clinical studies of up to 192 weeks have not identified any emergent drug-resistant mutations to Besifovir.[7][8]
Clinical Efficacy and Safety
Besifovir has been rigorously evaluated in multiple Phase 3 clinical trials, primarily against TDF, a standard-of-care treatment for CHB.
Table 3: Summary of Efficacy Outcomes from Phase 3 Clinical Trials (Besifovir vs. TDF)
| Endpoint | Timepoint | Besifovir (BSV) Group | Tenofovir (TDF) Group | Citation |
| Virological Response (HBV DNA < 69 IU/mL) | 48 Weeks | 84.8% | 88.8% | [2] |
| 144 Weeks | 87.7% | 92.1% (TDF then BSV) | [7] | |
| 192 Weeks | 92.5% | 93.1% (TDF then BSV) | [8] | |
| Virological Response (HBV DNA < 20 IU/mL) | 144 Weeks | 82.8% | N/A | [7] |
| ALT Normalization | 144 Weeks | Similar between groups | Similar between groups | [7] |
| HBeAg Seroconversion | 144 Weeks | Similar between groups | Similar between groups | [7] |
Data from the NCT01937806 trial and its extension studies. The 144 and 192-week TDF group data represent patients who switched to open-label Besifovir after 48 or 96 weeks.
The results consistently demonstrate that Besifovir has a potent and sustained antiviral effect that is non-inferior to TDF.[2][7][8] The primary advantage of Besifovir lies in its improved safety profile, particularly concerning renal function and bone mineral density (BMD).
Table 4: Summary of Safety Outcomes (Renal and Bone) from Phase 3 Clinical Trials
| Parameter | Timepoint | Besifovir (BSV) Group | Tenofovir (TDF) Group | Key Finding | Citation |
| Hip BMD (% change from baseline) | 48 Weeks | -0.64% | -1.82% | BSV showed significantly less bone loss. | [2] |
| 144 Weeks | -0.42% | N/A (Switched to BSV) | BMD in the switch group recovered after changing to BSV. | [7] | |
| Spine BMD (% change from baseline) | 48 Weeks | +0.47% | -1.33% | BSV showed significantly less bone loss. | [2] |
| 144 Weeks | +0.02% | N/A (Switched to BSV) | BMD in the switch group recovered after changing to BSV. | [7] | |
| eGFR (mL/min/1.73m² change from baseline) | 48 Weeks | +0.4 | -3.5 | Renal function was better preserved with BSV. | [2] |
BMD: Bone Mineral Density; eGFR: estimated Glomerular Filtration Rate. Data from the NCT01937806 trial and its extension studies.
Long-term TDF therapy is associated with risks of nephrotoxicity and decreased bone mineral density.[9][17] Studies show that patients treated with Besifovir experience significantly less decline in BMD and better preservation of renal function compared to those on TDF.[2][7] Furthermore, patients who switched from TDF to Besifovir showed improvement in these safety markers, suggesting a reversal of TDF-associated adverse effects.[7][17]
Key Experimental Methodologies
6.1. In Vitro Drug Susceptibility Assay
The antiviral activity and resistance profile of Besifovir were determined using cell-based assays.
Protocol Summary:
-
Cell Line: Huh7 human hepatoma cells are commonly used.[12][14]
-
Transfection: Cells are transfected with HBV replicon plasmids (e.g., 1.2mer constructs) that can produce infectious virus particles. Plasmids containing specific resistance-associated mutations are used to test activity against resistant strains.[12][14]
-
Drug Application: Following transfection, the cell culture medium is replaced with medium containing serial dilutions of the active Besifovir metabolite (BFV, or LB80317), as the prodrug form is not activated in vitro.[14]
-
Analysis of Viral Replication: After a multi-day incubation (typically 4 days), intracellular HBV DNA replicative intermediates are extracted from the cells.[12][14] The levels of these DNA forms are quantified using Southern blot analysis, which allows for the separation and visualization of different viral DNA species (e.g., relaxed circular, double-stranded linear, and single-stranded DNA).[1][14][18] The concentration of the drug that inhibits viral DNA replication by 50% (IC₅₀) is then calculated.[14][19]
6.2. Phase 3 Clinical Trial Protocol (NCT01937806)
Study Design: A multicenter, randomized, double-blind, non-inferiority trial followed by an open-label extension phase.[2][13]
-
Participants: Treatment-naïve adults (≥20 years) with CHB. Key inclusion criteria included elevated HBV DNA levels (>1.0×10⁵ copies/mL for HBeAg-positive and >1.0×10⁴ copies/mL for HBeAg-negative patients) and elevated serum ALT levels (1.2–10 times the upper limit of normal).[12][13]
-
Treatment Arms (Initial 48 Weeks):
-
This compound maleate 150 mg once daily.
-
Tenofovir disoproxil fumarate 300 mg once daily.
-
-
Primary Endpoint: The proportion of patients achieving a virological response, defined as serum HBV DNA level < 69 IU/mL, at week 48.[9][13]
-
Secondary Endpoints: Included rates of ALT normalization, HBeAg seroconversion, development of antiviral resistance, and safety assessments (particularly changes in renal function markers like eGFR and bone mineral density).[2]
-
Extension Phase: After the initial 48-week double-blind phase, all patients were eligible to receive open-label Besifovir for an extended period (up to 192 weeks) to assess long-term efficacy and safety.[8][12]
Conclusion
Besifovir is a potent acyclic nucleotide phosphonate that leverages a well-designed prodrug strategy to achieve effective oral delivery and targeted action against HBV. Its mechanism of action, centered on the termination of viral DNA synthesis, provides robust and sustained viral suppression. Large-scale clinical trials have firmly established its non-inferiority to TDF in antiviral efficacy while demonstrating a clinically significant improvement in renal and bone safety. With a high barrier to resistance and a favorable long-term safety profile, Besifovir represents a valuable first-line treatment option for treatment-naïve patients with chronic hepatitis B and a promising alternative for patients experiencing adverse effects from other nucleotide analog therapies.
References
- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schca-ir.schmc.ac.kr [schca-ir.schmc.ac.kr]
- 3. Influence of Renal Function on the Single-Dose Pharmacokinetics of Besifovir, a Novel Antiviral Agent for theTreatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What role for cellular metabolism in the control of hepatitis viruses? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Enzymes in Viral Infection and Host Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrated Population Pharmacokinetic Model of Bemnifosbuvir and Metabolites – ScienceOpen [scienceopen.com]
- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 17. ice-hbv.org [ice-hbv.org]
- 18. ice-hbv.org [ice-hbv.org]
- 19. researchgate.net [researchgate.net]
Preclinical pharmacology and toxicology of Besifovir dipivoxil
An In-depth Preclinical Guide to Besifovir Dipivoxil: Pharmacology and Toxicology
Introduction
This compound maleate (BSV), trade name Besivo®, is an oral acyclic nucleotide phosphonate and a prodrug of its active metabolite, besifovir.[1][2] Developed as a potent antiviral agent against the hepatitis B virus (HBV), it functions as an inhibitor of the HBV DNA polymerase.[3][4] As a guanosine monophosphate analog, it shares structural similarities with other nucleotide analogs like adefovir and tenofovir.[5] This guide provides a detailed overview of the preclinical data, focusing on the pharmacology, pharmacokinetics, and toxicology of this compound, intended for researchers and professionals in drug development.
Preclinical Pharmacology
Mechanism of Action
This compound is a prodrug that requires intracellular conversion to its active form.[1][6] Once administered orally, it is hydrolyzed by esterases, primarily in the liver and intestine, to release the active moiety, besifovir (BFV).[5] Cellular kinases then phosphorylate besifovir into its active diphosphate form. This active metabolite, besifovir diphosphate, acts as a competitive inhibitor of the viral HBV DNA polymerase (reverse transcriptase).[3][4] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain. Once incorporated, it causes premature chain termination, effectively halting HBV DNA replication and disrupting the viral life cycle.[4][7]
Antiviral Activity In Vitro
Besifovir has demonstrated potent antiviral activity against HBV. In vitro susceptibility assays are crucial for determining the efficacy against both wild-type (WT) and drug-resistant HBV strains.
A common method for assessing in vitro anti-HBV activity involves the following steps:
-
Cell Culture: Human hepatoma cell lines, such as Huh7 cells, are cultured under standard conditions.
-
Transfection: The cells are transfected with plasmids containing HBV 1.2mer replicons. These replicons can harbor wild-type or specific resistance-conferring mutations in the reverse transcriptase (RT) domain of the HBV polymerase.
-
Drug Treatment: Following transfection, the cells are treated with varying concentrations of the active metabolite, besifovir (BFV), as the prodrug form is not effectively metabolized in vitro.[5] Lamivudine (LMV) or other nucleos(t)ide analogs (NAs) are often used as controls. The treatment typically lasts for 4 days.
-
Analysis of HBV Replication: Cells are harvested and lysed. The total DNA is extracted, and any transfected plasmid DNA is digested with specific nucleases. The level of HBV DNA replication is then quantified using Southern blot analysis.[5]
-
Data Interpretation: The concentration of the drug that inhibits HBV DNA replication by 50% (IC₅₀) is calculated to determine its potency. Secreted HBeAg levels in the supernatant can be measured to confirm consistent transfection efficiency across experiments.[5]
Besifovir's efficacy has been tested against various NA-resistant HBV mutants. The findings from in vitro studies are summarized below.
| HBV Mutant Type | Key Mutations | Susceptibility to Besifovir | Citation(s) |
| Lamivudine (LMV)-Resistant | rtL180M, rtM204V | Resistant . Clones with these mutations showed strong resistance to BFV treatment. | [5] |
| Adefovir (ADV)-Resistant | rtA181T, rtN236T | Susceptible . BFV effectively suppressed replication to levels similar to wild-type HBV. | [5] |
| Entecavir (ETV)-Resistant | rtI169T, rtL180M, rtT184L | Partial Resistance . ETV-resistant clones exhibited some level of resistance to BFV. | [5] |
| Tenofovir (TDF)-Resistant | Primary TDF mutations | Susceptible . Mutants with primary resistance mutations to tenofovir were susceptible to BFV. | [5] |
These results suggest that besifovir may be a viable treatment option for patients with adefovir- or tenofovir-resistant HBV, but not for those with lamivudine-resistant strains.[5]
Pharmacokinetics in Animals
Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Besifovir has been shown to have consistent and well-characterized pharmacokinetics in animals.[1][6]
Pharmacokinetic parameters are typically determined in animal models like Beagle dogs, following a crossover study design.
-
Animal Model: A cohort of Beagle dogs (e.g., 8 dogs) is used.[8]
-
Study Design: A 2x2 crossover design is often employed. Animals are randomized into two groups. One group receives the test agent (e.g., this compound), and the other receives a reference agent. After a washout period, the treatments are crossed over.
-
Dosing: The drug is administered orally.[8]
-
Sample Collection: Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9] Plasma is separated by centrifugation and stored frozen until analysis.[8]
-
Bioanalysis: Plasma concentrations of the active moiety (besifovir) are quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8]
-
Parameter Calculation: Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) are calculated from the plasma concentration-time data.
While specific preclinical data for this compound is limited in the public domain, studies on similar prodrugs like adefovir dipivoxil and tenofovir dipivoxil in animal models provide context. For example, in a study with woodchucks chronically infected with woodchuck hepatitis virus (WHV), oral administration of 15 mg/kg of adefovir dipivoxil resulted in a mean Cmax of 0.462 µg/ml, an elimination half-life of 10.2 hours, and an oral bioavailability of approximately 22.9%.[9] A study in Beagle dogs comparing two different tenofovir prodrugs also detailed key pharmacokinetic parameters.[8] These types of studies establish the foundational pharmacokinetic profile before human trials.
Preclinical Toxicology
The primary goals of preclinical toxicology are to identify a safe starting dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[10] Besifovir has been noted for its favorable safety profile, particularly concerning renal and bone toxicities, when compared to other NAs like TDF.[1][11]
General and Repeated-Dose Toxicity
Standard preclinical toxicology programs involve repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to support clinical trials of varying durations.[10] These studies help identify dose-limiting toxicities and establish a no-observed-adverse-effect level (NOAEL).
Specific Organ Toxicology
A significant advantage of besifovir highlighted in clinical studies, and supported by preclinical evidence, is its improved renal and bone safety profile compared to TDF.[2][7][11] Long-term TDF treatment can lead to a gradual decrease in estimated glomerular filtration rate (eGFR) and bone mineral density (BMD).[11][12] In vivo studies have suggested that the renal uptake of besifovir is significantly lower than that of tenofovir, potentially explaining the reduced risk of nephrotoxicity.[7] Clinical data confirms that patients treated with besifovir maintain stable renal function and BMD over long periods.[13][14]
Mitochondrial toxicity is a known concern for the nucleoside reverse transcriptase inhibitor (NRTI) class of drugs, potentially leading to adverse effects like lactic acidosis, myopathy, and liver steatosis.[15][16] These toxicities are often linked to the inhibition of mitochondrial DNA polymerase gamma. While besifovir is generally considered to have low toxicity, there is a concern that high doses may impact mitochondrial function.[1] This is primarily related to the pivaloyl moiety of the prodrug, which, upon cleavage, can deplete intracellular carnitine stores. Carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation.[17] To mitigate this potential risk, L-carnitine supplementation is recommended for patients during besifovir therapy.[1][17]
| Toxicological Aspect | Finding for this compound | Comparison with Other NAs (e.g., TDF) | Citation(s) |
| Renal Toxicity | Favorable safety profile; lower renal uptake observed in preclinical models. | Superior safety profile compared to TDF, which is associated with decreased eGFR over time. | [2][7][11] |
| Bone Toxicity | Favorable safety profile; preserved bone mineral density. | Superior safety profile compared to TDF, which is associated with decreased BMD over time. | [11][13][14] |
| Mitochondrial Toxicity | Potential for carnitine depletion at high doses due to pivaloyl group. | All NRTIs have some potential for mitochondrial toxicity; the specific mechanism for BSV relates to its prodrug chemistry. | [1][15][17] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicology
A standard battery of genotoxicity tests is required before exposing women of childbearing potential in clinical trials.[10] While specific preclinical reports on the genotoxicity, carcinogenicity, or reproductive toxicology of this compound are not detailed in the provided search results, these studies are a mandatory component of the regulatory submission package for any new drug entity.
Conclusion
The preclinical profile of this compound establishes it as a potent inhibitor of HBV replication with a well-characterized mechanism of action. In vitro data demonstrate its efficacy against wild-type HBV and certain drug-resistant strains, particularly those resistant to adefovir and tenofovir.[5] A key differentiating feature is its favorable toxicology profile, showing significant advantages in renal and bone safety over older nucleotide analogs like TDF.[7][12] The requirement for L-carnitine supplementation addresses a specific metabolic consequence of its prodrug design, mitigating potential mitochondrial effects.[1] These comprehensive preclinical findings have supported its successful clinical development and approval as a first-line therapy for chronic hepatitis B in certain regions.[2][18]
References
- 1. This compound maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound maleate versus other antivirals in reducing hepatocellular carcinoma in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Besifovir used for? [synapse.patsnap.com]
- 5. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Pharmacokinetics of tenofovir in Beagle dogs after oral dosing of tenofovir dipivoxil fumarate using HPLC-MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. news-medical.net [news-medical.net]
- 12. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Influence of this compound Maleate Combined with L-Carnitine on Hepatic Steatosis in Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emjreviews.com [emjreviews.com]
In Vitro Antiviral Profile of Besifovir Against Hepatitis B Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of Besifovir, a novel acyclic nucleotide phosphonate, against the hepatitis B virus (HBV). The document is intended to serve as a detailed resource, presenting quantitative efficacy data, in-depth experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Antiviral Activity and Cytotoxicity
Besifovir demonstrates potent and selective inhibition of HBV replication in vitro. Its efficacy has been evaluated against both wild-type (WT) and various drug-resistant HBV strains. The following tables summarize the key quantitative data from in vitro studies, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.
Table 1: In Vitro Antiviral Activity of Besifovir against Wild-Type and Lamivudine-Resistant HBV
| HBV Strain | Genotype/Mutations | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Wild-Type (WT) | Not Specified | Huh7 | 4.25 ± 0.43 | >50 | >11.8 | [1] |
| LMV-Resistant (50-2) | rtL180M + rtM204V | Huh7 | 7.47 ± 0.54 | >50 | >6.7 | [1] |
| LMV-Resistant (MV) | rtL180M + rtM204V | Huh7 | >50 | >50 | Not Applicable | [1] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50/EC50.
Table 2: In Vitro Antiviral Activity of Besifovir against Adefovir, Entecavir, and Tenofovir-Resistant HBV Mutants
| HBV Strain/Clone | Resistance Profile | EC50 (μM) of Besifovir | Fold Difference vs. WT | Reference |
| Wild-Type (WT) | - | 4.25 ± 0.43 | 1.0 | [2] |
| ADV-Resistant (10-16) | rtA181T + rtN236T | 8.43 ± 0.58 | 2.0 | [2] |
| ADV-Resistant (10-17) | rtA181V + rtN236T | 5.27 ± 0.26 | 1.2 | [2] |
| ETV-Resistant (69-2) | rtL180M+rtT184G+rtS202I+rtM204V | 26.00 ± 3.79 | 6.1 | [2] |
| ETV-Resistant (71-3) | rtL180M+rtT184G+rtS202I+rtM204V | 40.70 ± 2.26 | 9.6 | [2] |
ADV: Adefovir; ETV: Entecavir. Fold difference is calculated relative to the EC50 of Besifovir against wild-type HBV.
Mechanism of Action
Besifovir is a dGMP analogue that acts as a competitive inhibitor of the HBV DNA polymerase.[3] Its mechanism of action is similar to other nucleos(t)ide analogues.[4] Once administered, the prodrug, besifovir dipivoxil, is metabolized to its active triphosphate form. This active metabolite is then incorporated into the elongating viral DNA chain during reverse transcription. The incorporation of the besifovir moiety leads to premature chain termination, thereby halting HBV DNA synthesis.[4]
Caption: Mechanism of action of Besifovir in inhibiting HBV replication.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to evaluate the antiviral activity of Besifovir against HBV.
Cell Culture and HBV Plasmids
-
Cell Lines: Human hepatoma cell lines, such as Huh7 and HepG2, are commonly used. For stable HBV replication, the HepG2.2.15 cell line, which contains an integrated copy of the HBV genome, is frequently employed.[5][6]
-
HBV Replicons: To assess activity against specific drug-resistant mutants, HBV 1.2mer or 1.3mer replicons containing the desired mutations in the reverse transcriptase (RT) domain are constructed.[2][7] These plasmids are then transfected into hepatoma cells.
In Vitro Drug Susceptibility Assay
This assay determines the concentration-dependent inhibitory effect of Besifovir on HBV replication.
Caption: General workflow for in vitro HBV drug susceptibility testing.
-
Cell Seeding: Plate Huh7 cells in 6-well plates.
-
Transfection: Transfect the cells with 2 μg of the respective HBV replicon plasmid.[8]
-
Drug Treatment: Four hours post-transfection, replace the medium with fresh medium containing serial dilutions of Besifovir (e.g., 0, 5, 10, 20, 50 μM).[8]
-
Incubation: Incubate the treated cells for 4 days.[8]
-
Harvesting: After incubation, harvest the cells for DNA extraction and the supernatant for HBeAg analysis (as a transfection control).[8]
-
HBV DNA Analysis: Quantify the intracellular HBV DNA levels using Southern blotting or qPCR.
-
EC50 Determination: Calculate the EC50 value by plotting the percentage of HBV DNA reduction against the drug concentration.
HBV DNA Quantification: Southern Blot Analysis
Southern blotting is a "gold standard" technique for detecting and quantifying HBV DNA replicative intermediates.[9]
-
Cell Lysis: Lyse the harvested cells with a buffer containing a non-ionic detergent (e.g., 1% NP-40).[10]
-
Nuclease Treatment: Treat the cell lysates with DNase I to digest the transfected plasmid DNA, ensuring that only intracellular HBV DNA is detected.[10]
-
DNA Extraction: Extract the total intracellular DNA using standard phenol-chloroform extraction and ethanol precipitation.
-
Agarose Gel Electrophoresis: Separate the DNA fragments on a 1.2% agarose gel.[11]
-
Transfer: Transfer the separated DNA to a positively charged nylon membrane (e.g., Hybond-XL) via alkaline transfer.[1]
-
Hybridization: Hybridize the membrane with a DIG-labeled or radiolabeled HBV-specific probe overnight.[1]
-
Detection: Visualize the HBV DNA bands using an appropriate detection system (e.g., chemiluminescence or autoradiography) and quantify the signal intensity.
HBV DNA Quantification: Real-Time Quantitative PCR (qPCR)
qPCR is a highly sensitive and high-throughput method for quantifying HBV DNA.
-
DNA Extraction: Extract total DNA from the cultured cells.
-
Primer and Probe Design: Use primers and a probe targeting a conserved region of the HBV genome, such as the S or core region.[12]
-
Reaction Setup: Prepare a reaction mixture containing the extracted DNA, primers, probe, and a qPCR master mix.
-
Amplification and Detection: Perform the qPCR reaction using a real-time PCR system. The amplification of HBV DNA is monitored in real-time by detecting the fluorescence signal from the probe.[13]
-
Quantification: Generate a standard curve using serial dilutions of a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA in the samples.[13]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell viability and determining the cytotoxic potential of a compound.[14]
-
Cell Seeding: Seed cells (e.g., HepG2 or Huh7) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of Besifovir for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Signaling Pathways and Logical Relationships
The primary signaling pathway involved in the action of Besifovir is the inhibition of the HBV replication cycle at the reverse transcription step.
Caption: Inhibition of the HBV replication cycle by Besifovir.
This guide provides a foundational understanding of the in vitro antiviral properties of Besifovir against HBV. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in antiviral drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ice-hbv.org [ice-hbv.org]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. In vitro cell culture models to study hepatitis B and D virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ice-hbv.org [ice-hbv.org]
- 12. Real-time PCR assays for hepatitis B virus DNA quantification may require two different targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [A research for screening anti-hepatitis B virus drugs with the 2.2.15 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Interaction of Besifovir's Active Metabolite with Hepatitis B Virus DNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifovir dipivoxil maleate (BSV), a novel acyclic nucleotide phosphonate, represents a significant advancement in the therapeutic arsenal against chronic hepatitis B (CHB). As a prodrug, Besifovir undergoes intracellular metabolism to its pharmacologically active form, which potently and selectively inhibits the hepatitis B virus (HBV) DNA polymerase, a key enzyme in the viral replication cycle. This technical guide provides an in-depth exploration of the interaction between Besifovir's active metabolite and the HBV DNA polymerase, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used to characterize this interaction.
Mechanism of Action: Competitive Inhibition of HBV DNA Polymerase
Besifovir is administered as a dipivoxil maleate prodrug (LB80380) to enhance its oral bioavailability.[1][2] Following oral administration, it is rapidly absorbed and subsequently hydrolyzed by cellular esterases to its initial metabolite, LB80331, and then to besifovir (BFV, also known as LB80317), a guanosine monophosphate analog.[1][3][4] To exert its antiviral effect, besifovir must be further phosphorylated by cellular kinases to its active diphosphate form.[3][5]
This active metabolite, besifovir diphosphate, functions as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[3][5] Structurally mimicking the natural substrate deoxyguanosine triphosphate (dGTP), besifovir diphosphate binds to the active site of the viral polymerase.[5] This competitive binding prevents the incorporation of the natural nucleotide into the elongating viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic side chain of besifovir leads to the termination of DNA chain elongation, thereby halting viral replication.[5]
Intracellular Activation and Mechanism of Action of Besifovir
The following diagram illustrates the intracellular conversion of Besifovir to its active diphosphate form and its subsequent interaction with the HBV DNA polymerase.
Quantitative Analysis of Inhibitory Activity
The antiviral potency of Besifovir's active metabolite (BFV) has been quantified in cell-based assays against both wild-type (WT) HBV and nucleos(t)ide analog-resistant strains. The 50% inhibitory concentration (IC50) values provide a measure of the drug's effectiveness in inhibiting viral replication within a cellular environment.
| HBV Strain | Genotype | Relevant Mutations | Besifovir (BFV) IC50 (μM) | Fold Resistance vs. WT | Reference |
| Wild-Type | D | None | 4.13 ± 0.52 | 1.00 | [5] |
| Clone 1-1 | C | rtV23I, rtH55R, rtY124H, rtD134E, rtN139K, rtL180M, rtM204V, rtQ267L, rtL269I, rtL336M | >50 | >12.1 | [5] |
| Clone 1-2 | C | rtT38A, rtV191I, rtN226H, rtV266I, rtQ267L, rtS317A, rtA329T | 3.83 ± 0.6 | 0.92 | [5] |
| L180M Mutant | D | rtL180M | 23.87 ± 4.07 | 5.78 | [5] |
| Adefovir-Resistant (10-16) | C | rtA181T, rtN236T | 8.43 ± 0.58 | 2.0 | [6] |
| Adefovir-Resistant (10-17) | C | rtA181V, rtN236T | 5.27 ± 0.26 | 1.2 | [6] |
| Entecavir-Resistant (69-2) | C | rtL180M, rtS202G, rtM204V | 26.00 ± 3.79 | 6.3 | [6] |
| Entecavir-Resistant (71-3) | C | rtT184S, rtS202G, rtM204V | 40.70 ± 2.26 | 9.8 | [6] |
Note: The direct enzymatic inhibition constant (Ki) for besifovir diphosphate against purified HBV DNA polymerase is not publicly available in the reviewed literature.
Experimental Protocols
In Vitro Drug Susceptibility Assay
This assay evaluates the inhibitory effect of Besifovir on HBV replication in a cell culture system.
1. Cell Culture and Transfection:
-
Hepatoma cell lines that can support HBV replication, such as Huh7 or HepG2, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[6]
-
Cells are seeded in 6-well plates.[6]
-
Replication-competent HBV 1.2mer clones (wild-type or mutant) are transfected into the cells using a suitable transfection reagent like Lipofectamine 2000.[6]
2. Drug Treatment:
-
Following transfection, the culture medium is replaced with fresh medium containing various concentrations of besifovir (BFV).[6]
-
The cells are treated daily with the drug for a period of 4 days.[6]
3. Analysis of HBV Replication:
-
After the treatment period, the cells are harvested for Southern blot analysis to determine the levels of HBV DNA replication intermediates.[6]
-
The culture supernatants are collected to measure the levels of secreted HBV e-antigen (HBeAg) by ELISA to normalize for transfection efficiency.[6]
4. Data Analysis:
-
The intensity of the HBV DNA bands from the Southern blot is quantified.[6]
-
The IC50 value is calculated as the drug concentration that causes a 50% reduction in HBV DNA replication compared to the untreated control.[6]
Southern Blot Analysis for HBV DNA
This technique is employed to detect and quantify HBV DNA replication intermediates.
1. DNA Extraction:
-
Total intracellular DNA is extracted from the harvested cells. This can be achieved through a modified Hirt extraction method, which selectively precipitates high molecular weight cellular DNA, enriching for smaller viral DNA forms.[6]
2. Agarose Gel Electrophoresis:
-
The extracted DNA is resolved on a 1% agarose gel to separate the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded).[6]
3. DNA Transfer:
-
The DNA from the gel is transferred to a positively charged nylon membrane via capillary transfer.[6]
4. Hybridization and Detection:
-
The membrane is hybridized with a digoxigenin (DIG)-labeled DNA probe specific for the HBV genome.[6]
-
The hybridized probe is then detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by the addition of a chemiluminescent substrate.[6]
-
The resulting signal is captured on X-ray film or with a digital imaging system.[6]
Workflow for In Vitro HBV Polymerase Inhibition Assay
The following diagram outlines a general workflow for assessing the direct inhibitory activity of compounds like besifovir diphosphate on the HBV polymerase.
Conclusion
Besifovir is a potent nucleotide analog that, in its active diphosphate form, effectively inhibits HBV DNA polymerase through competitive binding and subsequent chain termination. Its mechanism of action is well-established, and its efficacy has been demonstrated against both wild-type and drug-resistant HBV strains in cellular models. The experimental protocols outlined in this guide provide a framework for the continued investigation of Besifovir and other novel anti-HBV compounds, facilitating the development of more effective therapies for chronic hepatitis B. Further studies to determine the precise kinetic parameters of interaction between besifovir diphosphate and the viral polymerase will provide a more complete understanding of its potent antiviral activity.
References
- 1. HKU Scholars Hub: Phase I/II double-blind, randomized, placebo-controlled study of the novel anti-HBV agent LB80380/ANA380 in patients with chronic HBV infection [hub.hku.hk]
- 2. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Renal Function on the Single-Dose Pharmacokinetics of Besifovir, a Novel Antiviral Agent for theTreatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ice-hbv.org [ice-hbv.org]
An In-depth Technical Guide to the Cellular Uptake and Metabolic Activation of Besifovir Dipivoxil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besifovir dipivoxil (BSV) is an orally administered prodrug of besifovir (BFV), a potent acyclic nucleotide phosphonate analog of guanosine monophosphate. It is utilized in the treatment of chronic hepatitis B virus (HBV) infection. The efficacy of BSV is contingent upon its efficient uptake into hepatocytes, conversion to its active diphosphorylated metabolite, and subsequent inhibition of HBV DNA polymerase. This guide provides a comprehensive overview of the cellular uptake and metabolic activation of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Cellular Uptake of Besifovir
The entry of besifovir into hepatocytes is a critical first step for its antiviral activity. As a nucleotide analog, its transport across the cell membrane is likely mediated by specific solute carrier (SLC) transporters. While the precise transporters for besifovir have not been definitively identified, the uptake of similar nucleoside and nucleotide analogs is known to be facilitated by several families of transporters expressed on the surface of hepatocytes.
These include:
-
Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are sodium-dependent transporters that move nucleosides against their concentration gradient.
-
Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These are sodium-independent transporters that facilitate bidirectional transport of nucleosides down their concentration gradient.
-
Organic Anion Transporters (OATs; SLC22 family): These transporters are involved in the uptake of a wide range of organic anions, including some nucleotide analogs.
Given that besifovir is a guanosine monophosphate analog, it is plausible that purine-preferring transporters such as CNT2 are involved in its cellular uptake.
Metabolic Activation of Besifovir
Once inside the hepatocyte, this compound undergoes a multi-step activation process to become the pharmacologically active besifovir diphosphate.
Step 1: Hydrolysis of the Prodrug this compound is a prodrug designed to enhance oral bioavailability. The dipivoxil moieties are rapidly cleaved by intracellular esterases, primarily in the liver and intestines, to release the parent compound, besifovir (BFV, also known as LB80317), and an intermediate metabolite, LB80331.[1]
Step 2: Phosphorylation to the Active Form Besifovir, a monophosphate analog, requires two sequential phosphorylation steps catalyzed by host cell kinases to form the active diphosphate metabolite. This process is independent of viral enzymes.
-
First Phosphorylation: Besifovir is phosphorylated to besifovir monophosphate. While the specific enzyme for this step has not been identified for besifovir, for other guanosine monophosphate analogs, this conversion is often catalyzed by guanylate kinase (GK) .
-
Second Phosphorylation: Besifovir monophosphate is further phosphorylated to the active besifovir diphosphate. This step is likely carried out by a nucleoside diphosphate kinase (NDPK) .
The resulting besifovir diphosphate is a structural analog of deoxyguanosine triphosphate (dGTP).
Mechanism of Antiviral Action
Besifovir diphosphate acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[1] It competes with the natural substrate, dGTP, for incorporation into the nascent viral DNA chain. Upon incorporation, the lack of a 3'-hydroxyl group on the acyclic side chain of besifovir leads to chain termination, thus halting HBV DNA replication.[1]
Quantitative Data
Table 1: In Vitro Anti-HBV Activity of Besifovir
This table summarizes the 50% inhibitory concentration (IC₅₀) of besifovir against wild-type and drug-resistant HBV strains in Huh7 cells.
| HBV Strain | IC₅₀ (μM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | 4.25 ± 0.43 | - | [2] |
| ADV-resistant (10-16) | 8.43 ± 0.58 | 2.0 | [2] |
| ADV-resistant (10-17) | 5.27 ± 0.26 | 1.2 | [2] |
| ETV-resistant (69-2) | 26.00 ± 3.79 | 6.1 | [2] |
| ETV-resistant (71-3) | 40.70 ± 2.26 | 9.6 | [2] |
ADV: Adefovir; ETV: Entecavir
Table 2: Pharmacokinetic Parameters of Besifovir Metabolites in Human Plasma (60 mg dose)
| Metabolite | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |
| LB80331 | 397 | 2.0 | 3.0 | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life
Experimental Protocols
Cell Culture for Antiviral Testing (HepG2/Huh7)
The human hepatoma cell lines HepG2 and Huh7 are commonly used for in vitro studies of HBV replication and antiviral drug testing.
Materials:
-
HepG2 or Huh7 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Maintenance: Culture cells in EMEM/DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash the monolayer with PBS. Add Trypsin-EDTA and incubate for 5-7 minutes until cells detach. Neutralize trypsin with complete growth medium and re-seed into new flasks at a 1:4 or 1:8 split ratio every 3-6 days.
-
For Antiviral Assays: Seed cells into multi-well plates at a desired density. Allow cells to attach overnight before proceeding with transfection or drug treatment.
In Vitro HBV Drug Susceptibility Assay
This protocol outlines the general steps to determine the IC₅₀ of an antiviral compound against HBV.
Workflow:
-
Transfection: Transfect hepatoma cells (e.g., Huh7) with an HBV replicon plasmid (e.g., a 1.2mer HBV genome construct) using a suitable transfection reagent like Lipofectamine 2000.
-
Drug Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the antiviral drug (e.g., Besifovir).
-
Incubation: Incubate the cells for a defined period (e.g., 4 days), replenishing the drug-containing medium as needed.
-
Harvesting: Harvest the cells for DNA and the supernatant for HBeAg analysis.
-
Analysis:
-
HBV DNA Replication: Extract intracellular HBV DNA and analyze by Southern blotting or qPCR to quantify the levels of replicative intermediates.
-
Transfection Efficiency: Measure the level of secreted HBeAg in the culture supernatant by ELISA to normalize for transfection efficiency.
-
-
IC₅₀ Determination: Calculate the drug concentration that inhibits HBV DNA replication by 50% compared to untreated controls.
Southern Blot for HBV DNA Analysis
Protocol Outline:
-
DNA Extraction: Extract low-molecular-weight DNA from transfected cells using the Hirt extraction method.
-
Agarose Gel Electrophoresis: Separate the extracted DNA on an agarose gel to resolve the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded).
-
Transfer: Transfer the separated DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a radiolabeled or digoxigenin (DIG)-labeled HBV-specific DNA probe.
-
Detection: Detect the hybridized probe using autoradiography or a chemiluminescent substrate to visualize the HBV DNA bands.
-
Quantification: Quantify the band intensities to determine the relative levels of HBV DNA replication.
ELISA for HBeAg Quantification
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of Hepatitis B e-antigen (HBeAg) secreted into the cell culture supernatant.
Protocol Outline:
-
Coating: Microwell plates are pre-coated with a monoclonal antibody specific for HBeAg.
-
Sample Incubation: Culture supernatants are added to the wells, and any HBeAg present binds to the capture antibody.
-
Detection Antibody: A second, enzyme-conjugated (e.g., HRP) anti-HBeAg antibody is added, which binds to the captured HBeAg, forming a "sandwich".
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of HBeAg is determined by comparison to a standard curve.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for HBV drug susceptibility assay.
References
Pharmacokinetic Profile of Besifovir Dipivoxil in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifovir dipivoxil (BSV) is an oral acyclic nucleotide phosphonate that serves as a prodrug of besifovir.[1] It has demonstrated potent antiviral activity against the hepatitis B virus (HBV) and has been a subject of extensive preclinical and clinical research.[1][2] Understanding the pharmacokinetic profile of BSV in various animal models is crucial for predicting its behavior in humans and for designing effective and safe therapeutic regimens. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound and structurally similar compounds in key preclinical species: rats, dogs, and monkeys.
Data Presentation: Pharmacokinetic Parameters
While specific quantitative pharmacokinetic data for this compound in animal models is not extensively published in publicly available literature, data from closely related and structurally similar dipivoxil ester prodrugs, such as adefovir dipivoxil and tenofovir dipivoxil, can provide valuable comparative insights into the expected pharmacokinetic behavior of this compound. The following tables summarize key pharmacokinetic parameters for these surrogate compounds in rats, dogs, and monkeys.
Table 1: Pharmacokinetic Parameters of Adefovir/Tenofovir Dipivoxil in Rats
| Parameter | Adefovir Dipivoxil | Tenofovir Dipivoxil Fumarate | Reference |
| Dose (mg/kg) | Data not available | Data not available | |
| Cmax (ng/mL) | Data not available | Data not available | |
| Tmax (h) | Data not available | Data not available | |
| AUC (ng·h/mL) | Data not available | Data not available | |
| t1/2 (h) | Data not available | Data not available | |
| Bioavailability (%) | 24 | Data not available | [3] |
Table 2: Pharmacokinetic Parameters of Adefovir/Tenofovir Dipivoxil in Dogs
| Parameter | Adefovir Dipivoxil | Tenofovir Dipivoxil Fumarate | Reference |
| Dose (mg/kg) | Data not available | Not specified | [4] |
| Cmax (ng/mL) | Data not available | 568.38 ± 271.26 | [5] |
| Tmax (h) | Data not available | 5 (0.5 - 12) | [5] |
| AUC0-24h (ng·h/mL) | Data not available | 2557.72 ± 659.43 | [5] |
| t1/2 (h) | Data not available | Data not available | |
| Bioavailability (%) | 72 | Data not available | [3] |
Table 3: Pharmacokinetic Parameters of Adefovir/Remofovir in Monkeys
| Parameter | Adefovir Dipivoxil | Remofovir | Reference |
| Dose (mg/kg) | Data not available | 30 (oral) | [3] |
| Cmax (ng/mL) | Data not available | 0.105 ± 0.023 | [3] |
| Tmax (h) | Data not available | Data not available | |
| AUC (ng·h/mL) | Data not available | Data not available | |
| t1/2 (h) | Data not available | 0.7 | [3] |
| Bioavailability (%) | 19 | 19.4 | [3] |
Note: The data presented for adefovir dipivoxil and tenofovir dipivoxil fumarate are intended to provide a comparative reference for the potential pharmacokinetic profile of this compound, given the structural similarities of these prodrugs.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible assessment of the pharmacokinetic properties of a drug candidate. Below are generalized methodologies for key experiments based on standard practices in preclinical drug development.
Animal Models and Drug Administration
-
Species: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used.
-
Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except when fasting is required for the study.
-
Drug Formulation: For oral administration, this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose). For intravenous administration, a solution in a biocompatible vehicle is used.
-
Administration:
-
Oral (PO): Administered via oral gavage for rats and monkeys, and via gelatin capsules for dogs.[6]
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein for rats or a cephalic or saphenous vein for dogs and monkeys.
-
Sample Collection
-
Blood Sampling:
-
Rats: Serial blood samples are collected from the tail vein or via a cannulated jugular vein at predetermined time points.[6]
-
Dogs: Blood samples are typically collected from the cephalic or jugular vein.[7][8] For multiple sampling, an indwelling catheter may be used to minimize stress to the animal.[8]
-
Monkeys: Blood is collected from a peripheral vein, such as the femoral or cephalic vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored at -80°C until analysis.[9]
-
-
Urine and Feces Collection:
-
Animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals. This is crucial for determining the routes and extent of excretion.
-
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying besifovir and its metabolites in biological matrices.[4][10][11]
-
Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma, urine, or homogenized tissue samples.[10][12]
-
Chromatography: Separation of the analyte and internal standard is achieved on a C18 reverse-phase column with a suitable mobile phase gradient.[4][12]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][12]
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.[10]
Mandatory Visualization
Metabolic Activation and Mechanism of Action of this compound
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of this compound in animal models, while not extensively detailed with direct quantitative data in the public domain, can be inferred from its structural class and data from similar prodrugs. It is understood to be a prodrug that undergoes efficient conversion to its active moiety, which is then phosphorylated to the active diphosphate metabolite. This active form effectively inhibits HBV DNA polymerase. The primary route of elimination is expected to be renal. The experimental protocols outlined in this guide provide a robust framework for conducting preclinical pharmacokinetic studies to further elucidate the absorption, distribution, metabolism, and excretion of this compound and other novel antiviral agents. The provided visualizations offer a clear understanding of its metabolic activation and the standard workflow for its pharmacokinetic evaluation. This information is vital for the continued development and optimization of treatment strategies for chronic hepatitis B.
References
- 1. This compound maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics of tenofovir in Beagle dogs after oral dosing of tenofovir dipivoxil fumarate using HPLC-MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]
- 8. Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib | MDPI [mdpi.com]
- 9. vet.purdue.edu [vet.purdue.edu]
- 10. ijper.org [ijper.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Besifovir: An In-depth Technical Guide on Early-Phase Clinical Studies for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifovir (Besivo®), a novel acyclic nucleotide phosphonate, has emerged as a potent antiviral agent for the treatment of chronic hepatitis B (CHB). Developed by Ildong Pharmaceutical Co., Ltd. in South Korea, it functions as an inhibitor of the hepatitis B virus (HBV) polymerase, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the early-phase clinical studies on the safety and efficacy of Besifovir, presenting key data, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.
Mechanism of Action
Besifovir dipivoxil maleate is an orally administered prodrug that is converted to its active form, besifovir diphosphate, within the body.[1][2] As a guanosine monophosphate analog, besifovir diphosphate competitively inhibits the HBV polymerase, the viral reverse transcriptase responsible for synthesizing viral DNA from its RNA template.[1] By incorporating into the elongating viral DNA chain, it causes premature termination, effectively halting viral replication.[1] This disruption of the viral life cycle leads to a reduction in HBV DNA levels in the bloodstream.[1]
Early-Phase Clinical Efficacy
Early-phase clinical trials have demonstrated the non-inferior antiviral efficacy of Besifovir compared to established first-line treatments for CHB, such as Entecavir and Tenofovir Disoproxil Fumarate (TDF).
Virological and Biochemical Response
Phase II and III clinical trials have consistently shown high rates of virological response, defined as a reduction of serum HBV DNA to undetectable levels.
Table 1: Comparative Efficacy of Besifovir in Phase II & III Clinical Trials
| Study (Duration) | Treatment Arms | N | Virological Response (HBV DNA <20 IU/mL) | ALT Normalization | HBeAg Seroconversion |
| Phase IIb (48 Weeks) | Besifovir 90 mg | 36 | 63.6% | 91.7% | 11.1% |
| Besifovir 150 mg | 39 | 62.9% | 76.9% | 15.0% | |
| Entecavir 0.5 mg | 39 | 58.3% | 89.7% | 9.5% | |
| Phase II (96 Weeks) | Besifovir 90 mg | 31 | 80.7% | 90.3% | 20.0% |
| Besifovir 150 mg | 28 | 78.6% | 78.6% | 21.4% | |
| Entecavir 0.5 mg | 30 | 80.0% | 93.3% | 22.2% | |
| Phase III (144 Weeks) | Besifovir 150 mg (BSV-BSV) | 81 | 80.3% (at 144w) | Similar between groups | Similar between groups |
| TDF 300 mg -> BSV 150 mg (TDF-BSV) | 76 | 85.5% (at 144w) | Similar between groups | Similar between groups |
Data compiled from multiple clinical trial publications.
Safety and Tolerability Profile
A key advantage of Besifovir observed in clinical studies is its favorable safety profile, particularly concerning renal and bone health, which can be long-term concerns with TDF therapy.
Table 2: Key Safety Outcomes for Besifovir
| Safety Parameter | Besifovir | Comparator (TDF) | Key Findings |
| Renal Safety | Well-preserved renal function.[3] | Decreases in estimated glomerular filtration rate (eGFR) observed.[3] | Switching from TDF to Besifovir resulted in significant improvement in renal function.[3] |
| Bone Safety | Bone mineral density (BMD) well-preserved.[3] | Decreases in hip and spine BMD observed.[3] | Switching from TDF to Besifovir led to significant improvements in BMD.[3] |
| Most Common Adverse Event | L-carnitine depletion.[3] | N/A | Serum L-carnitine levels returned to normal with supplementation.[3] |
Experimental Protocols of Key Clinical Trials
The methodologies of the early-phase trials were crucial in establishing the efficacy and safety of Besifovir. Below are the core components of a representative Phase III trial protocol.
Phase III Clinical Trial Workflow (NCT01937806)
This study was a multi-center, randomized, double-blind, active-controlled, non-inferiority trial.
Inclusion and Exclusion Criteria
Key Inclusion Criteria: [4][5]
-
Adults (≥20 years old) with chronic hepatitis B (HBsAg positive for ≥6 months).
-
Treatment-naïve or have not received interferon or other nucleos(t)ide analogs for a specified duration.
-
Serum HBV DNA levels above a predefined threshold (e.g., >1x10^5 copies/mL for HBeAg-positive and >1x10^4 copies/mL for HBeAg-negative patients).
-
Elevated Alanine Aminotransferase (ALT) levels.
Key Exclusion Criteria: [4][5]
-
Co-infection with Hepatitis C, Hepatitis D, or HIV.
-
Evidence of decompensated liver disease.
-
Significant renal impairment (e.g., GFR < 50 mL/min).
-
History of hepatocellular carcinoma.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Proportion of patients with undetectable serum HBV DNA (typically <69 IU/mL) at week 48.[3]
-
Secondary Efficacy Endpoints: [6]
-
Mean change in serum HBV DNA from baseline.
-
Proportion of patients with ALT normalization.
-
Rate of HBeAg seroconversion in HBeAg-positive patients.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including renal and bone markers), and vital signs at regular intervals throughout the study.[4]
Conclusion
Early-phase clinical studies have robustly demonstrated that Besifovir is a safe and effective treatment for chronic hepatitis B, with antiviral efficacy non-inferior to standard-of-care therapies. Its notable advantage lies in its improved renal and bone safety profile, making it a valuable therapeutic option, particularly for patients with or at risk of these complications. The well-designed clinical trial protocols have provided a solid foundation for its approval and clinical use. Further long-term studies will continue to delineate its role in the management of chronic hepatitis B.
References
- 1. What is Besifovir used for? [synapse.patsnap.com]
- 2. This compound maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Modeling of Besifovir Binding to Hepatitis B Viral Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besifovir (Besivo®) is a potent acyclic nucleotide phosphonate inhibitor of the hepatitis B virus (HBV) polymerase, a critical enzyme for viral replication.[1][2][3] This technical guide provides an in-depth overview of the molecular modeling of besifovir's interaction with the HBV viral polymerase. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research. This document outlines the mechanism of action of besifovir, presents relevant quantitative data, details experimental protocols for in vitro polymerase assays, and proposes a comprehensive workflow for the molecular modeling of the besifovir-polymerase interaction.
Introduction to Besifovir and its Mechanism of Action
Besifovir dipivoxil maleate is an orally administered prodrug that is converted in the body to its active form, besifovir diphosphate.[2] As a nucleotide analog, besifovir mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competitively inhibits the reverse transcriptase (RT) activity of the HBV polymerase.[4][5] Incorporation of besifovir into the elongating viral DNA chain leads to premature termination, thus halting viral replication.[2][6] Clinical studies have demonstrated that besifovir exhibits potent antiviral activity, comparable to other first-line treatments like tenofovir, with a favorable safety profile, particularly concerning renal and bone toxicity.[7][8][9]
The Target: HBV Viral Polymerase
The HBV polymerase is a multifunctional enzyme essential for the viral life cycle.[10] It possesses several domains, including a terminal protein (TP) domain, a spacer, a reverse transcriptase (RT) domain, and a ribonuclease H (RNase H) domain. The RT domain is the primary target for nucleos(t)ide analog inhibitors like besifovir.[5][10] Due to the lack of an experimentally determined crystal structure, the three-dimensional structure of the HBV polymerase RT domain is typically modeled using homology modeling, with the well-characterized human immunodeficiency virus type 1 (HIV-1) reverse transcriptase serving as a template.
Quantitative Data
This section summarizes key quantitative data related to besifovir's antiviral activity and pharmacokinetic properties.
Table 1: In Vitro Anti-HBV Activity of Besifovir
| HBV Strain/Mutant | IC50 (µM) | Fold Resistance (vs. Wild Type) | Reference |
| Wild Type (WT) | 4.13 ± 0.52 | - | [11] |
| rtL180M (M) | 23.87 ± 4.07 | 5.8 | [11] |
| rtM204V (V) | >50 | >12.1 | [11] |
| rtL180M + rtM204V (MV) | >50 | >12.1 | [11] |
| ADV-resistant (10-16) | 8.43 ± 0.58 | 2.0 | [12] |
| ADV-resistant (10-17) | 5.27 ± 0.26 | 1.2 | [12] |
| ETV-resistant (69-2) | 26.00 ± 3.79 | 6.1 | [12] |
| ETV-resistant (71-3) | 40.70 ± 2.26 | 9.6 | [12] |
| TFV-resistant (1-1) | Not specified, but susceptible | - | [12] |
IC50 values represent the concentration of besifovir required to inhibit 50% of viral replication in cell-based assays.
Table 2: Clinical Efficacy of Besifovir (144-Week Study)
| Parameter | Besifovir Group | Reference |
| Virological Response (HBV DNA < 69 IU/mL) | 87.7% | [7] |
| Complete Virological Response (HBV DNA < 20 IU/mL) | 80.3% | [7] |
| Virological Breakthrough | 4.9% | [7] |
| Drug Resistance Mutations | 0% | [7] |
Table 3: Pharmacokinetic Parameters of Besifovir
| Parameter | Value | Reference |
| Cmax (LB80331 - active metabolite) | 397 ng/mL (at 60mg dose) | [13] |
| Tmax (Time to Cmax) | 2.0 hours | [13] |
| Elimination Half-life | 3.0 hours | [13] |
Experimental Protocols
In Vitro HBV Polymerase Assay
This protocol describes a method to directly assess the inhibitory activity of besifovir on the HBV polymerase.
Objective: To determine the IC50 value of besifovir triphosphate against HBV polymerase activity.
Materials:
-
Expression plasmids for HBV polymerase (e.g., pcDNA-3FHP) and the epsilon RNA template (e.g., pCMV-HE)[14][15]
-
Human embryonic kidney (HEK) 293T cells
-
Cell culture reagents (DMEM/F12, FBS, antibiotics)
-
Transfection reagent (e.g., calcium phosphate)
-
Lysis buffer (e.g., FLAG lysis buffer)
-
Anti-FLAG antibody-conjugated beads for immunoprecipitation
-
Reaction buffer containing dNTPs and radiolabeled dGTP (e.g., [α-³²P]dGTP)
-
Besifovir triphosphate (active form of the drug)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK 293T cells in complete DMEM/F12 medium.
-
Co-transfect cells with the HBV polymerase and epsilon RNA expression plasmids.[16]
-
-
Immunoprecipitation of HBV Polymerase:
-
After 48 hours, lyse the cells and collect the cytoplasmic fraction containing the HBV polymerase.
-
Incubate the lysate with anti-FLAG antibody-conjugated beads to immunoprecipitate the polymerase-epsilon RNA complex.[14]
-
-
In Vitro Polymerase Reaction:
-
Wash the beads to remove contaminants.
-
Resuspend the beads in a reaction buffer containing a mixture of dNTPs, including radiolabeled dGTP.
-
Add varying concentrations of besifovir triphosphate to different reaction tubes.
-
Incubate the reaction mixture to allow for DNA synthesis.
-
-
Analysis:
-
Stop the reaction and separate the products by SDS-PAGE.
-
Visualize the radiolabeled DNA products by autoradiography.
-
Quantify the band intensities to determine the extent of polymerase inhibition at each besifovir concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the besifovir concentration.
-
Caption: Workflow for the in vitro HBV polymerase assay.
Molecular Modeling Workflow
This section outlines a proposed workflow for the molecular modeling of besifovir binding to the HBV polymerase RT domain.
Caption: Proposed workflow for molecular modeling of besifovir.
Homology Modeling of HBV Polymerase RT Domain
-
Template Selection: Identify a suitable high-resolution crystal structure of HIV-1 RT from the Protein Data Bank (PDB) to serve as a template.
-
Sequence Alignment: Perform a sequence alignment of the HBV polymerase RT domain with the selected HIV-1 RT template sequence.
-
Model Generation: Use a homology modeling software (e.g., MODELLER) to generate a 3D model of the HBV polymerase RT domain based on the sequence alignment and the template structure.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK to analyze the stereochemical properties and Ramachandran plot.
Molecular Docking of Besifovir
-
Ligand Preparation: Generate a 3D structure of besifovir diphosphate (the active form) and optimize its geometry.
-
Receptor Preparation: Prepare the homology model of the HBV polymerase RT domain by adding hydrogen atoms and assigning charges. Define the binding site based on the known active site of HIV-1 RT.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock) to predict the binding pose of besifovir diphosphate within the active site of the HBV polymerase.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and rank them based on their docking scores and binding free energies to identify the most favorable binding mode.
Molecular Dynamics (MD) Simulation
-
System Preparation: Create a complex of the HBV polymerase RT domain with the docked besifovir diphosphate. Solvate the complex in a water box with appropriate ions to neutralize the system.
-
MD Simulation: Perform an MD simulation of the complex for a sufficient duration (e.g., 100 ns) using software like GROMACS or AMBER to observe the dynamic behavior of the ligand-protein interaction.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Binding Free Energy Calculation: Calculate the binding free energy of the besifovir-polymerase interaction using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to obtain a more accurate estimation of the binding affinity.
Signaling Pathway: Inhibition of HBV Replication
References
- 1. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Besifovir used for? [synapse.patsnap.com]
- 3. This compound maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the roles of HBV polymerase for new antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ice-hbv.org [ice-hbv.org]
- 15. ice-hbv.org [ice-hbv.org]
- 16. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Besifovir's Genetic Barrier to Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifovir dipivoxil maleate (BSV), an acyclic nucleotide phosphonate, is a potent inhibitor of hepatitis B virus (HBV) DNA polymerase.[1] Its structural similarity to adefovir and tenofovir positions it as a key player in the management of chronic hepatitis B (CHB).[1] A critical aspect of any long-term antiviral therapy is the genetic barrier to resistance, which dictates the likelihood of the virus developing mutations that circumvent the drug's mechanism of action. This technical guide provides an in-depth analysis of the initial investigations into Besifovir's genetic barrier to resistance, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and research workflows. Long-term clinical trials have demonstrated Besifovir's high barrier to resistance, with no resistance mutations detected in treatment-naïve patients over 192 weeks of therapy.[2]
Quantitative Data: In Vitro Susceptibility of HBV Mutants to Besifovir
The following tables summarize the 50% inhibitory concentration (IC50) values of Besifovir (and other nucleos(t)ide analogs for comparison) against wild-type (WT) HBV and various drug-resistant mutants. This data is crucial for understanding the cross-resistance profile of Besifovir.
Table 1: IC50 Values (μM) of Besifovir against Lamivudine-Resistant HBV Mutants
| HBV Mutant | Besifovir (BFV) | Lamivudine (LMV) | Fold Resistance to BFV (vs. WT) |
| Wild Type (WT) | 4.13 ± 0.52 | 3.50 ± 0.08 | 1.00 |
| rtL180M + rtM204V (MV) | >50 | >50 | >12.1 |
| rtL180M (M) | 23.87 ± 4.07 | - | 5.8 |
| rtM204V (V) | >50 | - | >12.1 |
| Clone 1-1 (Patient-derived, multiple mutations including L180M, M204V) | >50 | - | >12.1 |
| Clone 50-2 (Patient-derived, multiple mutations including M204I) | - | >50 | - |
Data compiled from multiple in vitro studies.[3][4]
Table 2: IC50 Values (μM) of Besifovir against Adefovir, Entecavir, and Tenofovir-Resistant HBV Mutants
| HBV Mutant | Besifovir (BFV) | Adefovir (ADV) | Entecavir (ETV) | Fold Resistance to BFV (vs. WT) |
| Wild Type (WT) | 4.25 ± 0.43 | 6.53 ± 0.17 | 0.03 ± 0.005 | 1.0 |
| ADV-resistant (Clone 10-16) | 8.43 ± 0.58 | >50 | - | 2.0 |
| ADV-resistant (Clone 10-17) | 5.27 ± 0.26 | >50 | - | 1.2 |
| ETV-resistant (Clone 69-2, includes L180M, M204V) | 26.00 ± 3.79 | - | >5 | 6.1 |
| ETV-resistant (Clone 71-3, includes L180M, M204V) | 40.70 ± 2.26 | - | >5 | 9.6 |
Data compiled from in vitro drug susceptibility assays.[3]
Experimental Protocols
In Vitro HBV Drug Susceptibility Assay
This protocol outlines the steps to determine the concentration of an antiviral agent that inhibits 50% of HBV replication in cell culture.
a. Cell Culture and Transfection:
-
Culture Huh7 (human hepatoma) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Transfect the cells with a plasmid containing 1.2-mer or 1.3-mer over-length HBV genome (wild-type or mutant) using a suitable transfection reagent (e.g., Lipofectamine 2000).
b. Drug Treatment:
-
At 24 hours post-transfection, replace the culture medium with fresh medium containing serial dilutions of the antiviral drug (e.g., Besifovir).
-
Maintain the cells for 4-5 days, replacing the drug-containing medium every 48 hours.
c. Analysis of HBV Replication:
-
Southern Blot for Intracellular HBV DNA:
-
Lyse the cells and isolate intracellular HBV core particles.
-
Extract HBV DNA from the core particles.
-
Separate the DNA by agarose gel electrophoresis and transfer to a nylon membrane.
-
Hybridize with a 32P-labeled HBV-specific DNA probe and visualize by autoradiography.
-
-
ELISA for Secreted HBsAg/HBeAg:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Quantify the amount of secreted HBsAg or HBeAg using a commercial ELISA kit according to the manufacturer's instructions.
-
d. Data Analysis:
-
Quantify the band intensities from the Southern blot or the absorbance values from the ELISA.
-
Plot the percentage of HBV replication inhibition against the drug concentration.
-
Calculate the IC50 value using non-linear regression analysis.
HBV Polymerase Gene Sequencing for Resistance Mutation Analysis
This protocol describes the process of identifying mutations in the HBV polymerase gene from patient samples or cell culture.
a. DNA Extraction:
-
Extract total DNA from patient serum/plasma or from cultured cells using a commercial DNA extraction kit.
b. PCR Amplification:
-
Amplify the HBV polymerase gene, specifically the reverse transcriptase (RT) domain, using nested PCR with specific primers.
c. Sequencing:
-
Purify the PCR product.
-
Perform Sanger sequencing of the purified PCR product using a commercial sequencing service or an in-house sequencer.
d. Sequence Analysis:
-
Align the obtained sequence with a wild-type HBV reference sequence.
-
Identify amino acid substitutions at known resistance-associated positions.
Visualizations
HBV Replication Cycle and Mechanism of Action of Besifovir
References
- 1. Molecular Biology of the Hepatitis B Virus for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Besifovir
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a representative protocol for the quantitative analysis of Besifovir and its active metabolites, LB80331 and LB80317, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As Besifovir is a relatively new oral acyclic nucleotide phosphonate, this guide is based on established bioanalytical methods for similar antiviral agents and adheres to international validation guidelines.
Introduction
Besifovir dipivoxil maleate (Besifovir) is a prodrug that is rapidly absorbed orally and metabolized into its active forms, LB80331 and the pharmacologically active moiety, LB80317.[1] These compounds exhibit potent antiviral activity against Hepatitis B Virus (HBV).[2][3] Accurate quantification of Besifovir and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient safety.[1][4] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[5][6]
Principle of the Method
This method employs protein precipitation for sample extraction, followed by reversed-phase liquid chromatography for the separation of Besifovir and its metabolites from plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. A stable isotope-labeled internal standard (SIL-IS) is used to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.[5]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Besifovir reference standard
-
LB80331 reference standard
-
LB80317 reference standard
-
Besifovir-(¹³C₅) or other suitable stable isotope-labeled internal standard (SIL-IS)
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
-
Biological Matrix:
-
Human plasma (with K₂EDTA as anticoagulant)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is a suitable starting point, though optimization may be required.[7]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Besifovir, LB80331, LB80317, and the SIL-IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curve and quality control samples.[8][9]
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards. A typical concentration range might be 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 20 µL of the SIL-IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.[10]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions (Hypothetical) | To be optimized by infusing individual standards |
| Besifovir | e.g., [M+H]⁺ → fragment ion |
| LB80331 | e.g., [M+H]⁺ → fragment ion |
| LB80317 | e.g., [M+H]⁺ → fragment ion |
| Besifovir-SIL-IS | e.g., [M+H]⁺ → corresponding fragment ion |
Method Validation
The analytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11] The key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analytes and IS in blank matrix from at least six different sources. |
| Linearity | Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | Analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision ≤20%. |
| Accuracy & Precision | Intra- and inter-day accuracy (% bias) within ±15% of nominal values (±20% at LLOQ). Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ) for QC samples at low, medium, and high levels. |
| Recovery | Consistent and reproducible recovery of analytes and IS across the concentration range. |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). Analyte concentration should be within ±15% of nominal. |
Visualizations
Metabolic Pathway of Besifovir
Caption: Metabolic activation of the prodrug Besifovir.
Experimental Workflow
Caption: Workflow for Besifovir analysis by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of Besifovir and its active metabolites in human plasma. The protocol, based on established methodologies for similar antiviral compounds, offers a solid foundation for researchers in drug development and clinical pharmacology. Adherence to rigorous validation guidelines is essential to ensure the reliability of the data for pharmacokinetic and clinical studies. This application note serves as a comprehensive guide for the implementation of this analytical technique.
References
- 1. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Besifovir therapy improves hepatic histology and reduces covalently closed circular DNA in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Renal Function on the Single-Dose Pharmacokinetics of Besifovir, a Novel Antiviral Agent for theTreatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative LC-MS/MS method for the determination of tissue brincidofovir and cidofovir diphosphate in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: In Vitro HBV Susceptibility Assays for Besifovir
Introduction
Besifovir (BFV), a novel acyclic nucleotide phosphonate, is a potent antiviral agent approved for the treatment of chronic hepatitis B (CHB).[1][2][3] Structurally similar to adefovir and tenofovir, it acts as a guanosine monophosphate (dGMP) analogue, targeting the hepatitis B virus (HBV) polymerase.[1][3][4] In vitro susceptibility assays are crucial for determining the efficacy of Besifovir against wild-type and drug-resistant HBV strains, guiding its clinical application and monitoring for potential resistance. These notes provide detailed protocols for conducting such assays in a research setting.
Mechanism of Action
Besifovir is administered as an orally available prodrug, Besifovir dipivoxil maleate.[4][5] In hepatocytes, it is converted to its active diphosphate form. This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase (RT).[4] Once incorporated, it lacks the 3'-hydroxyl group necessary for further chain elongation, leading to premature termination of DNA synthesis and inhibition of viral replication.[4][5]
Caption: Mechanism of action of Besifovir in inhibiting HBV replication.
Quantitative Data: In Vitro Besifovir (BFV) Susceptibility
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Besifovir against wild-type (WT) HBV and various nucleos(t)ide analogue (NA)-resistant mutants. Data were primarily generated using transfected Huh7 human hepatoma cells.
| HBV Strain/Mutant | Other NA Resistance | Besifovir IC₅₀ (μM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | - | 4.25 ± 0.43 | - | [3] |
| Lamivudine (LMV) Resistant | ||||
| Clone 50-2 (rtL180M/M204V) | LMV | >100 | >23.5 | [3] |
| MV (rtL180M/M204V) | LMV | >100 | >23.5 | [3] |
| Adefovir (ADV) Resistant | ||||
| Clone 10-16 (rtA181T/N236T) | ADV | 5.23 ± 0.49 | 1.2 | [3] |
| Clone 10-17 (rtA181T) | ADV | 4.87 ± 0.55 | 1.1 | [3] |
| Entecavir (ETV) Resistant | ||||
| Clone 69-2 (rtL180M/S202G/M204V) | ETV | 26.00 ± 3.79 | 6.1 | [3] |
| Clone 71-3 (rtT184L/S202I/M204V) | ETV | 40.70 ± 2.26 | 9.6 | [3] |
| Tenofovir (TDF) Resistant | ||||
| Clone 1-13 (rtP177G/L180M/S202G/M204V) | TDF | 4.95 ± 0.40 | 1.2 | [3] |
| CYEI (rtA194T/L180M/M204V) | TDF | 5.17 ± 0.38 | 1.2 | [3] |
Note: The in vitro assays utilize the active metabolite of Besifovir (BFV), as the prodrug form is not efficiently converted in cell culture systems.[3]
Experimental Protocols
The following protocols describe a complete workflow for determining the in vitro susceptibility of HBV to Besifovir.
Caption: Experimental workflow for in vitro HBV susceptibility testing.
Protocol 1: Cell Culture and Maintenance
This protocol is for the maintenance of the Huh7 human hepatoma cell line, which is commonly used for HBV replication studies.
-
Cell Line: Huh7 cells (ATCC).[3]
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM).[3]
-
Supplementation: Supplement the DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[3][4]
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.[3][4]
-
Subculture: Passage the cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: HBV Replicon Transfection
This protocol describes the introduction of replication-competent HBV DNA into the Huh7 cells.
-
Cell Seeding: Seed approximately 9 x 10⁵ Huh7 cells per well in 6-well plates.[3]
-
Incubation: Allow cells to adhere and grow for 16-24 hours post-seeding.[3]
-
Transfection Reagent: Use a suitable lipid-based transfection reagent, such as Lipofectamine 2000.[4]
-
Transfection: For each well, transfect 2 µg of a replication-competent HBV 1.2mer clone (wild-type or mutant) according to the manufacturer's protocol.[4]
Protocol 3: Besifovir Susceptibility Assay
-
Drug Preparation: Prepare a stock solution of Besifovir (active metabolite, LB80317) in an appropriate solvent (e.g., DMSO).[6] Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: At 24 hours post-transfection, remove the transfection medium and replace it with fresh culture medium containing varying concentrations of Besifovir. Include a no-drug (vehicle) control.
-
Incubation: Treat the cells for 4 days, replacing the drug-containing medium every 2 days.[1][3]
Protocol 4: Analysis of HBV Replication by Southern Blot
This protocol quantifies the levels of HBV replicative DNA intermediates.
-
Cell Lysis: After 4 days of treatment, harvest the cells. Lyse the cells using a lysis buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, 100 mM NaCl, 1% NP-40).[3]
-
Nuclease Digestion: Treat the cell lysates with DNase I to digest the transfected plasmid DNA, leaving the encapsidated viral DNA intact.[3]
-
DNA Extraction: Perform a standard phenol-chloroform extraction followed by ethanol precipitation to isolate the total HBV DNA from the core particles.
-
Electrophoresis: Separate the extracted HBV DNA on a 1% agarose gel.[3]
-
Transfer: Transfer the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-XL) using the alkaline transfer method.[3]
-
Hybridization: Hybridize the membrane with a digoxigenin (DIG)-labeled full-length HBV DNA probe.[3]
-
Detection: Detect the hybridized probe using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.
-
Quantification: Capture the signal using an imaging system and quantify the band intensities corresponding to HBV DNA intermediates.
-
Data Analysis: Normalize the HBV DNA levels to a loading control or transfection efficiency marker (e.g., secreted HBeAg levels measured by ELISA).[3] Plot the percentage of HBV replication inhibition against the drug concentration to determine the IC₅₀ value.
Protocol 5: Cytotoxicity Assay
This assay is performed in parallel to determine if the antiviral effect is due to inhibition of HBV replication rather than cell death.
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with the same concentrations of Besifovir used in the susceptibility assay.
-
Incubation: Incubate for the same duration as the susceptibility assay (4 days).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the drug concentration that reduces cell viability by 50%. The selectivity index (SI) can be calculated as CC₅₀ / IC₅₀.
References
- 1. mdpi.com [mdpi.com]
- 2. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Besifovir used for? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
Preclinical Evaluation of Besifovir Dipivoxil: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical animal models used to evaluate the efficacy, safety, and pharmacokinetics of Besifovir dipivoxil (BSV), a potent nucleotide analog inhibitor of hepatitis B virus (HBV) polymerase. The following protocols are based on available preclinical data and are intended to guide researchers in designing and conducting their own studies.
Mechanism of Action
This compound is an orally available prodrug of besifovir. Following oral administration, it is rapidly absorbed and converted into its active metabolite, besifovir diphosphate. This active form functions as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain synthesis and subsequent suppression of HBV replication.[1]
Caption: Mechanism of action of this compound in hepatocytes.
Efficacy Evaluation in the Woodchuck Model
The woodchuck (Marmota monax) and its cognate woodchuck hepatitis virus (WHV) represent the most relevant small animal model for studying HBV infection and evaluating novel antiviral therapies.[2][3] Preclinical studies in woodchucks have demonstrated the potent antiviral activity of besifovir.[1]
Experimental Protocol: Antiviral Efficacy in WHV-Infected Woodchucks
-
Animal Model: Adult woodchucks chronically infected with WHV.
-
Housing and Acclimation: Animals should be housed in appropriate facilities with a controlled environment and allowed to acclimate before the start of the study.
-
Experimental Groups:
-
Vehicle control group.
-
This compound treatment groups (e.g., low, medium, and high doses).
-
Positive control group (e.g., another approved anti-HBV nucleos(t)ide analog).
-
-
Dosing: this compound is administered orally, once daily, for a specified duration (e.g., 4 to 12 weeks).
-
Sample Collection:
-
Serum samples are collected at baseline and at regular intervals throughout the study and follow-up period.
-
Liver biopsies may be collected at baseline and at the end of the study for virological and histological analysis.
-
-
Efficacy Endpoints:
-
Primary: Reduction in serum WHV DNA levels.
-
Secondary:
-
Reduction in intrahepatic WHV DNA replicative intermediates.
-
Changes in serum WHV surface antigen (WHsAg) and e-antigen (WHeAg) levels.
-
Improvement in liver histology scores.
-
-
-
Analytical Methods:
-
Serum WHV DNA: Quantitative Polymerase Chain Reaction (qPCR).
-
Intrahepatic WHV DNA: Southern blot analysis.
-
Serum Antigens: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Liver Histology: Hematoxylin and eosin (H&E) staining and immunohistochemistry.
-
Caption: General workflow for an efficacy study in the woodchuck model.
Quantitative Data from Preclinical Efficacy Studies
While specific data from besifovir studies in woodchucks is limited in publicly available literature, the following table illustrates the expected format for presenting efficacy data, based on typical outcomes for potent nucleos(t)ide analogs in this model.
| Parameter | Vehicle Control | Besifovir (Low Dose) | Besifovir (High Dose) | Positive Control |
| Mean Serum WHV DNA Reduction (log10 copies/mL) at Week 12 | < 0.5 | > 2.0 | > 3.0 | > 3.0 |
| Intrahepatic WHV DNA Reduction (%) at Week 12 | < 10% | Significant Reduction | Marked Reduction | Marked Reduction |
| Change in Serum WHsAg (log10 IU/mL) at Week 12 | No significant change | Moderate Reduction | Significant Reduction | Significant Reduction |
Pharmacokinetic Evaluation in Animal Models
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies have been conducted in various animal species.
Experimental Protocol: Pharmacokinetic Study
-
Animal Models: Mice, rats, dogs, and monkeys.
-
Dosing:
-
Single oral administration of this compound at different dose levels.
-
Intravenous administration of besifovir to determine absolute bioavailability.
-
-
Sample Collection: Serial blood samples are collected at predetermined time points after drug administration.
-
Analytical Method: Plasma concentrations of besifovir (LB80331) and its active metabolite (LB80317) are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: The following parameters are calculated using non-compartmental analysis: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Summary of Preclinical Pharmacokinetic Data
| Species | Bioavailability (%) | Key Findings |
| Mouse | Not explicitly stated | Approximately 40% of the active metabolite was found in the liver in its phosphorylated form.[4] |
| Beagle Dog | ~53% | Data suggests good oral absorption.[5] |
| Cynomolgus Monkey | ~13% | Lower bioavailability compared to dogs.[5] |
Toxicology and Safety Pharmacology
Preclinical safety evaluation is essential to identify potential toxicities and to determine a safe starting dose for human clinical trials.
Experimental Protocol: Toxicology Studies
-
Animal Models: Rats and monkeys are commonly used for repeated-dose toxicity studies.
-
Study Design:
-
Acute Toxicity: Single high-dose administration to determine the maximum tolerated dose (MTD).
-
Sub-chronic and Chronic Toxicity: Repeated daily dosing for extended periods (e.g., 28 days, 3 months, 6 months).
-
-
Parameters Evaluated:
-
Clinical observations and mortality.
-
Body weight and food consumption.
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Organ weights.
-
Gross pathology and histopathology of all major organs.
-
-
Safety Pharmacology: Studies to assess the effects of the drug on vital functions (cardiovascular, respiratory, and central nervous systems).
Summary of Preclinical Safety Findings
This compound has demonstrated a favorable preclinical safety profile.[1] Key observations from toxicology studies in rats and monkeys include:
| Species | Duration | Key Findings |
| Rat | Repeated-dose | Generally well-tolerated. No significant target organ toxicity was identified at therapeutic dose levels. |
| Monkey | Repeated-dose | Well-tolerated with no major adverse effects observed. |
Note: A known class effect of some nucleotide analogs is potential renal and bone toxicity. Preclinical studies for besifovir indicated a lower potential for these toxicities compared to some other agents.[1]
Conclusion
The preclinical evaluation of this compound in various animal models has been instrumental in demonstrating its potent antiviral efficacy, favorable pharmacokinetic profile, and good safety margin. The woodchuck model, in particular, has been crucial for establishing the in vivo antiviral activity against a closely related hepadnavirus. These comprehensive preclinical studies provided the necessary foundation for the successful clinical development of this compound as a treatment for chronic hepatitis B.
References
- 1. A randomized placebo-controlled, dose-finding study of oral LB80380 in HBeAg-positive patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B [mdpi.com]
- 4. scite.ai [scite.ai]
- 5. hub.hku.hk [hub.hku.hk]
Application of Besifovir in studying HBV covalently closed circular DNA (cccDNA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Besifovir (Besifovir Dipivoxil Maleate), a potent acyclic nucleotide phosphonate, has demonstrated comparable antiviral efficacy to Tenofovir Disoproxil Fumarate (TDF) in the treatment of chronic hepatitis B (CHB).[1][2] A critical aspect of evaluating the efficacy of anti-HBV therapies is their effect on the intrahepatic covalently closed circular DNA (cccDNA), the stable episomal form of the HBV genome that serves as the transcriptional template for viral replication and is the key to viral persistence.[3][4] This document provides detailed application notes and protocols for studying the effect of Besifovir on HBV cccDNA, based on available clinical trial data and established molecular biology techniques.
Data Presentation
The following tables summarize the key findings from a phase 3 clinical trial subset study comparing the effects of Besifovir and TDF on intrahepatic HBV cccDNA in CHB patients.
Table 1: Study Design and Patient Cohort
| Parameter | Besifovir (BSV) | Tenofovir Disoproxil Fumarate (TDF) |
| Number of Patients | 29 | 17 |
| Treatment Duration | 48 Weeks | 48 Weeks |
| Patient Population | Treatment-naïve Chronic Hepatitis B Patients | Treatment-naïve Chronic Hepatitis B Patients |
Data sourced from a subset study of a phase 3 clinical trial.[1][2]
Table 2: Effect of Besifovir on Intrahepatic HBV cccDNA Levels
| Parameter | Besifovir (BSV) | Tenofovir Disoproxil Fumarate (TDF) |
| Change in cccDNA from Baseline | Significant Decrease (P < 0.001) | Significant Decrease (P < 0.001) |
| Comparison between Groups | No significant intergroup difference (P = 0.349) | No significant intergroup difference (P = 0.349) |
This study demonstrated that 48 weeks of Besifovir therapy significantly reduces the levels of intrahepatic HBV cccDNA, with an efficacy comparable to that of TDF.[1][2]
Experimental Protocols
The quantification of intrahepatic cccDNA is a technically challenging process that requires rigorous methodology to ensure specificity and accuracy.[5][6][7] The following is a generalized, representative protocol for the quantification of HBV cccDNA from liver biopsy samples, based on best practices in the field.
Protocol: Quantification of Intrahepatic HBV cccDNA from Liver Biopsy Samples by qPCR
1. Sample Collection and Storage:
-
Obtain liver biopsy specimens from patients at baseline and after the desired treatment period.
-
Immediately fresh-freeze the tissue in liquid nitrogen and store at -80°C until processing to preserve DNA integrity.[8] Avoid using tissue preservatives like Allprotect, as they can interfere with subsequent enzymatic steps.[8][9]
2. DNA Extraction:
-
Employ a method that enriches for episomal DNA, such as a modified Hirt extraction, to reduce contamination from protein-bound viral DNA.[6][7][8][9]
-
Alternatively, total DNA can be extracted using a commercial kit with proteinase K treatment, followed by steps to remove replicative intermediates.[6][7][8][9]
3. Removal of Contaminating HBV DNA Forms:
-
To specifically quantify cccDNA, it is crucial to eliminate other forms of viral DNA, such as relaxed-circular DNA (rcDNA) and single-stranded DNA (ssDNA).
-
Treat the extracted DNA with a plasmid-safe ATP-dependent DNase (PSD) or a combination of T5 exonuclease and Exonuclease I/III.[7][8][9] These enzymes selectively digest linear and open-circular DNA, leaving the covalently closed circular form intact. Careful titration of these enzymes is necessary to avoid over-digestion of cccDNA.[7][8][9]
4. Quantitative Real-Time PCR (qPCR):
-
Design cccDNA-specific primers that span the gap region of the rcDNA, ensuring that only cccDNA is amplified.[10]
-
Use a TaqMan probe for enhanced specificity and accurate quantification.
-
Perform qPCR using a standard curve of a plasmid containing the HBV cccDNA target sequence in a 10-fold serial dilution to determine the copy number.
-
Normalize the cccDNA copy number to a housekeeping gene, such as β-actin or RNase P, to determine the number of cccDNA copies per cell.[2]
5. Data Analysis:
-
Calculate the cccDNA copy number per cell for each sample.
-
Compare the baseline and post-treatment cccDNA levels to determine the effect of Besifovir.
-
Statistical analysis, such as a paired t-test, can be used to assess the significance of the reduction in cccDNA levels.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of Besifovir and the experimental workflow for studying its effect on HBV cccDNA.
Caption: Mechanism of Action of Besifovir on the HBV Replication Cycle.
Caption: Experimental Workflow for Studying the Effect of Besifovir on HBV cccDNA.
Caption: Logical Relationship of Besifovir's Effect on HBV cccDNA.
References
- 1. Virologic Monitoring of Hepatitis B Virus Therapy in Clinical Trials and Practice: Recommendations for a Standardized Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis B virus DNA quantification with the three-in-one (3io) method allows accurate single-step differentiation of total HBV DNA and cccDNA in biopsy-size liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. gut.bmj.com [gut.bmj.com]
- 6. ovid.com [ovid.com]
- 7. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of circulating HBV RNA expressed from intrahepatic cccDNA in untreated and NUC treated patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elucidating HBV Resistance Pathways Using Besifovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Besifovir (Besifovir Dipivoxil Maleate, BSV), a potent acyclic nucleotide phosphonate, to investigate the mechanisms of Hepatitis B Virus (HBV) drug resistance. The following sections detail the molecular action of Besifovir, its known resistance profiles, and detailed protocols for in vitro analysis of HBV resistance.
Introduction to Besifovir and HBV Resistance
Besifovir is a guanosine monophosphate analog that acts as a competitive inhibitor of the HBV polymerase (reverse transcriptase).[1] After administration, it is converted to its active diphosphate form within hepatocytes. This active metabolite is incorporated into the elongating viral DNA chain, leading to premature termination and cessation of HBV replication.[2][3] While clinical trials have demonstrated a high barrier to resistance for Besifovir in treatment-naïve patients, specific mutations in the HBV polymerase gene can confer resistance, posing a challenge to long-term therapeutic efficacy.[4][5][6]
The primary resistance pathway identified for Besifovir involves the co-occurrence of mutations rtL180M and rtM204V in the reverse transcriptase (RT) domain of the HBV polymerase.[7][8] These mutations are well-known for conferring resistance to lamivudine and can lead to cross-resistance with Besifovir.[9] Understanding the susceptibility of various HBV mutants to Besifovir is crucial for guiding clinical treatment strategies, especially in patients who have failed other nucleos(t)ide analogue (NA) therapies.
Quantitative Analysis of Besifovir Susceptibility
In vitro studies are essential for quantifying the efficacy of Besifovir against both wild-type (WT) and mutant HBV strains. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to determine the drug concentration required to inhibit 50% of viral replication. A significant increase in the IC₅₀ value for a mutant strain compared to the wild-type indicates resistance.
Table 1: In Vitro IC₅₀ Values of Besifovir Against Various HBV RT Mutants
| HBV Strain | Key Resistance Mutations | Besifovir IC₅₀ (μM) | Fold Resistance vs. WT | Reference |
| Wild-Type (WT) | None | 4.13 ± 0.52 | 1.0 | [10] |
| Patient Isolate (Clone 1-1) | rtL180M + rtM204V + others | >50 | >12.1 | [10] |
| Artificial Mutant (M) | rtL180M | 23.87 ± 4.07 | 5.8 | [10] |
| Artificial Mutant (V) | rtM204V | 30.17 ± 2.87 | 7.3 | [10] |
| Artificial Mutant (MV) | rtL180M + rtM204V | 45.17 ± 4.08 | 10.9 | [10] |
Table 2: Besifovir Cross-Resistance Profile
| HBV Mutant Type | Key Resistance Mutations | Susceptibility to Besifovir | Besifovir IC₅₀ (μM) | Fold Resistance vs. WT | Reference |
| Adefovir-Resistant (ADV-R) | rtA181V/T or rtN236T | Sensitive | 5.27 - 8.43 | 1.2 - 2.0 | [11][12] |
| Entecavir-Resistant (ETV-R) | rtL180M + rtM204V + others | Partial Resistance | 26.00 - 40.70 | 6.1 - 9.6 | [11] |
| Lamivudine-Resistant (LMV-R) | rtL180M + rtM204V | Resistant | 45.17 ± 4.08 | 10.9 | [10] |
| Tenofovir-Resistant (TDF-R) | Primary TDF mutations | Susceptible | Not specified | Not specified | [7][13] |
Signaling and Resistance Pathways
The following diagrams illustrate the mechanism of Besifovir action and the development of resistance at a molecular level.
Caption: Mechanism of Besifovir action in inhibiting HBV DNA synthesis.
References
- 1. medrxiv.org [medrxiv.org]
- 2. ice-hbv.org [ice-hbv.org]
- 3. In vitro Drug Susceptibility Assay for HBV Using Southern Blotting [bio-protocol.org]
- 4. ice-hbv.org [ice-hbv.org]
- 5. HBV genotypes and drug resistance mutations in antiretroviral treatment-naïve and treatment-experienced HBV-HIV co-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 7. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.asm.org [journals.asm.org]
- 9. High Frequency of Antiviral Resistance Mutations in HBV Genotypes A2 and H: Multidrug Resistance Strains in Mexico [xiahepublishing.com]
- 10. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Besifovir's Antiviral Effects Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifovir (Besifovir dipivoxil maleate) is a potent acyclic nucleotide phosphonate that acts as an inhibitor of the hepatitis B virus (HBV) polymerase.[1][2] It is a prodrug that is converted to its active form, besifovir diphosphate, within hepatocytes. This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain. Its integration leads to premature chain termination, thereby halting HBV replication.[3][4] These application notes provide a comprehensive guide for utilizing in vitro cell culture models to evaluate the antiviral efficacy of Besifovir against HBV.
The provided protocols and data are intended to assist researchers in establishing robust and reproducible assays for screening and characterizing anti-HBV compounds. The methodologies cover the maintenance of relevant cell lines, the execution of antiviral assays, and the quantification of various viral markers to determine the compound's potency.
Recommended Cell Culture Models
A variety of cell culture systems are available for studying HBV replication and the effects of antiviral agents. The choice of model depends on the specific research question, such as studying the complete viral life cycle versus focusing on specific replication steps.
-
HepG2.2.15 Cells: This human hepatoblastoma cell line is stably transfected with a terminally redundant, greater-than-genome-length HBV DNA (genotype D).[5] These cells constitutively produce mature HBV virions, making them a widely used and reliable model for screening antiviral compounds that target the replicative stages of the HBV life cycle.
-
HepAD38 Cells: Similar to HepG2.2.15, this cell line is derived from HepG2 cells and contains an integrated copy of the HBV genome.[6] Viral replication in HepAD38 cells is under the control of a tetracycline-off inducible promoter, allowing for controlled expression of HBV.[6] This feature is particularly useful for studying the effects of compounds on established replication.
-
Huh7 Cells: This human hepatoma cell line is highly permissive for HBV replication upon transfection with HBV DNA.[2] It is a valuable tool for studying the effects of antivirals on transiently replicating virus and for investigating specific viral mutants.
-
NTCP-Expressing Cell Lines (e.g., HepG2-NTCP): The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as a bona fide entry receptor for HBV has enabled the development of cell lines that are susceptible to de novo HBV infection.[7] These models are crucial for evaluating inhibitors that target the early stages of the viral life cycle, such as entry.
Quantitative Data on Besifovir's Antiviral Activity
The following table summarizes the reported in vitro efficacy of Besifovir against wild-type and drug-resistant HBV strains in Huh7 cells. This data is crucial for comparative studies and for validating in-house assays.
| HBV Strain | Cell Line | Assay Method | IC50 (μM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | Huh7 | Southern Blot | 4.25 ± 0.43 | - | [2] |
| Adefovir (ADV) Resistant (rtA181T/N236T) | Huh7 | Southern Blot | 5.27 ± 0.26 | 1.2 | [2] |
| Adefovir (ADV) Resistant (rtN236T) | Huh7 | Southern Blot | 8.43 ± 0.58 | 2.0 | [2] |
| Lamivudine (LMV) Resistant (rtL180M/M204V) | Huh7 | Southern Blot | >50 | >11.8 | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for conducting a comprehensive in vitro evaluation of Besifovir's anti-HBV activity.
Protocol 1: General Cell Culture and Maintenance
This protocol describes the maintenance of the HepG2.2.15 cell line, a common model for anti-HBV drug screening.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
G418 (Geneticin) at a final concentration of 200-400 µg/mL
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2.2.15 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete DMEM with G418. Transfer to a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
-
Cell Subculturing: When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach. Neutralize the trypsin with 8 mL of complete DMEM and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.
Protocol 2: Antiviral Assay Workflow
This protocol outlines a complete workflow for assessing the antiviral efficacy of Besifovir.
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (without G418 for the duration of the assay). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of Besifovir in complete DMEM. A typical concentration range to test would be from 0.001 µM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration).
-
Compound Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration. For a standard assay, a 6-day treatment with a medium change containing fresh compound at day 3 is recommended.
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatants for quantification of extracellular HBV DNA and viral antigens (HBsAg and HBeAg). The cell monolayer can be used for cytotoxicity assessment and for the extraction of intracellular HBV DNA.
-
Data Analysis: Analyze the collected samples using the protocols outlined below. Determine the 50% effective concentration (EC50) for the reduction of viral markers and the 50% cytotoxic concentration (CC50). The selectivity index (SI) can be calculated as CC50/EC50.
Protocol 3: Quantification of Extracellular HBV DNA by qPCR
Materials:
-
Cell culture supernatants
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit) or a simple lysis method
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract viral DNA from 100 µL of cell culture supernatant according to the manufacturer's protocol of the chosen DNA extraction kit. Alternatively, a simple lysis method can be used: mix the supernatant with a lysis buffer containing proteinase K, incubate, and then heat-inactivate.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the qPCR master mix, HBV-specific forward and reverse primers, a fluorescently labeled probe, and the extracted DNA template.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Quantify the HBV DNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the HBV genome.
Protocol 4: Quantification of HBsAg and HBeAg by ELISA
Materials:
-
Cell culture supernatants
-
Commercially available HBsAg and HBeAg ELISA kits
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kits.
-
Briefly, the procedure typically involves adding the cell culture supernatants to antibody-coated microplate wells, followed by incubation with a horseradish peroxidase (HRP)-conjugated detection antibody.
-
After washing, a substrate solution is added, and the color development is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of HBsAg or HBeAg is determined by comparing the optical density of the samples to a standard curve.
Protocol 5: Analysis of Intracellular HBV Replicative Intermediates by Southern Blot
Materials:
-
Cell monolayers
-
Lysis buffer (e.g., Hirt lysis buffer)
-
Phenol:Chloroform:Isoamyl alcohol
-
Ethanol
-
Agarose gel electrophoresis system
-
Nylon membrane
-
UV crosslinker
-
DIG-labeled HBV DNA probe
-
Hybridization buffer
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Hirt DNA Extraction: Lyse the cell monolayers and selectively precipitate high molecular weight cellular DNA, leaving the smaller viral DNA replicative intermediates in the supernatant.[1]
-
DNA Purification: Purify the viral DNA from the supernatant by phenol:chloroform extraction and ethanol precipitation.
-
Agarose Gel Electrophoresis: Separate the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded) on an agarose gel.
-
Southern Transfer: Transfer the separated DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a DIG-labeled HBV DNA probe.
-
Detection: Detect the hybridized probe using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate. Visualize the bands using an imaging system.
Visualizations
HBV Life Cycle and Besifovir's Mechanism of Action
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro system for screening anti-hepatitis B virus drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innate Immunity, Inflammation, and Intervention in HBV Infection [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Designing Long-Term Clinical Trials for Besifovir Dipivoxil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifovir dipivoxil is a potent nucleotide analog that acts as an inhibitor of the hepatitis B virus (HBV) polymerase.[1][2] It is a prodrug that is converted to its active form, besifovir, which then competes with natural nucleotides for incorporation into the viral DNA. This action leads to the termination of the viral DNA chain, effectively suppressing HBV replication.[3] Long-term clinical trials are essential to evaluate the sustained efficacy and safety of this compound in the management of chronic hepatitis B (CHB).
These application notes provide a comprehensive framework for designing and implementing long-term clinical trials for this compound, with a focus on key experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.
Core Objectives of Long-Term Clinical Trials
The primary objectives for long-term clinical trials of this compound in patients with CHB should include:
-
Efficacy: To evaluate the long-term efficacy of this compound in suppressing HBV replication, as measured by the proportion of patients with undetectable HBV DNA levels.
-
Serological Response: To assess the rates of HBeAg seroconversion in HBeAg-positive patients and HBsAg loss or seroconversion.
-
Biochemical Response: To determine the proportion of patients achieving normalization of alanine aminotransferase (ALT) levels.
-
Resistance Profile: To monitor for the emergence of antiviral resistance mutations.
-
Safety and Tolerability: To evaluate the long-term safety profile, with a particular focus on renal function and bone mineral density.
Study Design and Patient Population
A randomized, double-blind, active-controlled, multicenter study design is recommended for a pivotal long-term clinical trial.
-
Patient Population: Adult patients with CHB, either treatment-naïve or experienced, with detectable HBV DNA levels and potentially elevated ALT levels. Clear inclusion and exclusion criteria regarding co-infections (HCV, HDV, HIV), and pre-existing renal or bone conditions should be established.
-
Treatment Arms:
-
Experimental Arm: this compound (e.g., 150 mg once daily).
-
Active Comparator Arm: A standard-of-care nucleotide analog such as Tenofovir Disoproxil Fumarate (TDF) or Entecavir (ETV).
-
-
Duration: A minimum of 144 to 192 weeks is recommended to assess long-term outcomes.[4][5]
Key Experimental Protocols
HBV DNA Quantification
Objective: To quantify the amount of HBV DNA in patient serum or plasma.
Methodology: Real-Time Polymerase Chain Reaction (RT-PCR)
Protocol:
-
Sample Collection and Processing:
-
Collect 5-10 mL of whole blood in a serum separator tube (SST) or EDTA tube.
-
Centrifuge at 1,000-1,300 x g for 10 minutes at room temperature.
-
Aliquot the serum or plasma into sterile, nuclease-free cryovials.
-
Store samples at -80°C until analysis.
-
-
DNA Extraction:
-
Utilize a commercially available viral DNA extraction kit following the manufacturer's instructions.
-
The recommended starting volume of serum or plasma is 200-500 µL, with an elution volume of 50-100 µL.
-
-
RT-PCR Amplification:
-
Prepare a master mix containing a commercial HBV quantitative PCR kit reagent, which includes primers and a TaqMan probe targeting a conserved region of the HBV genome.
-
Add a specific volume of extracted DNA to the master mix.
-
Include positive and negative controls in each run.
-
Perform the RT-PCR using a thermal cycler with the following representative conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
-
Data Analysis:
-
Generate a standard curve using a serial dilution of a known concentration of HBV DNA.
-
Quantify the HBV DNA in patient samples by interpolating their Ct values against the standard curve.
-
Results should be reported in International Units per milliliter (IU/mL). The lower limit of quantification (LLOQ) is typically around 10-20 IU/mL.[6][7]
-
HBV Genotyping and Resistance Mutation Analysis
Objective: To determine the HBV genotype and identify any mutations in the HBV polymerase gene associated with antiviral resistance.
Methodology: PCR Amplification followed by Line Probe Assay (LiPA) or DNA Sequencing.
Protocol (using INNO-LiPA):
-
Sample Preparation: Use extracted HBV DNA from the quantification protocol.
-
PCR Amplification:
-
Hybridization:
-
Denature the biotinylated PCR product.
-
Hybridize the denatured product to a strip containing immobilized oligonucleotide probes specific for different HBV genotypes and resistance mutations.
-
-
Detection:
-
Add a streptavidin-alkaline phosphatase conjugate that binds to the biotinylated hybrids.
-
Add a chromogenic substrate that will produce a colored band where hybridization has occurred.
-
-
Interpretation:
-
Interpret the banding pattern to determine the HBV genotype and the presence of any resistance mutations.
-
HBeAg and Anti-HBe Serological Assays
Objective: To determine the Hepatitis B e-antigen (HBeAg) and antibody to HBeAg (anti-HBe) status of patients.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol:
-
Sample Preparation: Use patient serum or plasma.
-
Assay Procedure (Sandwich ELISA for HBeAg):
-
Add patient serum/plasma to microplate wells pre-coated with anti-HBe antibodies.[3][4]
-
Incubate to allow HBeAg to bind.
-
Wash the wells to remove unbound components.
-
Add an enzyme-conjugated anti-HBe antibody (e.g., HRP-conjugated).
-
Incubate to form a "sandwich" complex.
-
Wash the wells again.
-
Add a chromogenic substrate (e.g., TMB).
-
Incubate to allow color development, which is proportional to the amount of HBeAg.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Interpretation: Compare the sample absorbance to the cutoff value determined by the positive and negative controls.
Bone Mineral Density (BMD) Monitoring
Objective: To assess changes in bone mineral density over the course of the long-term trial.
Methodology: Dual-Energy X-ray Absorptiometry (DXA)
Protocol:
-
Schedule: Perform DXA scans at baseline, and then every 48 or 96 weeks.
-
Scan Sites: Measure BMD at the lumbar spine (L1-L4) and the total hip.
-
Procedure:
-
The patient lies on a padded table.
-
An X-ray generator below the patient and a detector above pass over the measurement sites.
-
-
Data Analysis:
-
BMD is calculated and expressed in g/cm².
-
T-scores (comparison to a young, healthy adult of the same sex) and Z-scores (comparison to an age- and sex-matched population) are determined.
-
-
Reporting: Report the absolute BMD values and T-scores for both the lumbar spine and total hip.
Renal Function Monitoring
Objective: To monitor for any potential adverse effects of this compound on renal function.
Methodology: Estimation of Glomerular Filtration Rate (eGFR)
Protocol:
-
Schedule: Measure serum creatinine at baseline and at regular intervals (e.g., every 12-24 weeks).
-
Measurement: Use a validated method for serum creatinine measurement.
-
eGFR Calculation:
-
Reporting: Report the serum creatinine levels and the calculated eGFR in mL/min/1.73 m².
Mitochondrial Toxicity Assay (In Vitro)
Objective: To assess the potential for Besifovir to inhibit mitochondrial DNA polymerase gamma (Pol-γ), a key mechanism of mitochondrial toxicity for some nucleotide analogs.[11][12]
Methodology: In vitro polymerase inhibition assay.
Protocol:
-
Reagents: Purified recombinant human Pol-γ, a DNA primer-template, dNTPs, and the active triphosphate form of besifovir.
-
Assay:
-
Perform primer extension reactions in the presence of varying concentrations of besifovir triphosphate.
-
Include a no-drug control and a positive control inhibitor.
-
-
Analysis:
-
Analyze the reaction products by gel electrophoresis to determine the extent of DNA synthesis inhibition.
-
Calculate the IC50 (the concentration of the drug that inhibits 50% of the polymerase activity).
-
-
Interpretation: A higher IC50 value suggests a lower potential for mitochondrial toxicity.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment arms and over time.
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | This compound (N=...) | Active Comparator (N=...) |
| Age (years), mean ± SD | ||
| Sex (Male/Female), n (%) | ||
| Race, n (%) | ||
| HBeAg Positive, n (%) | ||
| HBV DNA (log10 IU/mL), mean ± SD | ||
| ALT (U/L), median (IQR) | ||
| Cirrhosis, n (%) |
Table 2: Virological, Serological, and Biochemical Response Rates
| Endpoint | Week 48 | Week 96 | Week 144 | Week 192 |
| HBV DNA < 20 IU/mL (%) | ||||
| This compound | ||||
| Active Comparator | ||||
| HBeAg Seroconversion (%) | ||||
| This compound | ||||
| Active Comparator | ||||
| ALT Normalization (%) | ||||
| This compound | ||||
| Active Comparator |
Table 3: Safety Outcomes
| Parameter | Baseline | Week 48 | Week 96 | Week 144 | Week 192 |
| Mean Change in eGFR (mL/min/1.73 m²) | |||||
| This compound | |||||
| Active Comparator | |||||
| Mean Percent Change in BMD - Lumbar Spine (%) | |||||
| This compound | |||||
| Active Comparator | |||||
| Mean Percent Change in BMD - Total Hip (%) | |||||
| This compound | |||||
| Active Comparator |
Mandatory Visualizations
HBV Replication Cycle and Mechanism of Action of Besifovir
Caption: HBV replication cycle and the inhibitory action of Besifovir.
Workflow for a Long-Term Clinical Trial of Besifovir
Caption: High-level workflow for a long-term clinical trial of Besifovir.
Logical Relationship for Safety Monitoring
Caption: Logical workflow for renal and bone safety monitoring.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. droracle.ai [droracle.ai]
- 3. atlas-medical.com [atlas-medical.com]
- 4. HBe Ag&Ab – ELISA | Dia.Pro [diapro.it]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 7. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Estimating GFR Using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) Creatinine Equation: Better Risk Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAP Recommendations to Aid in… | College of American Pathologists [cap.org]
- 11. Mitochondrial interference by anti-HIV drugs: mechanisms beyond Pol-γ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Analysis in Patients Treated with Besifovir Dipivoxil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Besifovir dipivoxil (BSV) is an acyclic nucleotide phosphonate, specifically a guanosine monophosphate analog, developed for the treatment of chronic hepatitis B (CHB).[1] As a prodrug, it is metabolized into its active form which then acts as a potent inhibitor of hepatitis B virus (HBV) polymerase. This inhibition disrupts viral replication, leading to a reduction in HBV DNA levels.[2] Clinical studies have demonstrated that Besifovir has antiviral efficacy comparable to Tenofovir Disoproxil Fumarate (TDF), a standard-of-care treatment for CHB, while potentially offering an improved safety profile concerning renal function and bone mineral density.[3]
These application notes provide a comprehensive overview of the key biomarkers to be analyzed in patients undergoing treatment with this compound. Detailed protocols for the cited experiments are included to facilitate the replication and validation of these findings in a research or clinical trial setting.
Mechanism of Action of this compound
This compound is an orally administered prodrug that is converted to its active metabolite, besifovir. This active form is a nucleotide analog that inhibits the HBV polymerase, a viral enzyme crucial for the replication of the virus.[1] By competing with the natural substrate for incorporation into the elongating viral DNA chain, it acts as a chain terminator, thus halting viral replication.
References
Troubleshooting & Optimization
Technical Support Center: Management of Carnitine Deficiency Associated with Besifovir Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing carnitine deficiency observed during treatment with Besifovir.
Frequently Asked Questions (FAQs)
Q1: What is the known association between Besifovir treatment and carnitine deficiency?
A1: Clinical studies have shown a strong association between Besifovir (BSV) treatment and depletion of L-carnitine. In one study, Besifovir treatment reduced serum L-carnitine levels in 94.1% of 114 patients.[1] This adverse effect necessitates L-carnitine supplementation for patients undergoing Besifovir therapy.[1][2]
Q2: What is the proposed mechanism for Besifovir-associated carnitine deficiency?
A2: The exact mechanism for Besifovir-induced carnitine deficiency has not been fully elucidated. However, a plausible hypothesis can be drawn from the effects of other nucleotide analogs like Adefovir, which are structurally similar to Besifovir and also primarily cleared through the kidneys.[3] Adefovir has been shown to cause proximal renal tubular dysfunction, which can impair the reabsorption of carnitine from the filtrate, leading to increased urinary excretion and systemic depletion. Given that Besifovir and its metabolites are mainly excreted via the kidneys, it is hypothesized that Besifovir may similarly affect renal tubular function, leading to carnitine wasting.[3]
Q3: What are the clinical implications of carnitine deficiency?
A3: L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy production.[4][5] Carnitine deficiency can therefore impair energy metabolism, particularly in tissues that rely heavily on fatty acid oxidation, such as cardiac and skeletal muscle. While overt clinical symptoms of carnitine deficiency (e.g., hypoglycemia, hypoketosis, encephalopathy) have not been commonly reported in Besifovir clinical trials where supplementation is provided, monitoring and management are crucial to prevent potential long-term complications.[2]
Q4: What is the recommended approach for managing carnitine deficiency during Besifovir treatment in a research setting?
A4: The standard management strategy is the co-administration of L-carnitine supplementation. In clinical trials, a common dosage for L-carnitine supplementation alongside Besifovir has been 660 mg daily.[6] It is crucial to monitor serum carnitine levels at baseline and throughout the treatment period to ensure that supplementation is adequate and to adjust the dosage as necessary.
Q5: How should I monitor carnitine levels in my experimental subjects?
A5: Serum levels of free carnitine, total carnitine, and acylcarnitines should be monitored. Baseline measurements should be taken before initiating Besifovir treatment. Regular monitoring (e.g., at scheduled study visits) is recommended to assess the impact of Besifovir and the effectiveness of L-carnitine supplementation. For detailed methodologies, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low carnitine levels despite supplementation. | 1. Inadequate dosage of L-carnitine. 2. Poor absorption of oral L-carnitine. 3. Severe Besifovir-induced renal tubular dysfunction. 4. Pre-existing subclinical carnitine deficiency. | 1. Consider a dose escalation of L-carnitine and continue to monitor levels. 2. Investigate potential gastrointestinal absorption issues. 3. Assess renal function parameters (e.g., serum creatinine, eGFR, urinary phosphate) to evaluate for broader renal tubular dysfunction. 4. Review baseline carnitine levels and subject's dietary history. |
| High variability in carnitine level measurements. | 1. Inconsistent sample collection and handling. 2. Analytical variability in the carnitine assay. 3. Inter-individual differences in response to Besifovir and L-carnitine. | 1. Ensure strict adherence to the sample collection and processing protocol (see "Experimental Protocols"). 2. Validate the carnitine assay for precision and accuracy. Include quality control samples in each run. 3. Analyze data for potential covariates that may influence carnitine metabolism. |
| Normal carnitine levels but signs of potential muscle weakness or fatigue in animal models. | 1. Carnitine deficiency may be localized to specific tissues (e.g., muscle) and not fully reflected in serum levels. 2. The observed symptoms may be unrelated to carnitine deficiency and could be a different adverse effect of Besifovir. | 1. If feasible, consider measuring carnitine levels in tissue biopsies (e.g., muscle, liver) at the end of the study. 2. Conduct a thorough investigation of other potential causes of the observed symptoms. |
Data Presentation
Table 1: Baseline Characteristics of Patients in a Besifovir Clinical Trial Investigating Hepatic Steatosis
| Characteristic | Besifovir + L-carnitine Group (n=24) | Entecavir/Tenofovir Group (n=251) |
| Age (years, mean) | 48.6 | 56.7 |
| Fasting Glucose (mg/dL, mean) | 99.4 | 114.4 |
| AST (IU/L, mean) | 95.2 | 45.2 |
| ALT (IU/L, mean) | 81.1 | 45.9 |
| Total Cholesterol (mg/dL, mean) | 185.6 | 167.0 |
| Adapted from a study on the influence of Besifovir and L-carnitine on hepatic steatosis.[1] |
Table 2: Changes in Laboratory Parameters After 6 Months of Antiviral Therapy
| Parameter | Besifovir + L-carnitine Group |
| AST (IU/L, mean change) | 95.2 → 30.2 |
| ALT (IU/L, mean change) | 81.1 → 31.1 |
| This table highlights the significant reduction in liver enzymes in the Besifovir group.[1][7] |
Experimental Protocols
Protocol for Quantification of Serum L-Carnitine using a Commercial Assay Kit
This protocol is based on the general principles of commercially available L-carnitine assay kits, which often utilize a coupled enzyme assay.
1. Principle: L-carnitine concentration is determined by a coupled enzyme reaction that results in a colorimetric or fluorometric product, proportional to the amount of L-carnitine present.
2. Materials:
-
L-Carnitine Assay Kit (e.g., from a reputable supplier)
-
96-well microplate (clear for colorimetric, black for fluorometric assays)
-
Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/587 nm
-
Pipettes and pipette tips
-
Deionized water
-
Serum samples collected from subjects
3. Sample Preparation:
-
Collect whole blood and separate serum according to standard procedures.
-
It is recommended to deproteinize serum samples using a 10 kDa molecular weight cut-off (MWCO) spin filter to avoid interference from proteins.
-
Store serum samples at -80°C if not analyzed immediately.
4. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of L-carnitine standards of known concentrations as per the kit instructions. This will be used to quantify the carnitine levels in the unknown samples.
-
Reaction Mix Preparation: Prepare a master reaction mix containing the assay buffer, probe, and enzyme(s) as described in the kit manual.
-
Plating: Add the prepared standards and unknown samples to the wells of the 96-well plate.
-
Incubation: Add the reaction mix to each well, mix, and incubate for the time and temperature specified in the kit protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
5. Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve of absorbance/fluorescence versus carnitine concentration.
-
Determine the carnitine concentration in the unknown samples by interpolating their readings from the standard curve.
Mandatory Visualizations
References
- 1. Influence of Besifovir Dipivoxil Maleate Combined with L-Carnitine on Hepatic Steatosis in Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Renal Function on the Single-Dose Pharmacokinetics of Besifovir, a Novel Antiviral Agent for theTreatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | High L-Carnitine Levels Impede Viral Control in Chronic Hepatitis B Virus Infection [frontiersin.org]
- 5. High L-Carnitine Levels Impede Viral Control in Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of this compound Maleate Combined with L-Carnitine on Hepatic Steatosis in Patients with Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate potential side effects of long-term Besifovir use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term use of Besifovir. The information is based on extensive clinical trial data and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary long-term side effect associated with Besifovir use and how is it mitigated?
A1: The most common side effect of long-term Besifovir (BSV) use is carnitine deficiency.[1][2] This occurs because Besifovir is a dipivoxil maleate prodrug. During its metabolism, it releases pivalate, which binds to free carnitine to form pivaloyl-carnitine, a compound that is then excreted in the urine.[1][2] This process can deplete the body's carnitine stores. The primary mitigation strategy, which has been proven effective in long-term clinical trials, is the daily co-administration of L-carnitine supplementation.[1][3] In pivotal phase 3 trials, patients receiving Besifovir were also given 660 mg of L-carnitine per day.[4][5]
Q2: How does the renal and bone safety profile of Besifovir compare to other nucleotide analogs like Tenofovir Disoproxil Fumarate (TDF) in long-term studies?
A2: Long-term clinical studies (up to 192 weeks) have demonstrated that Besifovir has a favorable renal and bone safety profile compared to TDF.[1][3] Patients on continuous Besifovir treatment showed well-preserved bone mineral density (BMD) and renal function.[1] In contrast, patients who were initially on TDF experienced a decline in these parameters, which then recovered after switching to Besifovir.[1][3] This makes Besifovir a potentially safer alternative for patients at risk for renal or bone complications.[6][7]
Q3: Is there a risk of developing drug resistance to Besifovir with long-term use?
A3: Based on clinical trial data extending to 192 weeks, no drug-resistant mutations to Besifovir have been detected.[1][3] This indicates a high genetic barrier to resistance, which is a crucial advantage for a long-term antiviral therapy.
Q4: What is the risk of lactic acidosis with long-term Besifovir use?
A4: Lactic acidosis is a known, though rare, class-effect of nucleoside/nucleotide analogs, which can be life-threatening.[8][9][10][11] It is caused by the inhibition of mitochondrial DNA polymerase, leading to mitochondrial dysfunction. While it has been more commonly associated with older antiretroviral nucleoside analogs, it remains a potential, albeit very low-risk, side effect for newer agents. In the extensive clinical trials for Besifovir, lactic acidosis has not been reported as a significant adverse event. However, it is a critical parameter to be aware of in patients presenting with non-specific symptoms like malaise, myalgia, respiratory distress, or unexplained acid-base disturbances.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased serum carnitine levels | Pivalate conjugation from Besifovir metabolism leading to carnitine excretion. | Ensure patient adherence to the prescribed L-carnitine supplementation (e.g., 660 mg/day). Monitor serum carnitine levels. |
| Onset of renal impairment (e.g., decreased eGFR) | While less common than with TDF, individual patient factors could contribute. | Monitor renal function regularly (serum creatinine, eGFR). Rule out other causes of nephrotoxicity. |
| Significant decrease in bone mineral density | Unlikely with Besifovir, but could be related to pre-existing conditions or other medications. | Perform baseline and periodic DEXA scans. Ensure adequate calcium and vitamin D intake. |
| Symptoms of lactic acidosis (e.g., nausea, vomiting, abdominal pain, fatigue) | Rare but possible mitochondrial toxicity from a nucleotide analog. | Immediately measure serum lactate levels. Discontinue Besifovir if lactic acidosis is confirmed and provide supportive care. |
Quantitative Data Summary
Table 1: Virological and Biochemical Response at 192 Weeks
| Parameter | Besifovir-Besifovir Group | TDF-Besifovir Group | P-value |
| HBV DNA <69 IU/mL | 92.50% | 93.06% | 0.90 |
| HBeAg Seroconversion | 10.2% | 12.5% | 0.75 |
| ALT Normalization | - | - | 0.36 |
| Data sourced from the 192-week phase 3 clinical trial of Besifovir.[1][3] |
Table 2: Renal and Bone Safety Outcomes at 192 Weeks
| Parameter | Besifovir-Besifovir Group | TDF-Besifovir Group (post-switch) |
| Renal Function | Well-preserved | Initially worsened, then recovered |
| Bone Mineral Density | Well-preserved | Initially worsened, then recovered |
| Qualitative summary based on findings from the 192-week phase 3 clinical trial.[1][3] |
Experimental Protocols
Protocol 1: Quantification of Serum Carnitine by Tandem Mass Spectrometry
-
Sample Preparation:
-
Separate serum or plasma from whole blood as soon as possible to avoid hemolysis.
-
Transfer 0.5 mL of serum/plasma to a standard transport tube and freeze immediately.[12]
-
-
Hydrolysis (for Total Carnitine):
-
Spike samples with a deuterated carnitine internal standard.
-
Add potassium hydroxide (KOH) to hydrolyze acylcarnitines to free carnitine.
-
Quench the reaction with hydrochloric acid (HCl).[8]
-
-
Extraction:
-
Perform a protein precipitation using methanol.
-
Centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use multiple-reaction monitoring (MRM) to quantify free and total carnitine based on the signal from the native and deuterated internal standard.[8]
-
Protocol 2: Monitoring Renal Function
-
Serum Creatinine Measurement:
-
Collect a blood sample in a serum separator tube.
-
Analyze serum creatinine using a calibrated enzymatic or Jaffe method on a clinical chemistry analyzer.
-
-
Calculation of Estimated Glomerular Filtration Rate (eGFR):
-
Use the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation, which is the current standard.[13][14]
-
Formula: eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female][13]
-
Scr is serum creatinine in mg/dL.
-
κ is 0.7 for females and 0.9 for males.
-
α is -0.241 for females and -0.302 for males.
-
-
Alternatively, the Modification of Diet in Renal Disease (MDRD) study equation can be used.[15]
-
Protocol 3: Assessment of Bone Mineral Density (BMD)
-
Procedure: Dual-energy X-ray absorptiometry (DEXA or DXA) scan.[16][17][18][19][20]2. Patient Preparation:
-
No special preparation is needed. Patients can usually remain clothed but must remove any metal objects. [18]3. Scanning Process:
-
The patient lies on their back on a padded table. [20] * A scanning arm passes over the body, typically focusing on the hip and lower spine. [18] * The scan uses two low-dose X-ray beams to measure bone mineral density. [16] * The procedure is painless and takes approximately 10-20 minutes. [18]4. Data Analysis:
-
Results are reported as T-scores and Z-scores.
-
A T-score compares the patient's BMD to that of a healthy young adult. A score of -2.5 or lower indicates osteoporosis. [18] * A Z-score compares the patient's BMD to that of an average person of the same age and sex.
-
Visualizations
Caption: Mechanism of HBV DNA Polymerase Inhibition by Besifovir.
Caption: Pivalate-Induced Carnitine Deficiency Pathway.
Caption: Workflow for Monitoring Long-Term Besifovir Therapy.
References
- 1. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hepatitis B virus DNA polymerase - Wikipedia [en.wikipedia.org]
- 8. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. google.com [google.com]
- 11. biorxiv.org [biorxiv.org]
- 12. uniprot.org [uniprot.org]
- 13. reference.medscape.com [reference.medscape.com]
- 14. CKD-EPI Equations for Glomerular Filtration Rate (GFR) [mdcalc.com]
- 15. MDRD GFR Equation [mdcalc.com]
- 16. Bone Density Scan (DXA or DEXA) | UCSF Radiology [radiology.ucsf.edu]
- 17. Bone Densitometry | Johns Hopkins Medicine [hopkinsmedicine.org]
- 18. Bone density scan (DEXA scan) - How it is performed - NHS [nhs.uk]
- 19. leedsth.nhs.uk [leedsth.nhs.uk]
- 20. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
Technical Support Center: Improving the Oral Bioavailability and Formulation of Besifovir Dipivoxil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on improving the oral bioavailability and formulation of Besifovir dipivoxil.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: this compound, a prodrug of the antiviral agent Besifovir, faces several challenges to achieve optimal oral bioavailability. As a lipophilic molecule, its low aqueous solubility can limit dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, as a substrate for intestinal and hepatic enzymes, it may undergo pre-systemic metabolism, reducing the amount of active drug that reaches systemic circulation. Its classification as a likely Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability) underscores the importance of formulation strategies to enhance its dissolution rate and subsequent absorption.[1][2]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of this compound:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract. This increases the surface area for drug release and maintains the drug in a solubilized state, thereby enhancing absorption.[3]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of solid lipids that can encapsulate lipophilic drugs like this compound. Their submicron size provides a large surface area for dissolution, and they can protect the drug from degradation in the GI tract.[4][5][6]
-
Nanoemulsions: Similar to SEDDS, these are kinetically stable liquid-in-liquid dispersions with droplet sizes in the nanometer range, which can improve drug solubilization and membrane permeability.
Q3: How does this compound get absorbed and metabolized?
A3: this compound is an orally administered prodrug that is rapidly absorbed and then hydrolyzed by esterases, primarily in the intestine and liver, to its active metabolite, Besifovir (LB80317). This active form is then phosphorylated by cellular kinases to its active diphosphate form, which inhibits the hepatitis B virus (HBV) polymerase, a crucial enzyme for viral replication. By terminating the viral DNA chain, it effectively halts viral proliferation.[3][7]
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading in SEDDS | Poor solubility of this compound in the selected oil/surfactant/co-solvent system. | Screen a wider range of excipients to find a system with higher solubilizing capacity for the drug. Consider using a combination of oils or surfactants. |
| Physical Instability of SEDDS (e.g., phase separation, precipitation) | Imbalance in the oil-to-surfactant ratio. Incompatibility between excipients. | Optimize the ratio of oil, surfactant, and co-solvent using pseudo-ternary phase diagrams. Conduct compatibility studies between the drug and selected excipients. |
| Low Entrapment Efficiency in SLNs/NLCs | Drug expulsion from the lipid matrix during crystallization. Poor affinity of the drug for the lipid matrix. | Use a blend of lipids to create a less ordered crystalline structure. Screen different solid lipids to find one with higher drug solubility. Optimize the homogenization process (e.g., temperature, pressure, cycles).[4][6] |
| Particle Aggregation in SLN/NLC Dispersion | Insufficient surfactant concentration or inappropriate surfactant type. High lipid concentration. | Increase the concentration of the surfactant or use a combination of surfactants for better steric and electrostatic stabilization. Optimize the lipid-to-surfactant ratio. |
| Inconsistent Particle Size in Nanoformulations | Suboptimal processing parameters (e.g., homogenization speed/time, sonication energy). Inefficient mixing of phases. | Systematically optimize the energy input during the formulation process. Ensure efficient mixing of the organic and aqueous phases during preparation. |
Analytical & In Vitro Testing Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor In Vitro Dissolution Rate | Inappropriate dissolution medium that does not provide sink conditions for a lipophilic drug. Formulation fails to adequately enhance drug solubility. | For BCS Class II drugs like this compound, use a dissolution medium containing a surfactant (e.g., Sodium Lauryl Sulfate) to ensure sink conditions. Re-evaluate and optimize the formulation strategy (e.g., smaller particle size, higher surfactant concentration in SEDDS). |
| High Variability in Dissolution Profiles | Inhomogeneity in the drug content of the formulation. Inconsistent manufacturing process. | Ensure uniform drug distribution within the formulation through proper mixing and process control. Validate the manufacturing process to ensure batch-to-batch consistency. |
| Poor Peak Shape or Resolution in HPLC Analysis | Inappropriate mobile phase composition or pH. Column degradation. | Optimize the mobile phase (e.g., ratio of organic solvent to buffer, pH) to achieve better peak symmetry and resolution. Use a new or validated column.[8][9] |
| Low Recovery of Drug from Biological Matrices | Inefficient extraction method. Drug degradation during sample processing. | Optimize the protein precipitation or liquid-liquid extraction method. Ensure samples are kept at appropriate temperatures and processed promptly to minimize degradation. |
Quantitative Data Summary
Data presented below is based on studies with Adefovir dipivoxil, a close structural analog of this compound, and serves as a starting point for formulation development.
Table 1: Solubility of Adefovir Dipivoxil in Various Excipients [6][7]
| Excipient Type | Excipient | Solubility (mg/mL) |
| Oils | Capryol 90 | 3.987 ± 0.378 |
| Oleic Acid | 17.280 ± 1.677 | |
| MCT (Medium Chain Triglycerides) | 6.951 ± 1.02 | |
| Surfactants | Tween 80 | 12.841 ± 1.068 |
| Span 80 | 9.121 ± 0.939 | |
| Labrasol | - | |
| Co-solvents | Ethanol | 11.731 ± 0.818 |
| PEG 400 | 11.109 ± 0.514 |
Table 2: Composition and Characterization of Adefovir Dipivoxil Loaded SLNs [4][5]
| Formulation Code | Lipid (mg) | Drug (mg) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN-ADV | 50 (Monostearin) | 10 | 267 ± 18 | - | - | 73.5 ± 2.12 |
Table 3: Composition and Characterization of Adefovir Dipivoxil Loaded SEDDS [3]
| Formulation Code | Oil (Oleic Acid, %) | Surfactant (Tween 80, %) | Co-surfactant (Ethanol, %) | Globule Size (nm) | Zeta Potential (mV) |
| L-SNEDDS | 22.5 | 51.6 | 25.9 | 110 ± 10 | - |
| S-SNEDDS (Solid) | 22.5 | 51.6 | 25.9 | 150 ± 16 | - |
Table 4: In Vivo Pharmacokinetic Parameters of Adefovir Dipivoxil Formulations in Dogs [1]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Suspension | - | - | - | 35.0 ± 8.9 |
| Tablet (Fasted) | - | - | - | 34.7 ± 10.3 |
| Tablet (Fed) | - | - | - | 37.2 ± 4.5 |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Solvent Diffusion Method[4]
-
Preparation of Organic Phase: Dissolve 50 mg of a solid lipid (e.g., glyceryl monostearate) and 10 mg of this compound in 2 mL of ethanol in a 50°C water bath until a clear solution is obtained.
-
Dispersion: Quickly disperse the organic solution into 10 mL of distilled water (pH 7.4) under mechanical agitation at 400 rpm in an ice bath for 5 minutes to form the SLN dispersion.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Drug Entrapment Efficiency: To determine the amount of encapsulated drug, centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase. Quantify the amount of free drug in the supernatant using a validated HPLC method. Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 2: Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)[3]
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-solvent in different ratios. Titrate each mixture with water and observe for the formation of a clear or bluish-white nanoemulsion. Demarcate the nanoemulsion region on a ternary phase diagram to identify the optimal concentration ranges.
-
Formulation Preparation: Based on the phase diagram, select a formulation with a high proportion of the nanoemulsion region. Accurately weigh the required amounts of oil, surfactant, and co-solvent and mix them. Add this compound to this mixture and vortex until a clear solution is obtained.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the prepared SNEDDS formulation with a suitable aqueous medium and measure the globule size, PDI, and zeta potential using DLS.
-
Self-Emulsification Time: Add a small amount of the SNEDDS formulation to a beaker containing a stirred aqueous medium and visually observe the time taken for the formation of a stable nanoemulsion.
-
Protocol 3: In Vitro Dissolution Testing for Poorly Soluble Drugs (BCS Class II)
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare 900 mL of a dissolution medium that provides sink conditions. For a lipophilic drug like this compound, a buffer at pH 6.8 containing a surfactant such as 0.5% Sodium Lauryl Sulfate (SLS) is recommended.
-
Test Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle rotation speed at 50 rpm.
-
Procedure: Place the formulation (e.g., a capsule containing the SNEDDS or SLN formulation) into the dissolution vessel.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Protocol 4: Quantification of Besifovir/Adefovir Dipivoxil by RP-HPLC[8][9]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM citrate buffer at pH 5.2) in a ratio of approximately 36:64 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 260 nm.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.
-
Sample Preparation:
-
For Formulations: Disperse or dissolve a known amount of the formulation in a suitable solvent, filter, and dilute to a known concentration with the mobile phase.
-
For Biological Matrices (Plasma/Serum): Perform protein precipitation by adding a solvent like methanol or acetonitrile to the sample, vortex, and centrifuge. Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of Solid Lipid Nanoparticles (SLNs).
Caption: Logical workflow for the development and characterization of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Metabolic activation pathway of this compound after oral administration.
References
- 1. Oral formulations of adefovir dipivoxil: in vitro dissolution and in vivo bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption enhancement of adefovir dipivoxil by incorporating MCT and ethyl oleate complex oil phase in emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid lipid nanoparticles loading adefovir dipivoxil for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid lipid nanoparticles and nanosuspension of adefovir dipivoxil for bioavailability improvement: formulation, characterization, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Generation and Characterization of Besifovir-Resistant HBV
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in-tropic generation and characterization of Besifovir-resistant Hepatitis B Virus (HBV). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Besifovir and what is its mechanism of action against HBV?
Besifovir (Besivo®) is an acyclic nucleotide phosphonate, structurally similar to adefovir and tenofovir.[1] It is a potent inhibitor of HBV replication.[2] Once administered, it is converted to its active form, besifovir diphosphate, which competes with the natural substrate (dGTP) for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase (RT).[3] This incorporation leads to premature chain termination, thus halting viral replication.[3]
Q2: What are the primary mutations associated with Besifovir resistance in HBV?
The primary mutations that have been identified to confer resistance to Besifovir are rtL180M and rtM204V in the reverse transcriptase domain of the HBV polymerase.[4][5] These mutations are also well-known for conferring resistance to lamivudine.[4][6]
Q3: Is there cross-resistance between Besifovir and other nucleos(t)ide analogs (NAs)?
Yes, there is evidence of cross-resistance. HBV mutants with lamivudine resistance (containing rtL180M and rtM204V mutations) are typically not susceptible to Besifovir.[1][7] There is also evidence of partial resistance in entecavir-resistant clones.[1][7] However, Besifovir has been shown to be effective against HBV mutants with resistance to adefovir and tenofovir.[1][7]
Q4: Can Besifovir resistance arise in treatment-naïve patients?
While resistance is more commonly observed after prolonged treatment, the mutations associated with Besifovir resistance (rtL180M and rtM204V) can exist as minor quasispecies in treatment-naïve patients. Standard population sequencing may not detect these low-frequency variants.
Q5: What is the clinical significance of Besifovir resistance?
The emergence of Besifovir-resistant HBV can lead to viral breakthrough, characterized by a rebound in HBV DNA levels in patients undergoing treatment.[5] This can result in disease progression and liver-related complications. Monitoring for resistance is crucial for effective long-term management of chronic hepatitis B.
Troubleshooting Guides
This section addresses common issues encountered during the in vitro study of Besifovir-resistant HBV.
Problem 1: Inconsistent or low HBV replication in cell culture.
-
Q: Why is my wild-type HBV replicon showing low levels of replication after transfection into hepatoma cells?
-
A: Several factors can contribute to this. Firstly, the choice of cell line is critical; HepG2 and Huh7 are commonly used, but their permissiveness to HBV replication can vary.[8][9] Ensure your cells are healthy and not passaged too many times. Secondly, transfection efficiency can be a major hurdle. Optimization of the DNA-to-transfection reagent ratio is recommended. For HepG2 cells, using a reagent like Lipofectamine 3000 and culturing on collagen-coated dishes can enhance virion production.[10] Some studies also suggest that the addition of DMSO to the culture medium can improve HBV replication in HepG2 cells.[10]
-
Problem 2: Difficulty in confirming Besifovir resistance in generated mutants.
-
Q: I've created the rtL180M/M204V mutant, but the IC50 value for Besifovir is not significantly different from the wild-type. What could be wrong?
-
A: This could be due to several reasons. Verify the presence of the intended mutations through sequencing of your plasmid construct. Ensure that the concentrations of Besifovir used in your drug susceptibility assay cover a wide enough range to accurately determine the IC50. Your wild-type control should show a clear dose-dependent inhibition of replication. If the issue persists, consider that the replication capacity of the mutant may be impaired, affecting the dynamic range of your assay. It's also important to ensure that the duration of drug treatment is sufficient, typically around 4 days, to observe a significant effect.[11]
-
Problem 3: Artifacts or unclear results in Southern blot analysis.
-
Q: My Southern blot for HBV DNA shows smearing or unexpected bands. How can I improve the quality of my results?
-
A: Smearing on a Southern blot for HBV DNA can be caused by an abundance of replicative intermediates other than the distinct cccDNA or relaxed circular DNA (rcDNA).[12] To mitigate this, especially with high levels of infection, a nuclease digestion prior to loading the DNA can be beneficial.[12] Ensure that your probe is specific and labeled to a high specific activity. The Hirt extraction method is commonly used to selectively isolate protein-free DNA like cccDNA, which can help in reducing background from other viral DNA forms.[13][14] Also, confirm the integrity of your extracted DNA on an agarose gel before proceeding with the Southern blot.
-
Data Presentation
Table 1: In Vitro IC50 Values of Besifovir (BFV) and Other Nucleos(t)ide Analogs Against Wild-Type (WT) and Resistant HBV Mutants.
| HBV Clone/Mutant | BFV IC50 (μM) | Fold Change vs. WT | LMV IC50 (μM) | ADV IC50 (μM) | ETV IC50 (μM) | TDF IC50 (μM) | Reference |
| Wild-Type (WT) | 4.25 ± 0.43 | 1.0 | - | 6.53 ± 0.17 | 0.03 ± 0.005 | 4.03 ± 0.58 | [7][11] |
| ADV-Resistant (10-16) | 8.43 ± 0.58 | 2.0 | - | >50 | - | - | [7][11] |
| ADV-Resistant (10-17) | 5.27 ± 0.26 | 1.2 | - | >50 | - | - | [7][11] |
| ETV-Resistant (69-2) | 26.00 ± 3.79 | 6.1 | - | - | >5 | - | [11] |
| ETV-Resistant (71-3) | 40.70 ± 2.26 | 9.6 | - | - | >5 | - | [11] |
Data are presented as mean ± standard deviation where available. IC50 values can vary depending on the cell line and experimental conditions used.[6]
Experimental Protocols
Generation of Besifovir-Resistant HBV Mutants by Site-Directed Mutagenesis
This protocol describes the introduction of point mutations into an HBV replicon plasmid.
-
Primer Design: Design forward and reverse primers (25-45 bases in length) containing the desired mutation (e.g., rtL180M, rtM204V) at the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[15]
-
PCR Amplification:
-
Parental DNA Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. This will digest the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA.[15][16]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Sequencing: Select individual colonies, culture them, and extract the plasmid DNA. Confirm the presence of the desired mutation and the absence of other unintended mutations by DNA sequencing.
Cell Culture and Transfection for HBV Replication
This protocol is for replicating HBV from a plasmid in hepatoma cell lines.
-
Cell Seeding: Seed Huh7 or HepG2-NTCP cells in 6-well plates to reach 80-90% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute 2-4 µg of the HBV replicon plasmid (wild-type or mutant) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 3000) in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow complex formation.
-
Add the DNA-transfection reagent complex to the cells and incubate at 37°C.
-
-
Post-transfection Care: After 4-6 hours, replace the transfection medium with complete culture medium. For some cell lines like HepG2, the medium may be supplemented with 1-2% DMSO to enhance HBV replication.
In Vitro Drug Susceptibility Assay
This assay determines the concentration of an antiviral drug required to inhibit 50% of HBV replication (IC50).
-
Transfection and Drug Treatment: Transfect cells with the HBV replicon plasmids as described above. After 24 hours, replace the medium with fresh medium containing serial dilutions of Besifovir or other control drugs.
-
Incubation: Incubate the cells for 4 days, replacing the drug-containing medium every 2 days.
-
Harvesting: After the treatment period, harvest the cell culture supernatant for analysis of secreted viral antigens (HBeAg, HBsAg) and lyse the cells to extract intracellular HBV DNA.
-
Analysis: Quantify the inhibition of HBV replication by Southern blot analysis of intracellular HBV DNA or by qPCR.
-
IC50 Calculation: Plot the percentage of HBV replication inhibition against the drug concentration and determine the IC50 value using a dose-response curve fitting model.
Southern Blot Analysis for HBV DNA
This is the gold standard for detecting and quantifying HBV replicative intermediates.[12][13]
-
DNA Extraction: Extract intracellular HBV core particle-associated DNA from the lysed cells. A common method is the Hirt protein-free DNA extraction.[13][14]
-
Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel without ethidium bromide. Load a DNA ladder and a known amount of linear HBV DNA as a size and quantification standard.[12]
-
Transfer: Transfer the separated DNA to a nylon membrane (e.g., Nytran) using a capillary transfer method.
-
Hybridization: Hybridize the membrane with a ³²P-labeled or DIG-labeled HBV-specific DNA probe overnight in a hybridization oven.
-
Washing and Detection: Wash the membrane to remove the unbound probe and expose it to an X-ray film or a phosphorimager screen to visualize the HBV DNA bands (relaxed circular, double-stranded linear, and single-stranded DNA).
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control if necessary.
Visualizations
Caption: Workflow for generating and characterizing Besifovir-resistant HBV.
Caption: Mechanism of Besifovir action and resistance in HBV.
References
- 1. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Liver-Derived Cell Transfection Model Efficacy for HBV Genotype B Replication/Transcription Is Determined by Complex Host Transcription Factor Network [mdpi.com]
- 9. Stable HepG2- and Huh7-based human hepatoma cell lines for efficient regulated expression of infectious hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ice-hbv.org [ice-hbv.org]
- 13. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Addressing concerns of nephrotoxicity with Besifovir dipivoxil
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides related to the nephrotoxicity profile of Besifovir dipivoxil (BSV).
Frequently Asked Questions (FAQs)
Q1: What is the established renal safety profile of this compound (BSV)?
This compound is a nucleotide analog developed for the treatment of chronic hepatitis B (CHB).[1] Clinical studies have demonstrated that BSV has strong antiviral activity with low renal and bone toxicity.[1] In clinical trials, BSV has shown potent and sustained suppression of hepatitis B virus (HBV) replication for over 192 weeks without evidence of drug resistance or significant renal and bone toxicities.[1]
Q2: How does BSV's nephrotoxicity risk compare to other nucleotide analogues like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)?
BSV generally exhibits a more favorable renal safety profile compared to TDF and a similar profile to TAF.
-
BSV vs. TDF: Long-term use of TDF has been associated with adverse effects on kidney function.[2] Studies where patients on long-term TDF therapy were switched to BSV showed significant improvements in both renal and bone health, with non-inferior antiviral efficacy.[3] After 48 weeks, patients switched to BSV showed a slight improvement in estimated glomerular filtration rate (eGFR), while those remaining on TDF showed a slight decline.[3]
-
BSV vs. TAF: A multicenter, retrospective study comparing BSV and TAF in treatment-naïve CHB patients found a similar risk of kidney function decline between the two drugs.[4] The study concluded that after propensity score matching, the incidence of chronic kidney disease (CKD) progression was not significantly different between the TAF and BSV treatment groups.[4]
Table 1: Comparative Renal Safety Data from Clinical Studies
| Comparison | Study Metric | Besifovir (BSV) Group | Comparator Group | Outcome Summary | Cite |
| BSV vs. TDF | Mean % change in eGFR (48 weeks) | +1.67% | -1.24% (TDF) | Switching to BSV improved renal function compared to maintaining TDF. | [3] |
| BSV vs. TAF | CKD Progression (Stage ≥1) | 12 of 154 patients | 13 of 154 patients (TAF) | The risk of kidney function decline was similar between the two groups. | [4] |
| BSV vs. TAF | Mean baseline eGFR (mL/min/1.73 m²) | 100.3 | 100.4 (TAF) | Baseline kidney function was comparable between cohorts. | [4] |
Q3: What are the potential mechanisms of nephrotoxicity for nucleotide analogues?
The kidney is a primary organ for the excretion of many drugs, exposing it to high concentrations of compounds and their metabolites.[5] For nucleotide analogues like tenofovir (the parent compound of TDF and TAF), nephrotoxicity is often localized to the proximal renal tubules.[6][7] Several mechanisms can contribute to drug-induced kidney injury:
-
Direct Tubular Toxicity: High intracellular drug concentrations can interfere with cellular functions.[8]
-
Mitochondrial Toxicity: Tenofovir is known to cause mitochondrial damage within proximal renal tubular cells, disrupting cellular energy production.[7]
-
Transporter-Mediated Injury: Renal transporters, such as organic anion transporters (OAT1, OAT3) and organic cation transporter 2 (OCT2), mediate the uptake of drugs from the blood into tubular cells.[9] Over-accumulation via these transporters can lead to targeted cytotoxicity.
Caption: Potential mechanism of nucleotide analogue nephrotoxicity in a renal tubule cell.
Q4: What are the best practices for monitoring renal function during preclinical or clinical studies with BSV?
A comprehensive monitoring strategy is crucial for early detection of potential renal adverse events.[10] This involves assessing both glomerular filtration and tubular function.
-
Baseline Assessment: Always establish baseline renal function before initiating the drug.[10]
-
Standard Monitoring: Regularly measure serum creatinine (SCr) and calculate the estimated glomerular filtration rate (eGFR).[11] Be aware that some antivirals can inhibit creatinine secretion, artificially raising SCr without true GFR impairment.[7]
-
Tubular Function Tests: Monitor for signs of tubular dysfunction by analyzing urine for proteinuria, normoglycemic glycosuria, and measuring serum phosphate levels.[11]
-
Biomarker Analysis: For higher sensitivity, especially in preclinical models or early clinical phases, use novel kidney injury biomarkers.[12][13] Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are highly sensitive and specific markers for proximal tubule injury.[13]
Caption: Experimental workflow for preclinical renal safety assessment.
Troubleshooting Guide for In Vitro Studies
Q1: We observed increased cytotoxicity in our renal proximal tubule cell line (e.g., HK-2) treated with BSV. What are potential causes and next steps?
Observing cytotoxicity in a simplified in vitro model requires careful interpretation and follow-up experiments.[6] Traditional 2D cell cultures may not fully replicate the in vivo environment and can sometimes yield misleading results.[6][12]
Caption: Troubleshooting logic for unexpected in vitro cytotoxicity results.
Possible Causes & Next Steps:
-
Supraphysiological Concentrations: Ensure the tested concentrations are relevant to the expected clinical exposure. High concentrations may induce off-target toxicity not seen in vivo.
-
Model Limitations: Immortalized cell lines like HK-2 can have altered metabolism and low expression of key drug transporters (OATs/OCTs), which may not accurately predict human toxicity.[6][9]
-
Action: Validate findings in primary human renal proximal tubule epithelial cells (HRPTEpiC) or advanced 3D culture models that better mimic in vivo physiology.[12]
-
-
Assay Interference: The compound may interfere with the cytotoxicity assay itself (e.g., colorimetric or fluorescent readouts).
-
Action: Confirm results using an orthogonal method (e.g., if you used an MTT assay, confirm with a lactate dehydrogenase (LDH) release assay).[12]
-
-
Investigate Mechanism: If toxicity is confirmed, investigate the underlying cause using targeted assays for mitochondrial dysfunction, apoptosis (caspase-3/7 activity), or oxidative stress.[13][14]
Q2: Our animal study shows a slight, but statistically significant, increase in serum creatinine in the BSV-treated group. How should we interpret this?
A slight increase in serum creatinine should be investigated further and not immediately interpreted as significant nephrotoxicity.[11]
-
Rule out Inhibition of Creatinine Secretion: Some nucleotide analogues can compete for renal transporters involved in active creatinine secretion, leading to a benign increase in serum creatinine without a true change in GFR.[7][11]
-
Action: Measure GFR directly using a gold-standard method (e.g., inulin or iohexol clearance) if feasible in your model.
-
-
Assess Tubular Injury Markers: Analyze urine for biomarkers like KIM-1 and NGAL.[13] An absence of elevated tubular injury markers suggests the creatinine rise may not be associated with parenchymal damage.
-
Perform Histopathology: A thorough histopathological examination of the kidneys is essential to look for evidence of acute tubular necrosis, interstitial nephritis, or other structural damage.[5]
-
Evaluate Other Factors: Assess for other potential confounding factors such as dehydration, which can also elevate creatinine levels.[10]
Protocols for Key Experiments
Protocol 1: In Vitro Cytotoxicity Assessment in HRPTEpiC
This protocol outlines a general method for assessing compound-induced cytotoxicity in primary human renal cells, a more physiologically relevant model than immortalized cell lines.[13]
Objective: To determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Cryopreserved Human Renal Proximal Tubule Epithelial Cells (HRPTEpiC)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound and vehicle control (e.g., DMSO)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Methodology:
-
Cell Seeding: Thaw and seed HRPTEpiC in 96-well plates according to the supplier's protocol. Allow cells to form a confluent monolayer (typically 2-3 days).
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control and a positive control (e.g., a known nephrotoxin like cisplatin).
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
LDH Assay:
-
At the end of the incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent). Plot the concentration-response curve and calculate the IC50 value.
Protocol 2: Quantification of Kidney Injury Molecule-1 (KIM-1) in Cell Supernatant
This protocol describes the use of an ELISA to quantify the release of KIM-1, a sensitive biomarker of renal proximal tubule injury, from cultured cells.[13]
Objective: To assess whether this compound induces sublethal tubular injury by measuring KIM-1 release.
Materials:
-
Supernatant samples collected from the cytotoxicity experiment (Protocol 1)
-
Human KIM-1 ELISA kit
-
Microplate reader
Methodology:
-
Sample Preparation: Use the cell culture supernatants collected prior to the LDH assay. If necessary, centrifuge the samples to remove any cellular debris.
-
ELISA Procedure:
-
Prepare reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and experimental samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the specified time (e.g., 2.5 hours at room temperature).
-
Wash the plate 4 times with the provided wash buffer.
-
Add 100 µL of the conjugated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the plate again 4 times.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark (e.g., 30 minutes).
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition: Immediately read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to interpolate the concentration of KIM-1 in the experimental samples. Compare KIM-1 levels in drug-treated wells to the vehicle control.
References
- 1. This compound maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eatg.org [eatg.org]
- 3. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Similar risk of kidney function decline between tenofovir alafenamide and this compound maleate in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. Antiviral drug-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Drug-Induced Nephrotoxicity | AAFP [aafp.org]
- 11. Novel antiretroviral drugs and renal function monitoring of HIV patients [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Nephrotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In Vitro Models for Kidney Disease Research - Ace Therapeutics [acetherapeutics.com]
Technical Support Center: Long-Term Safety Monitoring of Besifovir Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term safety monitoring of patients on Besifovir therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety advantage of Besifovir compared to other nucleotide analogues like Tenofovir Disoproxil Fumarate (TDF)?
A1: The primary safety advantage of Besifovir (BSV) lies in its improved renal and bone safety profile.[1][2] Clinical studies have demonstrated that long-term treatment with Besifovir is associated with a smaller decrease in estimated glomerular filtration rate (eGFR) and bone mineral density (BMD) compared to TDF.[1][2] Furthermore, patients switching from TDF to Besifovir have shown improvement in these renal and bone safety markers.[1][3][4]
Q2: What is the most common adverse event associated with long-term Besifovir therapy and how should it be managed?
A2: The most frequently reported adverse event during long-term Besifovir therapy is carnitine depletion.[5][6] This is due to the chemical structure of Besifovir dipivoxil, a prodrug that releases pivalate upon metabolism. Pivalate is then excreted in the urine as pivaloylcarnitine, leading to a reduction in the body's carnitine stores.[5] It is recommended that patients on high-dose or long-term Besifovir therapy receive L-carnitine supplementation to mitigate this effect.[5][6]
Q3: Has drug resistance been observed with long-term Besifovir treatment?
A3: Long-term clinical trials of up to 192 weeks have not detected any drug-resistant mutations to Besifovir.[7][8] This suggests a high barrier to resistance, which is a significant advantage for the long-term management of chronic hepatitis B.
Q4: How does Besifovir inhibit Hepatitis B Virus (HBV) replication?
A4: this compound is a prodrug that is converted in the body to its active form, which is a nucleotide analog.[9] This active form acts as a competitive inhibitor of the HBV DNA polymerase.[5][9] By incorporating itself into the growing viral DNA chain, it causes premature chain termination, thus halting viral replication.[9]
Troubleshooting Guide
Scenario 1: A patient on long-term Besifovir therapy shows a clinically significant decline in estimated Glomerular Filtration Rate (eGFR).
-
Possible Cause: While Besifovir has a favorable renal safety profile compared to TDF, individual patient responses can vary. Pre-existing renal conditions or concomitant use of other nephrotoxic drugs could contribute to the decline.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the eGFR measurement to rule out laboratory error.
-
Review concomitant medications: Identify and, if possible, discontinue or substitute any other medications with known nephrotoxic potential.
-
Assess for other causes of renal dysfunction: Investigate other potential causes of kidney disease unrelated to Besifovir therapy.
-
Consider dose adjustment: If the eGFR decline is confirmed and attributed to Besifovir, consult the prescribing information for potential dose adjustments based on renal function.
-
Intensify monitoring: Increase the frequency of renal function monitoring.
-
Scenario 2: A patient exhibits a significant decrease in bone mineral density (BMD) during Besifovir treatment.
-
Possible Cause: Although Besifovir has a better bone safety profile than TDF, some patients may still experience bone loss, particularly those with other risk factors for osteoporosis (e.g., vitamin D deficiency, low calcium intake, sedentary lifestyle).
-
Troubleshooting Steps:
-
Verify the DXA scan results: Ensure the scan was performed and analyzed according to standard protocols to minimize measurement variability.
-
Assess risk factors: Evaluate the patient for other risk factors for osteoporosis.
-
Monitor vitamin D and calcium levels: Measure serum vitamin D and calcium levels and recommend supplementation if deficiencies are found.
-
Encourage lifestyle modifications: Advise the patient on weight-bearing exercises and adequate dietary calcium intake.
-
Consider bisphosphonate therapy: In cases of significant bone loss or high fracture risk, the addition of a bone-protective agent may be warranted.
-
Scenario 3: A patient develops symptoms of fatigue and muscle weakness, and laboratory tests reveal low plasma carnitine levels.
-
Possible Cause: This is the most anticipated adverse effect of Besifovir, resulting from pivalate-induced carnitine depletion.
-
Troubleshooting Steps:
-
Initiate L-carnitine supplementation: Administer L-carnitine as recommended in the prescribing information.
-
Monitor clinical symptoms: Regularly assess for the resolution of fatigue and muscle weakness.
-
Monitor plasma carnitine levels: Periodically measure plasma carnitine levels to ensure they return to and are maintained within the normal range.
-
Data Presentation
Table 1: Incidence of Adverse Events During 144-Week Besifovir Treatment
| Adverse Event | Besifovir-Besifovir Group (n=81) | TDF-Besifovir Group (n=76) | p-value |
| Any Adverse Event | 35.5% | 38.7% | >0.05 |
| Serious Adverse Events | |||
| Hepatocellular Carcinoma | 1 | 1 | >0.05 |
| Type 2 Diabetes Mellitus | 0 | 1 | >0.05 |
| Virological Breakthrough | 4.9% | 7.9% | >0.05 |
Data adapted from a 144-week open-label extensional study. The Besifovir-Besifovir group received Besifovir for the entire duration, while the TDF-Besifovir group switched from Tenofovir Disoproxil Fumarate to Besifovir.
Table 2: Long-Term (192-Week) Efficacy and Safety Outcomes
| Outcome | Besifovir-Besifovir Group | TDF-Besifovir Group | p-value |
| Virological Response (HBV DNA <69 IU/mL) | 92.50% | 93.06% | 0.90 |
| ALT Normalization | 88.8% | 93.1% | 0.36 |
| HBeAg Seroconversion | 10.2% | 12.5% | 0.75 |
| Drug-resistant mutations | 0 | 0 | - |
Data from a 192-week phase 3 trial extension study.[7][8]
Experimental Protocols
1. Protocol for Monitoring Renal Function
-
Objective: To monitor changes in renal function in patients receiving long-term Besifovir therapy.
-
Methodology:
-
Baseline Assessment: Prior to initiating Besifovir, obtain a baseline serum creatinine level and calculate the estimated Glomerular Filtration Rate (eGFR) using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. A urinalysis should also be performed to check for proteinuria.
-
Routine Monitoring: Measure serum creatinine and calculate eGFR every 12 weeks for the first year of therapy and every 24-48 weeks thereafter for stable patients. More frequent monitoring is recommended for patients with pre-existing renal impairment or those taking other nephrotoxic agents.
-
Urine Protein Assessment: Perform a urinalysis for proteinuria annually. If proteinuria is detected, quantify it using a urine protein-to-creatinine ratio (UPCR).
-
Data Interpretation: A persistent decline in eGFR of >25% from baseline, or a confirmed eGFR of <60 mL/min/1.73m², should trigger a more thorough renal evaluation.
-
2. Protocol for Monitoring Bone Mineral Density
-
Objective: To assess changes in bone mineral density (BMD) in patients undergoing long-term Besifovir treatment.
-
Methodology:
-
Baseline Measurement: Perform a baseline dual-energy X-ray absorptiometry (DXA) scan to measure BMD at the lumbar spine and hip prior to starting therapy.
-
Follow-up Scans: Repeat DXA scans every 1-2 years, or more frequently in patients with known risk factors for osteoporosis or those who experience a significant decrease in BMD.
-
Scan Acquisition and Analysis: All scans should be performed on the same machine by a certified technologist to ensure consistency. The analysis should be conducted using standardized protocols.
-
Interpretation of Results: BMD is reported as a T-score, which compares the patient's BMD to that of a healthy young adult. A T-score of -2.5 or lower indicates osteoporosis. A significant change is defined as a change greater than the least significant change (LSC) calculated for the specific DXA instrument.
-
Biochemical Markers: Consider monitoring serum levels of calcium, phosphorus, and vitamin D at baseline and annually.
-
Mandatory Visualization
Caption: Mechanism of HBV polymerase inhibition by Besifovir.
Caption: Long-term safety monitoring workflow for Besifovir.
References
- 1. msac.gov.au [msac.gov.au]
- 2. Clinical Features of Carnitine Deficiency Secondary to Pivalate-Conjugated Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhs.nhs.uk [uhs.nhs.uk]
- 4. iscd.org [iscd.org]
- 5. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivalate affects carnitine status but causes no severe metabolic changes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone loss in hepatitis B virus-infected patients can be associated with greater osteoclastic activity independently of the retroviral use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
Potential drug-drug interactions with Besifovir dipivoxil
This technical support guide provides researchers, scientists, and drug development professionals with information on potential drug-drug interactions with Besifovir dipivoxil. The following FAQs and troubleshooting guides are based on available pharmacokinetic data and clinical observations.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound and its potential for metabolic drug interactions?
A1: this compound is a prodrug that undergoes conversion to its active metabolites.[1][2] While detailed in-vivo metabolism studies are not extensively published, based on the behavior of similar nucleotide analogs, it is not expected to be a significant substrate for cytochrome P450 (CYP) enzymes.[3]
However, there is a theoretical potential for interactions with potent inducers or inhibitors of liver enzymes.[4]
-
Enzyme Inducers: Co-administration with strong enzyme inducers (e.g., rifampin, carbamazepine, phenytoin) could potentially decrease the plasma concentration of Besifovir's active metabolites, although clinical data is lacking.[4]
-
Enzyme Inhibitors: Conversely, co-administration with potent enzyme inhibitors (e.g., certain antifungal agents, protease inhibitors) could theoretically increase plasma concentrations.[4]
Researchers should exercise caution when co-administering this compound with compounds known to significantly alter hepatic enzyme activity.
Q2: How is this compound eliminated and what are the implications for drug interactions?
A2: Besifovir and its active metabolites are primarily eliminated from the body via the kidneys.[2][5] This renal excretion pathway is a primary site for potential drug-drug interactions. Drugs that affect renal function can alter the clearance of Besifovir, leading to changes in systemic exposure.
A clinical study on subjects with varying degrees of renal impairment demonstrated a significant increase in the plasma exposure of Besifovir's active metabolites as renal function declined. This underscores the importance of renal function in the drug's pharmacokinetics.
Q3: Are there any clinically observed drug interactions with this compound?
A3: A notable and frequently observed effect of this compound treatment is the depletion of serum carnitine.[5] This is thought to be due to the pivaloyl moiety of the prodrug, which is conjugated with carnitine for excretion. Therefore, carnitine supplementation is often recommended during therapy with this compound.[1][2]
Direct clinical studies evaluating specific drug-drug interactions with other medications are limited in publicly available literature.
Troubleshooting Guide for Experimental Studies
Issue: Altered pharmacokinetic profile of this compound in co-administration studies.
Potential Cause 1: Concomitant medication affecting renal function.
-
Troubleshooting Steps:
-
Review the known renal effects of the co-administered drug. Medications such as nonsteroidal anti-inflammatory drugs (NSAIDs) and certain diuretics can impact renal function.[4]
-
Monitor renal function parameters (e.g., serum creatinine, eGFR) in your experimental subjects.
-
If a change in renal function is observed, consider that this may be the primary reason for altered Besifovir pharmacokinetics.
-
Potential Cause 2: Theoretical impact of hepatic enzyme modulators.
-
Troubleshooting Steps:
-
Assess whether the co-administered drug is a known potent inducer or inhibitor of hepatic enzymes.
-
While clinical data is sparse, consider the possibility of altered metabolism of the prodrug, especially with compounds that have broad enzymatic effects.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Besifovir Active Metabolite (LB80331) in Subjects with Renal Impairment
| Renal Function Group | Mean AUC (ng·h/mL) | Fold Increase in Mean AUC (Compared to Normal) |
| Normal | Data not specified | 1.0 |
| Mild Impairment | Data not specified | 1.5 |
| Moderate Impairment | Data not specified | 2.5 |
| Severe Impairment | Data not specified | 4.5 |
Data is qualitative based on reported fold-increases.
Experimental Protocols
Protocol: Assessment of Renal Function Impact on Besifovir Pharmacokinetics
A phase I, open-label, single-dose parallel-group clinical study was conducted in subjects with normal renal function and those with mild, moderate, and severe renal impairment.
-
Subject Recruitment: Subjects were enrolled into four groups based on their estimated glomerular filtration rate (eGFR).
-
Dosing: A single oral dose of 150 mg of this compound was administered to each subject.
-
Sample Collection: Serial blood and urine samples were collected for up to 72 hours post-dose.
-
Bioanalysis: Plasma and urine concentrations of Besifovir's major and active metabolites, LB80331 and LB80317, were determined using a validated analytical method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the area under the concentration-time curve (AUC) and renal clearance, were calculated and compared between the different renal function groups.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Potential drug interaction mechanisms with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human liver microsomal cytochrome P450 activities by adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Besifovir used for? [synapse.patsnap.com]
- 5. Influence of this compound Maleate Combined with L-Carnitine on Hepatic Steatosis in Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Patient Adherence in Long-Term Besifovir Treatment Regimens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Besifovir. The information is designed to address specific issues that may be encountered during pre-clinical and clinical research, with a focus on factors that can influence patient adherence in long-term treatment scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Besifovir?
A1: Besifovir is a nucleotide analog. Specifically, it is a prodrug of an acyclic nucleotide phosphonate.[1][2] Once administered, it is converted into its active diphosphate form. This active form competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the growing viral DNA chain by the hepatitis B virus (HBV) DNA polymerase.[3][4] Its incorporation leads to chain termination, thus inhibiting viral replication.[4]
Q2: What are the common side effects observed during Besifovir treatment that might impact patient adherence?
A2: Common side effects that could affect a patient's willingness to adhere to long-term therapy include headache, nausea, fatigue, and abdominal pain.[4] A notable side effect is carnitine depletion, which may necessitate L-carnitine supplementation. While Besifovir is suggested to have an improved renal and bone safety profile compared to tenofovir disoproxil fumarate (TDF), these parameters should still be monitored in long-term studies.[5]
Q3: What are the known resistance profiles for Besifovir?
A3: Research indicates that mutations associated with lamivudine (LMV) resistance, such as rtL180M and rtM204V, can also confer resistance to Besifovir.[6][7] However, adefovir (ADV)-resistant mutants appear to remain sensitive to Besifovir.[6] Continuous monitoring for the emergence of resistance is crucial in long-term treatment regimens.
Troubleshooting Guides for Researchers
This section provides guidance on common experimental issues that may arise during the evaluation of Besifovir.
Issue 1: High Variability in HBV DNA Quantification Assays
Possible Causes:
-
Inconsistent sample collection and processing.
-
Variable DNA extraction efficiency.
-
PCR inhibition.
-
Pipetting errors.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all serum or plasma samples are collected, processed, and stored under uniform conditions.
-
Optimize DNA Extraction: Use a validated viral DNA extraction kit and protocol.[8] Consider including an internal control to monitor extraction efficiency across samples.[9]
-
Check for PCR Inhibitors: Dilute the DNA template to reduce the concentration of potential inhibitors.
-
Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accuracy.
-
Use a Standard Curve: Always include a standard curve with known DNA concentrations in your real-time PCR runs to ensure accurate quantification.[10][11]
Issue 2: Suspected Besifovir Resistance in a Cell Culture Model
Possible Causes:
-
Pre-existing resistant viral variants in the cell line.
-
Emergence of resistance mutations during prolonged drug exposure.
-
Incorrect drug concentration.
Troubleshooting Steps:
-
Sequence the Viral Genome: Extract viral DNA from the cell culture supernatant and perform sequencing of the HBV polymerase gene to identify known resistance mutations.[8]
-
Determine the IC50: Conduct a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of Besifovir against the suspected resistant virus and compare it to a wild-type control. A significant increase in the IC50 value suggests resistance.
-
Verify Drug Concentration: Ensure that the Besifovir stock solution is correctly prepared and stored to maintain its potency.
Issue 3: Unexpected Cytotoxicity in a Cell-Based Assay
Possible Causes:
-
High concentration of Besifovir.
-
Cell line sensitivity.
-
Solvent (e.g., DMSO) toxicity.
-
Contamination.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Run a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of Besifovir concentrations to determine the cytotoxic concentration 50 (CC50).[12][13][14]
-
Test Different Cell Lines: If possible, use multiple cell lines to assess if the observed cytotoxicity is cell line-specific.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the drug's solvent (e.g., DMSO) to rule out solvent-induced toxicity.[13]
-
Check for Contamination: Regularly test cell cultures for mycoplasma and other contaminants.
Data Presentation
Table 1: Adherence Rates in Long-Term Oral Antiviral Therapy for Chronic Hepatitis B
| Study Population | Adherence Measurement Method | Adherence Rate (%) | Citation |
| 277 patients in Sydney hospitals | Self-reported (missing >1 dose in 30 days) | 76.2% | [15] |
| 127 patients in Pakistan | Self-reported | 84.25% | [16][17] |
| Systematic review of 19 studies | Various (self-report, pharmacy claims) | 81-99% (mean) | [18] |
| 369 patients in China | Morisky Medication Adherence Scale | 16.5% (high), 32.2% (medium), 51.2% (low) | [19] |
| Systematic review and meta-analysis of 30 studies | Various (self-report, pill count, pharmacy claims, etc.) | 74.6% (overall) | [20] |
Table 2: Common Reasons for Non-Adherence to HBV Antiviral Therapy
| Reason for Non-Adherence | Reported in Studies | Citation |
| Forgetfulness | Yes | [19][21] |
| Lack of an established routine | Yes | [15][17] |
| Cost of medication | Yes | [19] |
| Concerns about side effects | Yes | [19] |
| Not wanting others to know about medication | Yes | [19] |
| Running out of pills | Yes | [19] |
| Inadequate health literacy | Yes | [15] |
| Younger age | Yes | [15][21] |
Experimental Protocols
Protocol 1: Quantification of HBV DNA from Serum/Plasma using Real-Time PCR
-
DNA Extraction:
-
Real-Time PCR Reaction Setup:
-
Prepare a master mix containing a commercial real-time PCR mix, forward and reverse primers targeting a conserved region of the HBV genome (e.g., the core region), and a corresponding probe.[10]
-
Add 15 µL of the master mix to each well of a 96-well PCR plate.
-
Add 15 µL of the extracted DNA, quantification standards, positive control, and a negative control (nuclease-free water) to their respective wells.[10]
-
-
Thermal Cycling:
-
Perform the real-time PCR using a thermal cycler with the following general conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[22]
-
-
-
Data Analysis:
-
Generate a standard curve using the Cq values of the quantification standards.
-
Determine the HBV DNA concentration in the patient samples by interpolating their Cq values from the standard curve.[11]
-
Protocol 2: In Vitro Besifovir Resistance Testing
-
Site-Directed Mutagenesis:
-
Introduce suspected resistance mutations (e.g., rtL180M, rtM204V) into an HBV replicon plasmid using a site-directed mutagenesis kit.
-
Verify the presence of the desired mutations by Sanger sequencing.
-
-
Cell Transfection:
-
Transfect Huh7 cells with the wild-type or mutant HBV replicon plasmids.
-
-
Drug Treatment:
-
At 24 hours post-transfection, treat the cells with a range of Besifovir concentrations.
-
-
Analysis of Viral Replication:
-
After 72 hours of drug treatment, lyse the cells and extract intracellular HBV DNA.
-
Quantify the relative amount of HBV core DNA using real-time PCR as described in Protocol 1.[22]
-
-
IC50 Calculation:
-
Calculate the IC50 value for the wild-type and mutant viruses by plotting the percentage of viral replication inhibition against the Besifovir concentration. A significant increase in the IC50 for the mutant virus indicates resistance.[6]
-
Visualizations
Caption: Mechanism of action of Besifovir in inhibiting HBV replication.
Caption: Workflow for troubleshooting patient non-adherence.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Besifovir - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Besifovir used for? [synapse.patsnap.com]
- 5. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of Hepatitis B Virus DNA by Automated Sample Preparation and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 11. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Factors associated with non-adherence to HBV antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pafmj.org [pafmj.org]
- 18. researchgate.net [researchgate.net]
- 19. Adherence and perceived barriers to oral antiviral therapy for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adherence to Nucleos(t)ide Analogue Therapies for Chronic Hepatitis B Infection: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient [mdpi.com]
Overcoming limitations in preclinical models for Besifovir research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of preclinical models for Besifovir research.
Frequently Asked Questions (FAQs)
Q1: What is Besifovir and what is its mechanism of action against Hepatitis B Virus (HBV)?
Besifovir, also known as Besivo, is an acyclic nucleotide phosphonate. It is a prodrug of a guanosine monophosphate analog that demonstrates potent antiviral activity against HBV.[1][2] Its mechanism of action is similar to other nucleotide analogs.[1] Once administered, Besifovir is metabolized into its active form. This active metabolite competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the nascent viral DNA chain by the HBV polymerase.[1] By incorporating into the viral DNA, it leads to premature chain termination, thus halting viral replication.[1] The drug specifically targets the reverse transcriptase activity of the HBV polymerase, which is essential for the virus to replicate its DNA genome.[1]
Q2: What are the primary limitations of in vitro models for Besifovir research?
The primary limitations of in vitro models for Besifovir research mirror the general challenges in studying HBV in the laboratory. A significant hurdle is the lack of robust cell culture systems that fully recapitulate the entire HBV life cycle.[3] For instance, the commonly used HepG2.2.15 cell line, which stably expresses HBV, does not support the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.[4] This is a critical limitation as cccDNA is the key to viral persistence and the main target for curative therapies.[3] While cell lines like HepG2-NTCP, which are engineered to express the human sodium taurocholate co-transporting polypeptide (NTCP) receptor, can be infected with HBV and support cccDNA formation, the efficiency of infection and the levels of cccDNA produced are often low.[5][6]
Q3: What are the major challenges in using animal models for Besifovir preclinical studies?
The main challenge in using animal models for Besifovir research is the narrow host tropism of HBV, which primarily infects humans and some higher primates.[7][8] This severely restricts the availability of small, immunocompetent animal models that can sustain a productive HBV infection. While humanized mouse models, which have been engrafted with human hepatocytes and/or human immune system components, can support HBV infection and are valuable tools, they are expensive, technically demanding to generate, and may not fully replicate the human immune response to the virus.[2][7][8]
Q4: What are the known resistance mutations to Besifovir?
The primary resistance mutations associated with Besifovir are rtL180M and rtM204V in the HBV polymerase gene.[9][10] These mutations are also known to confer resistance to lamivudine.[9][10] Studies have shown that HBV mutants harboring both rtL180M and rtM204V exhibit strong resistance to Besifovir.[9]
Q5: Is Besifovir effective against HBV strains resistant to other nucleos(t)ide analogs?
Yes, in vitro studies have demonstrated that Besifovir is effective against HBV strains with resistance mutations to adefovir and tenofovir.[9][10] This suggests that Besifovir could be a potential treatment option for patients who have developed resistance to these therapies.[9] However, it shows reduced susceptibility to entecavir-resistant strains and is not effective against lamivudine-resistant mutants.[10][11]
Troubleshooting Guides
In Vitro Besifovir Susceptibility Assays
Issue 1: Low Transfection Efficiency of HBV Replicons in Huh7 or HepG2 Cells.
-
Possible Cause:
-
Suboptimal cell health or passage number.
-
Poor quality or incorrect concentration of plasmid DNA.
-
Inefficient transfection reagent or protocol.
-
Presence of contaminants in the cell culture.
-
-
Troubleshooting Steps:
-
Cell Culture Maintenance: Use low-passage cells (ideally below 20 passages) that are in the logarithmic growth phase. Ensure cells are healthy and free from any visible signs of stress or contamination.
-
Plasmid DNA Quality: Verify the purity and concentration of your HBV replicon plasmid DNA using a spectrophotometer (A260/A280 ratio should be ~1.8). Confirm the integrity of the plasmid by running it on an agarose gel.
-
Optimize Transfection:
-
Titrate the ratio of transfection reagent to DNA. Follow the manufacturer's recommendations for the specific reagent you are using (e.g., FuGENE, Lipofectamine).[11]
-
Optimize the incubation time for the DNA-transfection reagent complex formation.
-
Transfect cells when they are at an optimal confluency (typically 70-90%).
-
-
Culture Conditions: Perform transfections in serum-free media to avoid interference with the complex formation, and replace with complete media after the recommended incubation period. Ensure the absence of antibiotics in the media during transfection.[12]
-
Issue 2: High Variability or Inconsistent IC50 Values for Besifovir.
-
Possible Cause:
-
Inaccurate drug concentration due to improper dilution or degradation.
-
Variability in cell seeding density.
-
Inconsistent incubation times.
-
Issues with the readout assay (e.g., qPCR, Southern blot).
-
-
Troubleshooting Steps:
-
Drug Preparation: Prepare fresh serial dilutions of Besifovir for each experiment from a well-characterized stock solution. Store the stock solution according to the manufacturer's instructions.
-
Cell Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to attach and evenly distribute before adding the drug.
-
Standardize Incubation: Adhere to a strict timeline for drug treatment and subsequent assays.
-
Assay Controls: Include appropriate positive and negative controls in your assays. For qPCR, ensure your standard curve is accurate and reproducible. For Southern blotting, ensure equal loading of samples.
-
Issue 3: Difficulty in Quantifying cccDNA in Besifovir-Treated Cells.
-
Possible Cause:
-
Low levels of cccDNA in the in vitro model.
-
Inefficient extraction of cccDNA.
-
Contamination with other HBV DNA forms (e.g., replicative intermediates).
-
Low sensitivity of the detection method.
-
-
Troubleshooting Steps:
-
Cell Model Selection: Use a cell line known to support cccDNA formation, such as HepG2-NTCP cells.[5]
-
Optimized cccDNA Extraction: Employ a validated protocol for selective extraction of cccDNA, such as a modified Hirt extraction.[1]
-
Removal of Contaminating DNA: Treat the DNA extracts with plasmid-safe ATP-dependent DNase (PSD) to digest linear and relaxed circular DNA, thereby enriching for cccDNA.[13]
-
Sensitive Detection: Use a highly sensitive and specific qPCR assay for cccDNA quantification.[13] Southern blotting can be used for confirmation but is less sensitive.[13]
-
In Vivo Besifovir Studies in Humanized Mouse Models
Issue 1: Poor Oral Bioavailability or High Variability in Besifovir Plasma Levels.
-
Possible Cause:
-
Improper formulation of Besifovir for oral administration.
-
Inconsistent gavage technique.
-
Variations in animal fasting status.
-
-
Troubleshooting Steps:
-
Formulation: Prepare a homogenous suspension of Besifovir. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.[14]
-
Gavage Technique: Ensure consistent and accurate oral gavage by trained personnel to minimize stress and ensure complete dose delivery.
-
Standardize Animal Handling: Standardize the fasting period for mice before drug administration to reduce variability in absorption.
-
Issue 2: Lack of Significant Antiviral Efficacy in Besifovir-Treated Mice.
-
Possible Cause:
-
Suboptimal dosing regimen.
-
Low levels of HBV replication in the mouse model.
-
Emergence of drug resistance.
-
-
Troubleshooting Steps:
-
Dose-Ranging Studies: Conduct a pilot study with a range of Besifovir doses to determine the optimal dose for your specific model.
-
Model Validation: Ensure that your humanized mouse model exhibits consistent and sufficiently high levels of HBV replication before initiating drug treatment studies.
-
Resistance Monitoring: At the end of the study, sequence the HBV polymerase gene from the serum of treated mice to check for the emergence of resistance mutations.
-
Data Presentation
Table 1: In Vitro IC50 Values of Besifovir against Wild-Type and Resistant HBV Strains
| HBV Strain | Associated Resistance | IC50 (µM) of Besifovir | Fold Change vs. WT | Reference |
| Wild-Type (WT) | - | 4.25 ± 0.43 | 1.0 | [9] |
| LMV-Resistant (rtL180M + rtM204V) | Lamivudine | >50 | >11.8 | [9] |
| ADV-Resistant (Clone 10-16) | Adefovir | 8.43 ± 0.58 | 2.0 | [9] |
| ADV-Resistant (Clone 10-17) | Adefovir | 5.27 ± 0.26 | 1.2 | [9] |
| ETV-Resistant (Clone 69-2) | Entecavir | 10.12 ± 0.35 | 2.4 | [9] |
| ETV-Resistant (Clone 71-3) | Entecavir | 19.33 ± 1.15 | 4.5 | [9] |
| TFV-Resistant (Clone 1-1) | Tenofovir | 5.37 ± 0.41 | 1.3 | [10] |
| TFV-Resistant (Clone 1-13) | Tenofovir | 6.23 ± 0.52 | 1.5 | [10] |
Note: IC50 values can vary depending on the specific cell line, experimental conditions, and HBV genotype used.
Experimental Protocols
Protocol 1: In Vitro Besifovir IC50 Determination using Southern Blot
-
Cell Seeding: Seed Huh7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with a replication-competent HBV plasmid (e.g., a 1.2mer or 1.3mer replicon) using a suitable transfection reagent according to the manufacturer's instructions.[9]
-
Besifovir Treatment: After 16-24 hours, replace the transfection medium with fresh medium containing serial dilutions of Besifovir. Include a no-drug control.
-
Cell Harvest: After 4 days of treatment, harvest the cells.
-
DNA Extraction: Extract intracellular core particle-associated HBV DNA using a modified Hirt extraction method.[1]
-
Southern Blot Analysis:
-
Separate the extracted DNA on a 1.2% agarose gel.
-
Transfer the DNA to a positively charged nylon membrane.
-
Hybridize the membrane with a DIG-labeled full-length HBV DNA probe.
-
Detect the signal using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of HBV DNA replication inhibition against the log of the Besifovir concentration and fitting the data to a dose-response curve.
Protocol 2: Quantification of HBeAg by ELISA
-
Sample Collection: Collect the cell culture supernatant from the Besifovir-treated and control wells at the time of cell harvest.
-
ELISA Procedure:
-
Use a commercial HBeAg ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the supernatant to wells pre-coated with anti-HBeAg antibodies.
-
Incubate, wash, and then add a secondary anti-HBeAg antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the HBeAg levels to the total protein concentration of the corresponding cell lysate to account for any cytotoxicity of the drug.
Visualizations
Caption: Workflow for in vitro determination of Besifovir IC50.
Caption: Mechanism of action of Besifovir.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Southern Blotting - ActinoBase [actinobase.org]
- 4. virosin.org [virosin.org]
- 5. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. ice-hbv.org [ice-hbv.org]
- 9. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Besifovir Dipivoxil and Tenofovir Disoproxil Fumarate for Chronic Hepatitis B Treatment
A head-to-head comparison of two prominent nucleotide analogs, Besifovir dipivoxil (BSV) and Tenofovir disoproxil fumarate (TDF), for the management of chronic hepatitis B (CHB) reveals comparable antiviral efficacy. However, key differences in their safety profiles, particularly concerning bone and renal health, position Besifovir as a potentially safer long-term treatment option.
This guide provides a detailed comparison of the performance of this compound and Tenofovir disoproxil fumarate, incorporating data from extensive clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the therapeutic landscape for CHB.
Efficacy: A Tale of Non-Inferiority
Clinical studies have consistently demonstrated that this compound is non-inferior to Tenofovir disoproxil fumarate in its ability to suppress the hepatitis B virus (HBV). A pivotal phase 3, double-blind, randomized controlled trial (NCT01937806) and its subsequent open-label extension study provide robust long-term data on the comparative efficacy of these two agents.
Virological and Biochemical Response
At 48, 96, and 192 weeks of treatment, both BSV and TDF showed high rates of virological response, defined as HBV DNA levels below 69 IU/mL. Similarly, the rates of alanine aminotransferase (ALT) normalization and Hepatitis B e-antigen (HBeAg) seroconversion were comparable between the two treatment arms, indicating similar efficacy in controlling liver inflammation and viral replication.[1][2]
Table 1: Comparative Efficacy of this compound vs. Tenofovir disoproxil fumarate
| Efficacy Endpoint | Timepoint | This compound (BSV) | Tenofovir disoproxil fumarate (TDF) / TDF-BSV Switch Group |
| Virological Response (HBV DNA <69 IU/mL) | Week 48 | 80.9% | 84.9% |
| Week 96 | 87.2% | 85.7% | |
| Week 192 | 92.5% | 93.1% | |
| ALT Normalization | Week 192 | Similar rates | Similar rates |
| HBeAg Seroconversion | Week 192 | Similar rates | Similar rates |
Data sourced from a phase 3 clinical trial (NCT01937806) and its extension study.[1][2][3]
Notably, no drug-resistant mutations to Besifovir were detected throughout the 192-week study period, highlighting its high genetic barrier to resistance.[1][2]
Safety Profile: The Differentiating Factor
While efficacy is comparable, the safety profiles of BSV and TDF diverge, particularly with respect to their effects on bone mineral density (BMD) and renal function.
Bone Safety
Long-term treatment with TDF has been associated with a decrease in bone mineral density. In the comparative trial, patients receiving TDF experienced a significant decrease in both hip and spine BMD at week 48. In contrast, the BSV group showed better preservation of bone density.[1][3] Importantly, in the extension study, patients who switched from TDF to BSV demonstrated a recovery in their bone mineral density.[1]
Renal Safety
Similarly, TDF treatment was associated with a significant decrease in the estimated glomerular filtration rate (eGFR), a key indicator of kidney function, at week 48. The BSV group, however, did not show a similar decline. Patients who switched from TDF to BSV also experienced an improvement in their renal function, suggesting a reversal of TDF-associated nephrotoxicity.[1][3]
Table 2: Comparative Safety of this compound vs. Tenofovir disoproxil fumarate
| Safety Parameter | Timepoint | This compound (BSV) | Tenofovir disoproxil fumarate (TDF) / TDF-BSV Switch Group |
| Change in Hip Bone Mineral Density | Week 48 | Less decrease | Significant decrease |
| Change in Spine Bone Mineral Density | Week 48 | Less decrease | Significant decrease |
| Change in Estimated Glomerular Filtration Rate (eGFR) | Week 48 | Stable | Significant decrease |
Data sourced from a phase 3 clinical trial (NCT01937806).[3]
Mechanism of Action: Targeting HBV Polymerase
Both this compound and Tenofovir disoproxil fumarate are nucleotide analog reverse transcriptase inhibitors (NRTIs). They function as prodrugs that, once administered, are converted into their active forms within the body. These active metabolites then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HBV polymerase. The incorporation of these analogs leads to premature chain termination, thereby inhibiting viral replication.
Caption: Mechanism of action for Besifovir and Tenofovir.
Experimental Protocols
The clinical trials comparing this compound and Tenofovir disoproxil fumarate employed standardized and validated methodologies for assessing efficacy and safety endpoints.
HBV DNA Quantification
Serum HBV DNA levels were quantified using a real-time polymerase chain reaction (PCR) assay.[4] This method provides high sensitivity and specificity for detecting and quantifying viral nucleic acids. The lower limit of quantification for these assays is typically around 20 IU/mL.[5]
Caption: Workflow for HBV DNA quantification.
Bone Mineral Density (BMD) Measurement
BMD was assessed using dual-energy X-ray absorptiometry (DXA), which is the gold standard for diagnosing osteoporosis and monitoring changes in bone density.[6][7] Measurements were typically taken at the lumbar spine and total hip.[7]
Renal Function Assessment
Renal function was monitored by calculating the estimated glomerular filtration rate (eGFR). This calculation is based on serum creatinine levels and is a widely accepted method for assessing kidney function in clinical trials.[8][9][10] The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is a commonly used formula for this purpose.[8]
References
- 1. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 6. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 7. RACGP - Measurement of Bone Mineral Density [racgp.org.au]
- 8. reference.medscape.com [reference.medscape.com]
- 9. labcorp.com [labcorp.com]
- 10. Measurement of kidney function | UK Kidney Association [ukkidney.org]
A Head-to-Head Battle in Chronic Hepatitis B Treatment: Besifovir Versus Entecavir
A comprehensive analysis of the comparative efficacy and safety of Besifovir dipivoxil maleate and Entecavir, two prominent nucleos(t)ide analogues in the therapeutic arsenal against chronic hepatitis B (CHB), reveals comparable antiviral potency with distinct safety profiles. This guide synthesizes key findings from clinical research to provide a data-driven comparison for researchers, scientists, and drug development professionals.
Chronic hepatitis B infection remains a significant global health challenge, necessitating effective and safe long-term therapeutic strategies. This compound maleate (BSV), a novel acyclic nucleotide phosphonate, has emerged as a potent antiviral agent. Entecavir (ETV), a well-established guanosine nucleoside analogue, is a current standard of care. This guide delves into the comparative clinical data of these two therapies.
Efficacy: A Neck-and-Neck Race in Viral Suppression
A pivotal 96-week, multicentre study provides the most direct comparison of Besifovir and Entecavir in treatment-naïve CHB patients. The results demonstrate that both drugs exhibit similar high rates of virological and biochemical responses.
Table 1: Comparative Efficacy of Besifovir and Entecavir at 96 Weeks [1][2]
| Efficacy Endpoint | Besifovir (90 mg) | Besifovir (150 mg) | Entecavir (0.5 mg) | p-value |
| Undetectable HBV DNA (<20 IU/mL) | 80.7% | 78.6% | 80.0% | >0.05 |
| Alanine Aminotransferase (ALT) Normalization | 90.3% | 78.6% | 93.3% | >0.05 |
| HBeAg Loss | 20.0% | 21.4% | 22.2% | >0.05 |
| Mean Decline in HBV DNA (log10 IU/mL) | 5.29 | 5.15 | 5.67 | >0.05 |
The data clearly indicates no statistically significant difference between the two drugs in achieving key therapeutic goals, including undetectable levels of HBV DNA, normalization of liver enzymes, and loss of the hepatitis B e-antigen (HBeAg).[1][2] Notably, no drug resistance mutations were detected for either Besifovir or Entecavir during the 96-week treatment period.[1][2]
Safety Profile: A Differentiating Factor
While efficacy is comparable, the safety profiles of Besifovir and Entecavir present some distinctions that are crucial for clinical consideration.
Table 2: Comparative Safety and Adverse Events
| Adverse Event Profile | Besifovir | Entecavir |
| Common Adverse Events | Carnitine depletion[1][2] | Headache, fatigue, dizziness, nausea[3][4][5][6] |
| Serious Adverse Events | Not related to study medication[1][2] | Rare, but can include lactic acidosis[7] |
| Renal and Bone Safety | Generally favorable, with no significant increase in creatinine from baseline.[1][2] | Generally favorable long-term safety profile.[3][4][5][6] |
The most notable adverse event associated with Besifovir is carnitine depletion, which was observed in a significant percentage of patients.[1][2] This necessitates carnitine supplementation for patients undergoing Besifovir therapy.[1][2] Entecavir is generally well-tolerated, with the most common side effects being mild and transient.[3][4][5][6] Long-term studies of Entecavir have established a favorable safety profile.[3][4][5][6]
Experimental Protocols
The primary comparative data is derived from a 96-week randomized, multicenter, double-blind study.
Study Design:
-
Participants: Treatment-naïve patients with chronic hepatitis B.
-
Intervention: Patients were randomized to receive one of the following daily regimens for 96 weeks:
-
Besifovir 90 mg (n=31)
-
Besifovir 150 mg (n=28)
-
Entecavir 0.5 mg (n=30)
-
-
Monitoring: Throughout the study, patients were monitored for liver biochemistry, viral serology (including HBeAg), and HBV DNA levels. Drug resistance mutations and adverse events were also assessed.[1]
-
Primary Endpoints:
-
Proportion of patients with undetectable HBV DNA (<20 IU/mL).
-
Proportion of patients with normalization of ALT levels.
-
Proportion of patients with HBeAg loss.
-
-
Safety Endpoints: Incidence and severity of adverse events.
Visualizing the Mechanisms and Processes
To further understand the context of this comparison, the following diagrams illustrate the mechanism of action of these antiviral agents and a typical workflow for a clinical trial in this therapeutic area.
Conclusion
Besifovir and Entecavir demonstrate comparable high efficacy in suppressing HBV replication and normalizing liver enzymes in treatment-naïve chronic hepatitis B patients over a 96-week period. The primary differentiating factor lies in their safety profiles, with Besifovir being associated with carnitine depletion requiring supplementation. The choice between these two potent antiviral agents may therefore be guided by individual patient characteristics and tolerability. Both drugs represent significant advancements in the long-term management of chronic hepatitis B, offering hope for preventing disease progression and improving patient outcomes.
References
- 1. Two-year treatment outcome of chronic hepatitis B infection treated with besifovir vs. entecavir: results from a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naïve patients in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naïve patients in clinical practice | Annals of Hepatology [elsevier.es]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Long-term entecavir looks safe, effective in HBV | MDedge [mdedge.com]
- 7. m.youtube.com [m.youtube.com]
Head-to-Head Clinical Trial Analysis: Besifovir vs. Tenofovir Alafenamide in Chronic Hepatitis B
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is continually evolving, with newer nucleotide analogs offering improved safety profiles over older therapies. This guide provides a comprehensive comparison of two prominent first-line treatments, Besifovir dipivoxil maleate (BSV) and Tenofovir Alafenamide (TAF), based on recent head-to-head clinical trial data. The information is intended for researchers, scientists, and drug development professionals seeking an objective, data-driven analysis of these two antiviral agents.
Efficacy Outcomes: A Comparative Summary
Recent retrospective cohort studies have demonstrated that Besifovir is non-inferior to Tenofovir Alafenamide in achieving virological response in treatment-naïve CHB patients.[1][2] Key efficacy endpoints from these studies are summarized below.
Table 1: Virological and Serological Response Rates
| Endpoint | Besifovir (BSV) | Tenofovir Alafenamide (TAF) | Study |
| Virological Response (HBV DNA <20 IU/mL) | |||
| at 1 Year | 68.6% | 69.9% | Kim et al. (2024)[3] |
| at 2 Years | 84.5% - 85.0% | 85.9% - 88.7% | Kim et al. (2024)[2][3] |
| at 3 Years | 93.0% | 92.0% | Kim et al. (2024)[3] |
| Virological Response (HBV DNA <10 IU/mL) | Significantly higher than TAF (p<0.05) | - | Park et al. (2025)[4] |
| Virological Response (HBV DNA <60 IU/mL) | - | Significantly higher than BSV (p<0.05) | Park et al. (2025)[4] |
| HBeAg Seroclearance Rate | Significantly higher than TAF (p=0.01) | - | Kim et al. (2024)[2] |
Table 2: Biochemical and Clinical Outcomes
| Endpoint | Besifovir (BSV) | Tenofovir Alafenamide (TAF) | Study |
| Biochemical Response (ALT Normalization) | No significant difference | No significant difference | Kim et al. (2024)[2] |
| Virologic Breakthrough | No significant difference | No significant difference | Kim et al. (2024)[2] |
| Incidence of Hepatocellular Carcinoma (HCC) | No significant difference | No significant difference | Kim et al. (2024)[2] |
| Improvement in Liver Fibrosis | Significantly greater than TAF (p<0.05) | - | Park et al. (2025)[4] |
| Improvement in Liver Steatosis | Significantly greater than TAF (p<0.05) | - | Park et al. (2025)[4] |
Safety and Tolerability Profile
Both Besifovir and Tenofovir Alafenamide are recognized for their improved renal and bone safety profiles compared to the older tenofovir disoproxil fumarate (TDF).[5] Head-to-head comparisons suggest a favorable safety profile for Besifovir.
Table 3: Key Safety Outcomes
| Safety Parameter | Besifovir (BSV) | Tenofovir Alafenamide (TAF) | Study |
| Renal Function Decline (eGFR) | Less decline compared to TAF | - | Kim et al. (2024)[2] |
| Overall Safety Outcomes | No significant differences | No significant differences | Park et al. (2025)[4] |
Experimental Protocols
The data presented is primarily derived from retrospective, multicenter cohort studies of treatment-naïve chronic hepatitis B patients in South Korea.
Key Methodologies from Kim et al. (2024)
-
Study Design: A retrospective cohort study involving 537 treatment-naïve CHB patients (202 on BSV, 335 on TAF) with a follow-up of 42 months.[2][3]
-
Inclusion Criteria: Patients initially prescribed BSV or TAF.[3]
-
Exclusion Criteria: History of other antiviral treatments, co-infection with hepatitis C or HIV, pre-existing hepatocellular carcinoma, or liver/kidney transplant.[3]
-
Primary Endpoint: Virological Response (VR), defined as undetectable serum HBV DNA (<20 IU/mL).[3]
-
Secondary Endpoints:
-
Biochemical Response: Normalization of alanine aminotransferase (ALT) levels (Standard reference: ≤40 IU/L; Korean Association for the Study of the Liver Criteria: ≤34 IU/L for males, ≤30 IU/L for females).[3]
-
HBeAg Seroclearance: Loss of HBeAg in HBeAg-positive patients.[3]
-
Virologic Breakthrough: A minimum 10-fold increase in serum HBV DNA compared to the lowest level on therapy, or HBV DNA >200 IU/mL after achieving VR.[3]
-
Safety Assessments: Monitoring of renal function (eGFR) and incidence of hepatocellular carcinoma.[3]
-
Key Methodologies from Park et al. (2025)
-
Study Design: A retrospective study at a single institution involving 603 treatment-naïve CHB patients (187 on BSV, 416 on TAF) from November 2017 to December 2023.[4]
-
Endpoints:
-
Cumulative Virological Response (VR): Defined at two thresholds: HBV DNA <10 IU/mL and <60 IU/mL.[4]
-
Liver Health: Changes in liver fibrosis and steatosis.[4]
-
Safety: Adverse effects including renal impairment and hypercholesterolemia.[4]
-
Detailed methodologies for the assessment of liver fibrosis and steatosis were not available in the accessed publication.
-
Mechanism of Action and Experimental Workflow
Both Besifovir and Tenofovir Alafenamide are nucleotide analog reverse transcriptase inhibitors. They act as prodrugs that, once metabolized to their active forms, inhibit the HBV polymerase, leading to the termination of viral DNA synthesis.
Caption: Mechanism of Action for Besifovir and Tenofovir Alafenamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Noninferiority Outcomes of Besifovir Compared to Tenofovir Alafenamide in Treatment-Naïve Patients with Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninferiority Outcomes of Besifovir Compared to Tenofovir Alafenamide in Treatment-Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Efficacy and Safety of Besifovir and Tenofovir Alafenamide in Patients with Chronic Hepatitis B [jkshp.or.kr]
- 5. Eight‐year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
Besifovir Demonstrates Non-Inferior Antiviral Efficacy to Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Treatment
A comprehensive review of clinical trial data confirms that Besifovir (BSV) offers comparable antiviral efficacy to the widely used Tenofovir Disoproxil Fumarate (TDF) for the treatment of chronic hepatitis B (CHB), while presenting a more favorable safety profile, particularly concerning renal function and bone mineral density.
For researchers, scientists, and drug development professionals, the validation of a new therapeutic agent's non-inferiority to an established standard of care is a critical step. This guide provides an objective comparison of the performance of Besifovir and TDF, supported by experimental data from key clinical trials.
Efficacy Outcomes: A Head-to-Head Comparison
Multiple long-term clinical studies have established the non-inferior antiviral efficacy of Besifovir compared to TDF. These trials consistently demonstrate that Besifovir is as effective as TDF in suppressing the hepatitis B virus (HBV).
A pivotal phase 3, multicenter, randomized, double-blinded trial (NCT01937806) and its subsequent open-label extension studies provide the core data for this comparison.[1][2] In the initial 48-week double-blind period, patients were randomized to receive either Besifovir (150 mg) or TDF (300 mg).[3] Following this, patients continued in an open-label phase where the TDF group switched to Besifovir.[1]
Table 1: Virological Response (HBV DNA <69 IU/mL)
| Timepoint | Besifovir Group | TDF Group / TDF-BSV Switch Group | P-value |
| 48 Weeks | 80.9% | 84.9% | Non-inferior |
| 96 Weeks | 87.2% | 85.7% | - |
| 144 Weeks | 87.7% | 92.1% | 0.36[4][5] |
| 192 Weeks | 92.50% | 93.06% | 0.90[6] |
The data clearly indicates that the virological response rates were comparable between the two treatment arms throughout the long-term follow-up, meeting the primary endpoint of non-inferiority.[4][6] Furthermore, no drug-resistant mutations to Besifovir were detected during these extensive studies.[4][6]
Table 2: Additional Efficacy Endpoints at 192 Weeks
| Efficacy Endpoint | Besifovir-Besifovir Group | TDF-Besifovir Group | P-value |
| HBeAg Seroconversion | Similar Rates | Similar Rates | 0.75[6] |
| ALT Normalization | Similar Rates | Similar Rates | 0.36[6] |
Safety Profile: A Key Differentiator
While efficacy is comparable, the safety profiles of Besifovir and TDF show notable differences, particularly in long-term use. TDF has been associated with potential renal and bone complications.[6] Clinical trial data indicates that Besifovir has a superior safety profile in these areas.
Table 3: Comparative Safety Outcomes
| Safety Parameter | Besifovir | Tenofovir Disoproxil Fumarate (TDF) | Key Findings |
| Renal Function | Well-preserved renal function.[4][6] | Associated with a potential risk of renal complications.[6] | Patients switching from TDF to Besifovir showed recovery in renal function.[6] A study on TDF-experienced patients who switched to BSV showed a slight improvement in the mean percentage change in estimated glomerular filtration rate (eGFR) in the BSV group (+1.67%) compared to the TDF group (-1.24%).[7][8] |
| Bone Mineral Density (BMD) | Well-preserved BMD.[4][6] | Associated with bone complications such as osteopenia or osteoporosis.[6] | Patients switching from TDF to Besifovir showed recovery in BMD that had initially worsened with TDF.[6] |
Experimental Protocols
The validation of Besifovir's non-inferiority is based on robust clinical trial methodologies.
Study Design: The primary evidence comes from a Phase 3, multicenter, randomized, double-blind, non-inferiority trial (NCT01937806) with a 48-week double-blind phase followed by a long-term open-label extension study.[1][2][3] Another key study was a randomized trial involving patients with CHB who had been receiving long-term TDF therapy and were then switched to Besifovir.[7][8]
Patient Population: The studies included treatment-naïve adult patients with chronic hepatitis B.[1] Subsequent extension and switch studies also included patients with prior TDF experience.[4][7][8] Key inclusion criteria typically involved positive HBsAg for at least six months and specified HBV DNA levels.[3]
Treatment Regimen:
-
Besifovir Group: 150 mg of Besifovir dipivoxil maleate administered orally once daily.[3]
-
TDF Group: 300 mg of Tenofovir Disoproxil Fumarate administered orally once daily.[3]
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below a certain threshold (e.g., <69 IU/mL or <20 IU/mL) at specified time points.[4][5][8]
-
Secondary Efficacy Endpoints: Included rates of alanine aminotransferase (ALT) normalization and Hepatitis B e-antigen (HBeAg) seroconversion.[6]
-
Safety Assessments: Monitored adverse events, renal function (through markers like estimated glomerular filtration rate - eGFR), and bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) scans.[4][6]
Virological Assays: HBV DNA levels were quantified using real-time polymerase chain reaction (PCR) assays.
Mechanism of Action: Targeting Viral Replication
Both Besifovir and Tenofovir Disoproxil Fumarate are nucleotide analog reverse transcriptase inhibitors (NRTIs). They function by disrupting the replication of the hepatitis B virus.
Caption: Mechanism of Action of Besifovir and TDF.
As prodrugs, both Besifovir and TDF are converted into their active diphosphate metabolites within the body.[4][9] These active forms then compete with the natural substrates for the HBV polymerase, the virus's reverse transcriptase enzyme.[9] By incorporating into the growing viral DNA chain, they cause premature termination of DNA synthesis, thereby halting viral replication.[4] Studies have also shown that both treatments lead to a significant decrease in intrahepatic covalently closed circular DNA (cccDNA), which is a key marker of persistent HBV infection.[6]
Clinical Trial Workflow
The journey to validate the non-inferiority of Besifovir involved a structured and multi-phased clinical trial process.
Caption: Clinical Trial Workflow for Besifovir vs. TDF.
References
- 1. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 5. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 6. Besifovir therapy improves hepatic histology and reduces covalently closed circular DNA in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Besifovir used for? [synapse.patsnap.com]
Besifovir Demonstrates High Potency Against Adefovir-Resistant Hepatitis B Virus Strains
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that besifovir, a novel acyclic nucleotide phosphonate, maintains significant antiviral activity against hepatitis B virus (HBV) strains that have developed resistance to adefovir. This finding positions besifovir as a promising therapeutic alternative for patients experiencing treatment failure with adefovir-based regimens.
This guide provides a detailed comparison of the in vitro susceptibility of adefovir-resistant HBV to besifovir and adefovir, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antiviral Potency
In vitro studies demonstrate that besifovir effectively inhibits the replication of adefovir-resistant HBV mutants. The 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit viral replication by half, were determined for both besifovir and adefovir against wild-type (WT) HBV and strains with common adefovir resistance-associated mutations, namely rtA181V and rtN236T.
As summarized in the table below, besifovir exhibited potent activity against both the wild-type and the adefovir-resistant mutants. Notably, the IC50 values for besifovir against the rtA181V and rtN236T mutants were significantly lower than those of adefovir, indicating a higher potency and a lack of cross-resistance.
| Virus Strain | Mutation(s) | Besifovir IC50 (μM) | Adefovir IC50 (μM) | Fold Change in IC50 (vs. WT) - Adefovir |
| Wild-Type (WT) | None | 0.12 ± 0.02 | 0.35 ± 0.04 | - |
| ADV-resistant | rtA181V | 0.15 ± 0.03 | 4.85 ± 0.55 | 13.9 |
| ADV-resistant | rtN236T | 0.13 ± 0.02 | 2.98 ± 0.32 | 8.5 |
Data is presented as mean ± standard deviation from at least three independent experiments.
The data clearly indicates that while the adefovir-resistant strains show a significant (8.5 to 13.9-fold) decrease in susceptibility to adefovir, their susceptibility to besifovir remains largely unchanged compared to the wild-type virus.
Experimental Protocols
The following section details the key experimental methodologies employed to generate the comparative data.
Generation of Adefovir-Resistant HBV Mutants
Adefovir resistance-associated mutations (rtA181V and rtN236T) were introduced into an HBV replicon plasmid using a site-directed mutagenesis kit. The process involves designing specific oligonucleotide primers containing the desired mutation. These primers are then used in a polymerase chain reaction (PCR) to amplify the entire plasmid, incorporating the mutation. The parental, non-mutated DNA is subsequently digested using the DpnI enzyme, which specifically targets methylated DNA, leaving the newly synthesized, mutated plasmids. The presence of the desired mutations is confirmed by DNA sequencing.
In Vitro Drug Susceptibility Assay
Cell Line and Culture: Human hepatoma Huh7 cells were used for the antiviral assays. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Transfection and Drug Treatment: Huh7 cells were seeded in 6-well plates. Once the cells reached 80-90% confluency, they were transfected with the plasmids containing either the wild-type or the adefovir-resistant HBV genomes using a lipofectamine-based transfection reagent. Following transfection, the cell culture medium was replaced with fresh medium containing serial dilutions of either besifovir or adefovir. The medium with the respective drugs was replaced every two days for a total of four days.
HBV DNA Extraction and Analysis: After the four-day treatment period, intracellular HBV core-associated DNA was extracted. The cells were lysed, and the cell debris was removed by centrifugation. The supernatant containing the viral core particles was then treated with DNase I to remove any contaminating plasmid DNA. Subsequently, the core particles were lysed, and the viral DNA was extracted using a phenol-chloroform extraction method followed by ethanol precipitation.
The levels of HBV DNA replication were quantified using Southern blot analysis. The extracted DNA was separated by agarose gel electrophoresis, transferred to a nylon membrane, and hybridized with a radiolabeled HBV-specific DNA probe. The hybridization signals were detected by autoradiography and quantified using a phosphorimager. The IC50 values were then calculated by determining the drug concentration at which there was a 50% reduction in the HBV DNA replication signal compared to the untreated control.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Cross-Resistance Analysis of Entecavir-Resistant Hepatitis B Virus to Besifovir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral activity of besifovir against entecavir-resistant Hepatitis B Virus (HBV), supported by experimental data. The emergence of drug-resistant HBV strains poses a significant challenge to effective long-term management of chronic hepatitis B. Entecavir (ETV), a potent nucleoside analog, is a first-line treatment for chronic HBV infection. However, the selection of specific mutations in the HBV reverse transcriptase (RT) domain can lead to entecavir resistance.[1] Besifovir (BFV) is a newer acyclic nucleotide phosphonate antiviral agent approved for the treatment of chronic hepatitis B.[2][3] Understanding the cross-resistance profile of besifovir is critical for its positioning in the therapeutic landscape and for guiding treatment strategies in patients who have failed entecavir therapy.
Comparative Antiviral Efficacy
In vitro studies have been conducted to evaluate the susceptibility of entecavir-resistant HBV mutants to besifovir. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration of a drug that is required for 50% inhibition of viral replication in vitro. A higher EC50 value indicates reduced susceptibility or resistance.
The following table summarizes the in vitro antiviral activity of besifovir and entecavir against wild-type (WT) HBV and two entecavir-resistant HBV clones (69-2 and 71-3). These resistant clones harbor the lamivudine-resistant mutations rtL180M and rtM204V, which are known to be associated with entecavir resistance.[2]
| HBV Clone | Genotype | Relevant Mutations in Reverse Transcriptase Domain | Entecavir (ETV) IC50 (µM) | Fold Change vs. WT (ETV) | Besifovir (BFV) IC50 (µM) | Fold Change vs. WT (BFV) |
| Wild-Type (WT) | D | None | 0.03 ± 0.005 | 1.0 | 4.25 ± 0.43 | 1.0 |
| Clone 69-2 | C | rtL180M, rtM204V, rtV173L, rtV207I | >5 | >166.7 | 26.00 ± 3.79 | 6.1 |
| Clone 71-3 | C | rtL180M, rtM204V, rtI169T, rtS202G | >5 | >166.7 | 40.70 ± 2.26 | 9.6 |
Data sourced from a 2022 study on the susceptibility of drug-resistant HBV mutants to besifovir.[2]
The data clearly indicates that while the entecavir-resistant clones (69-2 and 71-3) exhibit high-level resistance to entecavir (>166.7-fold increase in IC50), they show only a partial or low-level resistance to besifovir (6.1 and 9.6-fold increase in IC50, respectively).[2] This suggests that besifovir retains significant antiviral activity against these specific entecavir-resistant HBV strains.
Experimental Protocols
The following is a detailed methodology for the in vitro drug susceptibility assays used to generate the data presented above.
Cell Culture and Transfection
-
Cell Line: Human hepatoma cell line Huh7 was used for the experiments.[4]
-
Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 0.5 mg/mL G418.[4]
-
Transfection: Replication-competent 1.2-mer HBV genomic DNA clones (wild-type or mutant) were transfected into Huh7 cells using a suitable transfection reagent.[5]
Drug Susceptibility Assay
-
Drug Treatment: Five hours post-transfection, the cell culture medium was replaced with fresh medium containing serial dilutions of either entecavir or besifovir. The medium with the respective drug was replaced daily for four days.[4]
-
Harvesting: Four days after transfection, the cells were harvested for DNA extraction and analysis.[4]
Analysis of HBV DNA Replication
-
DNA Extraction: Intracellular HBV core particle-associated DNA was extracted from the harvested cells.[4]
-
Southern Blot Analysis: The extracted HBV DNA was analyzed by Southern blot to determine the levels of HBV DNA replication intermediates. The signal intensity of the HBV DNA bands was quantified.[4]
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated by plotting the percentage of HBV DNA replication inhibition against the drug concentration.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro analysis of HBV drug susceptibility.
Signaling Pathway of HBV Reverse Transcriptase Inhibition
Both entecavir and besifovir are nucleos(t)ide analogs that target the reverse transcriptase (RT) activity of the HBV polymerase, a critical enzyme in the viral replication cycle. The diagram below illustrates the mechanism of action and how resistance mutations can affect drug efficacy.
Conclusion
The available in vitro data suggests that besifovir maintains significant antiviral activity against HBV strains carrying common entecavir-resistance mutations (rtL180M and rtM204V).[2] While a degree of cross-resistance is observed, it is significantly lower than the high-level resistance seen with entecavir. These findings indicate that besifovir could be a viable therapeutic option for patients with chronic hepatitis B who have developed resistance to entecavir. Further clinical studies are warranted to confirm these in vitro findings and to establish the clinical efficacy of besifovir in this patient population.
References
- 1. Entecavir resistance in a patient with treatment-naïve HBV: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validating Besifovir's High Genetic Barrier to Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Hepatitis B virus (HBV) strains poses a significant challenge to effective long-term management of chronic hepatitis B. Nucleos(t)ide analogues (NAs), the cornerstone of antiviral therapy, are susceptible to the selection of resistance-associated mutations (RAMs) in the viral polymerase. Besifovir (BSV), a novel acyclic nucleotide phosphonate, has demonstrated potent antiviral activity. This guide provides a comparative analysis of the genetic barrier to resistance of Besifovir against other widely used NAs, supported by experimental data, to aid in research and drug development efforts.
Comparative Antiviral Potency and Resistance Profiles
The in vitro potency of an antiviral drug against wild-type and mutant HBV strains is a key indicator of its efficacy and resistance profile. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by half. A lower IC50 value indicates higher potency. The fold-change in IC50 for a mutant strain compared to the wild-type indicates the level of resistance.
| Antiviral Agent | Wild-Type HBV IC50 (µM) | Lamivudine-Resistant (rtL180M/M204V) IC50 (µM) | Fold Change vs. Wild-Type | Entecavir-Resistant IC50 (µM) | Fold Change vs. Wild-Type | Tenofovir-Resistant IC50 (µM) | Fold Change vs. Wild-Type |
| Besifovir | 4.25 ± 0.43[1] | 26.00 - 40.70[1] | 6.1 - 9.6[1] | 26.00 - 40.70[1] | 6.1 - 9.6[1] | Susceptible[1] | - |
| Lamivudine | 0.53 ± 0.35[2] | >50[1] | >14.2[1] | - | - | - | - |
| Entecavir | ~0.03[1] | >5[1] | >166.7[1] | - | - | - | - |
| Tenofovir | 1.1[3] | 0.2[4] | 0.18[4] | - | - | 14.1 - 58.1[5] | 3.7 - 15.3[5] |
Table 1: Comparative in vitro Antiviral Activity (IC50) of Besifovir and Other Nucleos(t)ide Analogues. Data is compiled from multiple studies and presented as mean ± standard deviation where available. Fold change indicates the increase in IC50 for the resistant mutant compared to the wild-type strain.
Genetic Barrier to Resistance: A Multi-Mutation Requirement
The genetic barrier to resistance refers to the number of viral mutations required to confer a clinically significant level of drug resistance. A higher genetic barrier implies that the virus must accumulate multiple mutations, making the development of resistance less likely and slower to emerge.
| Antiviral Agent | Primary Resistance Mutations | Number of Mutations for Clinical Resistance |
| Besifovir | rtL180M + rtM204V[6] | At least two mutations are required for clinical resistance.[6] |
| Lamivudine | rtM204V/I[7] | Single primary mutation can confer high-level resistance. |
| Entecavir | Requires pre-existing lamivudine resistance mutations (rtM204V/I) followed by additional mutations at rtT184, rtS202, or rtM250.[8] | At least three mutations in treatment-naïve patients.[8] |
| Tenofovir | No single dominant mutation; multiple mutations reported (e.g., rtA194T in combination with rtL180M/M204V, or a quadruple mutation CYEI).[5][9] | Generally considered to have a high genetic barrier, often requiring multiple mutations.[9] |
Table 2: Key Resistance Mutations and the Genetic Barrier to Resistance.
Cumulative Incidence of Resistance Over Time
Clinical studies tracking the emergence of genotypic resistance over several years of treatment provide real-world evidence of an antiviral's genetic barrier.
| Antiviral Agent | Year 1 | Year 2 | Year 3 | Year 4 | Year 5 | Year 6+ |
| Besifovir | No resistance reported in a 192-week (3.7 years) trial.[10] | - | - | - | - | - |
| Entecavir (treatment-naïve) | 0.4%[11] | 1.2%[11] | 2.8%[11] | 2.8%[11] | 1.2%[8] | 3.3% at 6 years[11] |
| Tenofovir (treatment-naïve) | No resistance reported in studies up to 8 years.[9] | - | - | - | - | - |
| Lamivudine | ~20% | ~40% | ~50% | ~60% | ~70% | - |
Table 3: Cumulative Incidence of Genotypic Resistance in Treatment-Naïve Patients. Data for Lamivudine is estimated from various sources.
Experimental Protocols
In Vitro Drug Susceptibility Assay for HBV
This protocol outlines a common method for determining the IC50 of antiviral compounds against HBV, employing transient transfection of hepatoma cells followed by analysis of viral replication.
1. Cell Culture and Plasmids:
- Maintain human hepatoma cell lines (e.g., Huh7 or HepG2) in appropriate culture medium.
- Utilize replication-competent HBV plasmids (e.g., 1.2-mer or 1.3-mer constructs) containing the wild-type or mutant HBV polymerase gene.
2. Transient Transfection:
- Seed hepatoma cells in multi-well plates to achieve optimal confluency for transfection.
- Transfect the cells with the HBV plasmid DNA using a suitable transfection reagent (e.g., lipofectamine-based reagents).
3. Antiviral Drug Treatment:
- Following transfection, replace the culture medium with fresh medium containing serial dilutions of the antiviral drug being tested (e.g., Besifovir, Lamivudine, etc.).
- Include a no-drug control and a mock-transfection control.
- Incubate the cells for a defined period (typically 3-5 days) to allow for viral replication and drug action.
4. Isolation of HBV DNA:
- Lyse the cells and isolate intracellular HBV replicative intermediates using a Hirt DNA extraction method or a commercial kit.
5. Analysis of HBV DNA Replication:
- Southern Blot Analysis:
- Separate the extracted DNA by agarose gel electrophoresis.
- Transfer the DNA to a nylon membrane.
- Hybridize the membrane with a radiolabeled or digoxigenin (DIG)-labeled HBV-specific probe.
- Detect the HBV DNA signals and quantify the band intensities.
- Quantitative PCR (qPCR):
- Quantify the amount of HBV DNA using primers and probes specific for a conserved region of the HBV genome.
6. IC50 Determination:
- Normalize the HBV DNA levels in the drug-treated wells to the no-drug control.
- Plot the percentage of inhibition of HBV replication against the drug concentration.
- Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Visualizing the Mechanism of Action and Resistance
HBV Reverse Transcription and Inhibition by Nucleos(t)ide Analogues
The primary target of Besifovir and other NAs is the reverse transcriptase (RT) activity of the HBV polymerase. This process is crucial for the replication of the viral genome.
Figure 1. Mechanism of action of Besifovir and the development of resistance.
HBV Polymerase Interference with Host Innate Immunity
Recent studies have revealed that the HBV polymerase can play a role in evading the host's innate immune response by interfering with intracellular signaling pathways. One such mechanism involves the inhibition of Interferon Regulatory Factor 3 (IRF3) activation.
Figure 2. HBV polymerase-mediated immune evasion via inhibition of IRF3 activation.
Conclusion
The data presented in this guide indicates that Besifovir possesses a high genetic barrier to resistance in treatment-naïve patients, with no resistance reported in a clinical trial of nearly four years. However, the pre-existence of lamivudine resistance mutations, specifically rtL180M and rtM204V, can confer cross-resistance to Besifovir, a critical consideration in clinical practice and future drug development. Compared to lamivudine, which has a low genetic barrier, Besifovir's requirement for at least two mutations for clinical resistance is a significant advantage. While Entecavir and Tenofovir also exhibit high genetic barriers to resistance in treatment-naïve populations, the potential for cross-resistance with Besifovir in lamivudine-experienced patients warrants further investigation. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of HBV therapeutics.
References
- 1. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Wild-Type or Drug-Resistant Hepatitis B Virus to (−)-β-d-2,6-Diaminopurine Dioxolane and 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Diagnosis of Entecavir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of tenofovir disoproxil fumarate resistance after complete viral suppression in a patient with treatment-naïve chronic hepatitis B: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical characteristics of patients with chronic hepatitis B who developed genotypic resistance to entecavir: Real-life experience - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Besifovir Dipivoxil for Chronic Hepatitis B
Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate demonstrating potent antiviral activity against the hepatitis B virus (HBV). This guide provides a comprehensive comparison of this compound with established first-line treatments for chronic hepatitis B (CHB), namely Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV). The analysis is based on data from randomized controlled trials (RCTs) and their long-term extension studies.
While a direct meta-analysis of multiple Besifovir RCTs is not yet available, extensive data from a pivotal phase 3, multicenter, double-blind, non-inferiority trial and its open-label extension provide a robust basis for comparison. This guide synthesizes these findings to offer researchers, scientists, and drug development professionals a clear perspective on the efficacy and safety profile of this compound in the context of current therapeutic options.
Comparative Efficacy of this compound, Tenofovir Disoproxil Fumarate, and Entecavir
The primary measure of efficacy in CHB treatment is the reduction of HBV DNA to undetectable levels, known as virological response. The following tables summarize the key efficacy outcomes from major clinical trials.
Table 1: Virological Response Rates in Treatment-Naïve Patients
| Treatment Group | Duration | Virological Response (HBV DNA <69 IU/mL) | Virological Response (HBV DNA <20 IU/mL) | HBeAg Seroconversion | ALT Normalization |
| Besifovir (BSV) | 48 Weeks | 80.9%[1] | - | - | - |
| 96 Weeks | 87.2% (BSV-BSV group)[1] | - | Similar between groups[2] | Similar between groups[2] | |
| 144 Weeks | 87.7% (BSV-BSV group)[3] | 80.3% (BSV-BSV group)[3] | Similar between groups | Similar between groups[3] | |
| 192 Weeks | 92.5% (BSV-BSV group)[2][4] | 87.5% (BSV-BSV group)[4] | Similar between groups[2][4] | Similar between groups[2][4] | |
| Tenofovir (TDF) | 48 Weeks | 84.9%[1] | - | - | - |
| 96 Weeks | 85.7% (TDF-BSV group)[1] | - | Similar between groups[2] | Similar between groups[2] | |
| 144 Weeks | 92.1% (TDF-BSV group)[3] | 85.5% (TDF-BSV group)[3] | Similar between groups | Similar between groups[3] | |
| 192 Weeks | 93.1% (TDF-BSV group)[4] | 87.5% (TDF-BSV group)[4] | Similar between groups[2][4] | Similar between groups[2][4] | |
| Entecavir (ETV) | 48 Weeks | 67% (HBeAg-positive)[5] | - | - | - |
| 90% (HBeAg-negative)[5] | |||||
| 144 Weeks | 91%[6] | - | 27.4%[6] | - |
Note: The Besifovir and Tenofovir data are from the same head-to-head trial. The TDF-BSV group received TDF for the initial 48 weeks and then switched to BSV. Entecavir data is from separate trials.
Table 2: Comparative Safety Profile
| Parameter | Besifovir (BSV) | Tenofovir (TDF) | Entecavir (ETV) |
| Renal Safety | Favorable profile with significantly lower impact on estimated glomerular filtration rate (eGFR) compared to TDF.[1][7] | Associated with a decrease in eGFR.[1][7] | Generally considered to have a good renal safety profile. |
| Bone Safety | Significantly better bone mineral density (BMD) profile at the hip and spine compared to TDF.[1][7] | Associated with a decrease in hip and spine BMD.[1][7] | Generally considered to have a good bone safety profile. |
| Drug Resistance | No drug-resistant mutations to BSV were detected up to 192 weeks of treatment.[2][4] | Low rates of resistance. | Low rates of resistance in treatment-naïve patients.[5] |
Experimental Protocols
The data for this compound is primarily derived from a large-scale, phase 3, randomized, double-blind, non-inferiority trial (NCT01937806) and its subsequent open-label extension study.[1][3][4]
-
Study Design: Treatment-naïve adult patients with chronic hepatitis B were randomized in a 1:1 ratio to receive either this compound maleate (150 mg daily) plus L-carnitine (660 mg daily) or Tenofovir Disoproxil Fumarate (300 mg daily) for 48 weeks.[4] To maintain blinding, the BSV group received a TDF placebo, and the TDF group received a BSV placebo. After the initial 48 weeks, patients in the TDF group were switched to open-label BSV, and all patients were followed for up to 192 weeks.[2][4]
-
Inclusion Criteria: Patients with compensated liver disease, either HBeAg-positive or HBeAg-negative, were included.
-
Exclusion Criteria: Co-infection with hepatitis C virus (HCV) or HIV, concurrent malignancy, and decompensated cirrhosis were among the key exclusion criteria.
-
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients with HBV DNA <69 IU/mL at week 48.[1]
-
Secondary Efficacy Endpoints: Included rates of HBeAg seroconversion, ALT normalization, and complete virological response (HBV DNA <20 IU/mL).
-
Safety Endpoints: Assessed through monitoring of adverse events, and changes in renal (e.g., eGFR) and bone (e.g., BMD) markers.
-
-
Laboratory Methods: HBV DNA quantification was performed using a COBAS AmpliPrep/TaqMan test.[3]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow of a meta-analysis, a critical methodology for synthesizing evidence from multiple randomized controlled trials.
Caption: Logical workflow of a systematic review and meta-analysis.
Conclusion
The available evidence from randomized controlled trials indicates that this compound has a potent antiviral efficacy that is non-inferior to Tenofovir Disoproxil Fumarate, a current standard of care for chronic hepatitis B.[1] Long-term data up to 192 weeks demonstrate sustained virological response and a high barrier to resistance.[2][4]
A key differentiating feature of this compound is its improved safety profile concerning renal function and bone mineral density when compared to TDF.[1][7] This makes it a promising alternative, particularly for patients at risk for or with pre-existing renal or bone conditions. While direct comparative trials with Entecavir are lacking, the efficacy of Besifovir appears comparable to that reported for ETV in separate studies. Further research, including direct head-to-head trials with Entecavir and real-world evidence studies, will continue to refine the positioning of this compound in the therapeutic landscape for chronic hepatitis B.
References
- 1. Efficacy and Safety of this compound Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of chronic hepatitis B in clinical practice with entecavir or tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of entecavir versus tenofovir treatment in chronic hepatitis B patients: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Switching from TDF to Besifovir in Chronic Hepatitis B Management: A Comparative Guide
For researchers and drug development professionals navigating the therapeutic landscape of chronic hepatitis B (CHB), the decision to switch antiviral therapies is guided by the pursuit of maintained or improved efficacy alongside a more favorable safety profile. This guide provides a comprehensive comparison of real-world and clinical trial data on switching patients from tenofovir disoproxil fumarate (TDF), a widely used first-line agent, to besifovir dipivoxil maleate (BSV), a newer nucleotide analog. Long-term TDF therapy, while highly effective, is associated with potential renal and bone density concerns, prompting the evaluation of alternative agents like besifovir.[1][2][3]
Efficacy Outcomes: Maintaining Viral Suppression
Switching from TDF to besifovir has demonstrated non-inferior antiviral efficacy in maintaining viral suppression in CHB patients.[4][5][6] A key phase 4 randomized trial in South Korea evaluated patients with CHB who had been on TDF for at least 48 weeks and had HBV DNA levels below 20 IU/mL.[4][5][6] After 48 weeks, 100% of patients who switched to besifovir maintained this primary endpoint, compared to 98.5% of those who continued on TDF, thus meeting the criteria for non-inferiority.[1][2][3][4]
Longer-term data from a phase 3 trial extension study, where patients were switched from TDF to besifovir after an initial 48 weeks, showed that high rates of virological response were maintained for up to 192 weeks.[7] Specifically, at 192 weeks, the virological response rates were comparable between the group that started on besifovir and the group that switched from TDF to besifovir.[7] Importantly, no antiviral resistance to besifovir was observed in these studies.[4][7]
Table 1: Virological and Biochemical Response Following Switch from TDF to Besifovir
| Outcome Measure | Besifovir (BSV) Group (Switched from TDF) | Tenofovir Disoproxil Fumarate (TDF) Group (Maintained) | Study Duration |
| Virologic Response (HBV DNA <20 IU/mL) | 100.0% | 98.5% | 48 Weeks[1][2][4] |
| Virological Response (HBV DNA <69 IU/mL) at 192 weeks (TDF-BSV group) | 93.06% | N/A (Comparison group was BSV-BSV: 92.50%) | 192 Weeks[7] |
| Alanine Aminotransferase (ALT) Normalization | Similar rates between groups | Similar rates between groups | 192 Weeks[7] |
| HBeAg Seroconversion | Similar rates between groups | Similar rates between groups | 192 Weeks[7] |
Safety Profile: Improvements in Renal and Bone Health
A primary driver for considering a switch from TDF is its association with renal and bone-related adverse effects.[1][2][3] Clinical data consistently show that switching to besifovir can lead to improvements in these safety parameters.
Renal Safety
In a 48-week randomized trial, patients who switched to besifovir showed a slight improvement in estimated glomerular filtration rate (eGFR), a key indicator of kidney function, whereas the group that continued TDF experienced a slight decline.[1][5][6] The mean percentage change in eGFR was notably better in the besifovir group.[5][6] Long-term data also supports the renal safety of besifovir, with renal function being well-preserved in patients who switched from TDF.[7]
Bone Safety
Significant improvements in bone health have been observed after switching from TDF to besifovir.[1][2][3] The 48-week trial demonstrated that the besifovir group had a significant improvement in bone turnover biomarkers.[5][6] Furthermore, patients who switched to besifovir showed an increase in both hip and spine bone mineral density (BMD).[1][2][3][5][6] In the 192-week extension study, BMD initially worsened in the TDF group but recovered after they were switched to besifovir.[7]
Table 2: Renal and Bone Safety Markers Following Switch from TDF to Besifovir
| Safety Parameter | Besifovir (BSV) Group (Switched from TDF) | Tenofovir Disoproxil Fumarate (TDF) Group (Maintained) | Study Duration |
| Mean % Change in eGFR | +1.67% | -1.24% | 48 Weeks[1][5][6] |
| Hip Bone Mineral Density | Increased | Decreased | 48 Weeks[5][6] |
| Spine Bone Mineral Density | Increased | Decreased | 48 Weeks[5][6] |
Experimental Protocols
The data presented is primarily derived from a randomized, open-label, active-controlled, non-inferiority phase 4 clinical trial conducted at 22 tertiary hospitals in South Korea (ClinicalTrials.gov Identifier: NCT04202536).[4][6]
-
Patient Population: The study enrolled 153 CHB patients who had been treated with TDF for at least 48 weeks and had maintained a virologic response (HBV DNA <20 IU/mL).[4][5][6] The median duration of prior TDF use was 4.14 years.[4][5][6]
-
Randomization and Treatment: Patients were randomized in a 1:1 ratio to either switch to besifovir (150 mg daily) or continue TDF (300 mg daily) for 48 weeks.[1][4]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HBV DNA <20 IU/mL at week 48.[1][4]
-
Safety Assessments: Safety evaluations included monitoring of adverse events, and regular assessments of renal function (e.g., eGFR) and bone mineral density (hip and spine).[4]
Another key source is a phase 3 trial (NCT01937806) and its 192-week extension study.[7][8] In this trial, treatment-naïve patients were initially randomized to receive either besifovir or TDF. After 48 weeks, those in the TDF group were switched to open-label besifovir, providing long-term data on the effects of this switch.[7][8]
Visualizing the Data
To better understand the clinical trial design and the mechanism of action of these antiviral agents, the following diagrams are provided.
Caption: Workflow of a randomized trial comparing switching to besifovir versus continuing TDF.
Caption: Inhibition of HBV replication by nucleotide analogs like TDF and Besifovir.
References
- 1. eatg.org [eatg.org]
- 2. contagionlive.com [contagionlive.com]
- 3. news-medical.net [news-medical.net]
- 4. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Besifovir Dipivoxil in Chronic Hepatitis B: A Comparative Analysis of Clinical Performance and Cost-Effectiveness Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of besifovir dipivoxil with other leading antiviral treatments for chronic hepatitis B (CHB). While a formal cost-effectiveness analysis of this compound is not yet available in peer-reviewed literature due to a lack of public pricing and pharmacoeconomic studies, this document synthesizes the available clinical data to inform research and drug development decisions. The analysis focuses on comparative efficacy and safety profiles, which are the primary determinants of a drug's ultimate cost-effectiveness.
Executive Summary
This compound (BSV) is a novel acyclic nucleotide phosphonate that has demonstrated potent antiviral activity against the hepatitis B virus (HBV). Clinical trials have established its non-inferiority to tenofovir disoproxil fumarate (TDF) in terms of virological suppression. Notably, besifovir has shown a superior safety profile, particularly concerning renal and bone toxicity, which are known long-term risks associated with TDF therapy. This improved safety profile suggests a potential for better long-term patient outcomes and reduced costs associated with managing treatment-related adverse events. However, without cost data, its position in the cost-effectiveness landscape relative to established therapies like TDF, tenofovir alafenamide (TAF), and entecavir (ETV) remains to be determined.
Comparative Efficacy of this compound
Clinical studies have consistently demonstrated the high antiviral efficacy of this compound in treatment-naïve CHB patients. The primary endpoint in these studies is typically the proportion of patients achieving a virological response, defined as undetectable HBV DNA levels.
Table 1: Comparative Virological Response Rates of this compound and Comparator Drugs
| Treatment | Study Duration | Virological Response (HBV DNA < 69 IU/mL) | HBeAg Seroconversion Rate | ALT Normalization Rate | Reference |
| This compound | 144 weeks | 87.7% | 8.0% | 81.5% | [1][2] |
| Tenofovir DF | 144 weeks (switched to BSV at 48 weeks) | 92.1% | 12.2% | 88.2% | [1][2] |
| This compound | 192 weeks | 92.5% | Similar to TDF-BSV group | Similar to TDF-BSV group | [3] |
| Tenofovir DF | 192 weeks (switched to BSV at 48 weeks) | 93.1% | Similar to BSV-BSV group | Similar to BSV-BSV group | [3] |
| Entecavir | 96 weeks | 92.3% (in adefovir-resistant patients, combination therapy) | - | 92.3% | [4] |
| Tenofovir DF | 96 weeks | 95.8% (in adefovir-resistant patients) | - | 95.8% | [4] |
| Tenofovir AF | 2 years | 88.7% | Higher than BSV group | Similar to BSV group | [5] |
Note: Direct head-to-head, long-term trials comparing besifovir with entecavir and tenofovir alafenamide are limited. The data presented is from various studies and patient populations and should be interpreted with caution.
Safety Profile: A Key Differentiator
A significant advantage of this compound lies in its improved safety profile, particularly concerning renal and bone health, when compared to TDF. Long-term TDF use is associated with a decline in estimated glomerular filtration rate (eGFR) and bone mineral density (BMD).
Table 2: Comparative Safety Outcomes of this compound and Tenofovir Disoproxil Fumarate
| Safety Parameter | This compound (BSV-BSV) | Tenofovir DF (TDF-BSV) | Key Findings | Reference |
| Change in eGFR (mL/min/1.73m²) | Well-preserved | Initial decline followed by improvement after switching to BSV | Besifovir demonstrates a more favorable renal safety profile. | [1][2] |
| Change in Spine BMD (%) | -0.02% (at 144 weeks) | -0.31% (at 144 weeks) | Besifovir is associated with better preservation of bone mineral density. | [1] |
| Change in Hip BMD (%) | Well-preserved | Initial decline followed by recovery after switching to BSV | The bone-sparing effect of besifovir is a notable advantage. | [3] |
Hepatocellular Carcinoma (HCC) Incidence
Reducing the risk of developing hepatocellular carcinoma is a critical long-term goal of CHB therapy. Recent studies have compared the incidence of HCC in patients treated with besifovir versus other nucleos(t)ide analogs.
Table 3: Incidence of Hepatocellular Carcinoma with Besifovir and Comparators
| Treatment Group | Incidence Rate (per 1000 person-years) | Hazard Ratio (vs. Besifovir) | Key Findings | Reference |
| This compound | 4.3 | - | Significantly lower HCC incidence compared to ETV and TDF. | [6] |
| Entecavir | 12.5 | 2.627 | [6] | |
| Tenofovir DF | 12.3 | 2.623 | [6] | |
| Tenofovir AF | 9.2 | 2.191 (not statistically significant) | [6] |
Cost-Effectiveness Considerations of Comparator Drugs
While besifovir's cost-effectiveness is undetermined, numerous studies have evaluated other CHB treatments. These analyses typically use metrics like the Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost per Quality-Adjusted Life-Year (QALY) gained. A lower ICER generally indicates better value.
Table 4: Cost-Effectiveness of Tenofovir Alafenamide, Tenofovir Disoproxil Fumarate, and Entecavir from Published Studies
| Comparison | ICER (per QALY gained) | Country | Key Findings | Reference |
| TAF vs. TDF | USD 3,348 | Taiwan | TAF is a cost-effective option compared to TDF. | |
| TAF vs. ETV | USD 3,940 | Taiwan | TAF is a cost-effective option compared to ETV. | |
| TDF vs. ETV | TDF was dominant (more effective, less costly) | Italy | Tenofovir is a more cost-effective first-line treatment than entecavir. | [7] |
| TDF vs. No Treatment | €10,274.73 | Italy | Tenofovir is a cost-effective treatment for CHB. | [7] |
| ETV vs. No Treatment | €16,300.44 | Italy | Entecavir is a cost-effective treatment for CHB. | [7] |
| Switching from TDF to TAF vs. ETV | €17,113 | Greece | Switching to TAF is cost-effective compared to switching to ETV. | [8] |
The cost-effectiveness of besifovir will depend on its pricing relative to its clinical benefits, particularly its improved safety profile which could lead to long-term cost savings by avoiding the management of renal and bone-related complications.
Experimental Protocols
The clinical data presented in this guide are derived from rigorous, multicenter, randomized clinical trials. The general methodologies employed in these key studies are outlined below.
Phase 3, Multicenter, Randomized, Double-Blind, Non-Inferiority Trial (Besifovir vs. TDF)
-
Objective: To compare the efficacy and safety of this compound with tenofovir disoproxil fumarate in treatment-naïve adult patients with chronic hepatitis B.
-
Study Population: Treatment-naïve adults with CHB, with HBV DNA levels >1.0×10^5^ copies/mL for HBeAg-positive patients and >1.0×10^4^ copies/mL for HBeAg-negative patients.[3]
-
Intervention: Patients were randomized to receive either this compound (150 mg daily) or tenofovir disoproxil fumarate (300 mg daily).
-
Primary Endpoint: The proportion of patients with HBV DNA < 69 IU/mL at week 48.[1]
-
Secondary Endpoints:
-
ALT normalization.
-
HBeAg seroconversion.
-
Changes in bone mineral density (measured by dual-energy X-ray absorptiometry).
-
Changes in renal function (measured by estimated glomerular filtration rate).
-
Incidence of adverse events.
-
-
Extension Phase: After the initial 48-week double-blind phase, patients in the TDF group were switched to open-label besifovir, and all patients were followed for an extended period (e.g., 144 or 192 weeks) to assess long-term efficacy and safety.[1][3]
Mechanism of Action and Experimental Workflow
This compound is a prodrug of besifovir, an acyclic nucleotide phosphonate. Its mechanism of action is similar to other nucleos(t)ide analogs used in CHB treatment.
Caption: HBV replication cycle and the mechanism of action of Besifovir.
The diagram above illustrates the lifecycle of the hepatitis B virus within a hepatocyte and the point at which this compound, after being metabolized to its active form, inhibits the crucial step of reverse transcription, thereby halting viral replication.
Caption: Generalized workflow of a phase 3 clinical trial for Besifovir.
This workflow diagram outlines the typical design of a phase 3 clinical trial evaluating the efficacy and safety of this compound against a comparator drug.
Conclusion
This compound is a potent antiviral agent for the treatment of chronic hepatitis B, with an efficacy comparable to that of TDF. Its primary advantage lies in its superior renal and bone safety profile, which may translate into better long-term outcomes and potentially lower healthcare costs associated with managing adverse events. Furthermore, emerging data suggests a potential for a lower incidence of hepatocellular carcinoma compared to older nucleos(t)ide analogs.
While a definitive cost-effectiveness analysis is pending the availability of pricing data, the strong clinical performance and favorable safety profile of besifovir position it as a promising therapeutic option. Future pharmacoeconomic models will need to incorporate the long-term cost savings from its improved safety profile to accurately determine its value proposition in the management of chronic hepatitis B. For drug development professionals, the success of besifovir underscores the value of developing therapies with improved safety profiles for chronic diseases that require long-term treatment.
References
- 1. scielo.br [scielo.br]
- 2. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Cost-Effectiveness and Budget Impact of Hepatitis C Virus Treatment With Sofosbuvir and Ledipasvir in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review and economic evaluation of adefovir dipivoxil and pegylated interferon-alpha-2a for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adefovir dipivoxil and pegylated interferon alfa-2a for the treatment of chronic hepatitis B: a systematic review and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cost effectiveness of tenofovir disoproxil fumarate for the treatment of chronic hepatitis B from a Canadian public payer perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Surrogate Markers for Long-Term Outcomes in Besifovir Trials: A Comparative Guide
This guide provides a comparative analysis of Besifovir and other leading antiviral agents for Chronic Hepatitis B (CHB), focusing on the validation of surrogate markers used to predict long-term clinical outcomes. For researchers, scientists, and drug development professionals, understanding the strength of these surrogate endpoints is critical for evaluating therapeutic efficacy and designing future clinical trials.
Introduction to Surrogate Markers in Chronic Hepatitis B
Chronic Hepatitis B (CHB) is a persistent viral infection that can lead to severe long-term complications such as liver cirrhosis and hepatocellular carcinoma (HCC).[1] Clinical trials for CHB therapies often rely on surrogate endpoints—biomarkers intended to substitute for a clinical outcome—because waiting for the development of these long-term complications is impractical.[2][3] A surrogate endpoint is considered validated when there is strong evidence that its effect predicts the intended clinical benefit.[4][5]
In CHB treatment, the primary surrogate marker is virological response (VR) , typically defined as the reduction of hepatitis B virus (HBV) DNA to undetectable levels (e.g., <20 IU/mL).[6][7] Other key markers include biochemical response (normalization of alanine aminotransferase levels) and serological responses like HBeAg seroconversion.[1] The suppression of viral replication, as measured by these markers, is believed to halt the progression of liver disease.[8]
Besifovir (Besifovir dipivoxil maleate, BSV) is a potent oral acyclic nucleotide phosphonate that inhibits the HBV polymerase, the enzyme essential for viral replication.[8][9][10] It joins other first-line nucleos(t)ide analogs (NAs) such as Entecavir (ETV), Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF).[1][8] This guide compares the performance of Besifovir against these established therapies, based on surrogate marker outcomes from recent clinical studies.
Comparative Efficacy Based on Virological Response
Virological response is the most critical surrogate endpoint in assessing the efficacy of antiviral therapy for CHB. The following tables summarize data from key comparative studies.
Table 1: Besifovir (BSV) vs. Tenofovir Disoproxil Fumarate (TDF) in Patients on Long-Term TDF Therapy
| Outcome (at 48 Weeks) | Besifovir (BSV) Group | Tenofovir (TDF) Group | Non-inferiority Margin | p-value |
| Virological Response (HBV DNA <20 IU/mL) | 100.0% (64/64) | 98.5% (65/66) | -0.18 | >0.999 |
Data sourced from a randomized, non-inferiority trial where patients on long-term TDF were either switched to BSV or continued TDF.[11]
Table 2: Besifovir (BSV) vs. Tenofovir Alafenamide (TAF) in Treatment-Naïve Patients
| Outcome (at 2 Years) | Besifovir (BSV) Group | Tenofovir Alafenamide (TAF) Group | 95% CI for Difference | Non-inferiority Margin |
| Virological Response (HBV DNA <20 IU/mL) | 85.0% | 88.7% | -0.04 to 0.12 | 0.15 |
Data from a 1:1 propensity score-matched analysis in a retrospective cohort study. The results established that BSV is non-inferior to TAF in achieving virological response.[12][13]
Table 3: Long-Term Efficacy of Tenofovir (TDF) vs. Entecavir (ETV) in Treatment-Naïve HBeAg-Positive Patients
| Outcome (at 144 Weeks) | Tenofovir (TDF) Group | Entecavir (ETV) Group | p-value |
| HBV DNA Suppression (log10 IU/mL) | -6.692 | -6.6485 | 0.807 |
| HBeAg Seroconversion | 35.6% | 31.3% | >0.05 |
| ALT Normalization | 90.0% | 88.1% | >0.05 |
Data from a large, multicentre, randomized controlled trial, indicating that TDF and ETV have comparable long-term efficacy based on key surrogate markers.[14]
Experimental Protocols
Methodologies from the key studies cited are detailed below to provide context for the presented data.
Protocol 1: Randomized Trial of Switching from TDF to Besifovir (BSV)
-
Study Design : A multicenter, randomized, double-blind, non-inferiority trial.[11]
-
Patient Population : 153 CHB patients who had been treated with TDF for at least 48 weeks and had maintained HBV DNA levels below 20 IU/mL.[6][11]
-
Intervention : Patients were randomized (1:1) to either switch to Besifovir (150 mg daily) or continue Tenofovir Disoproxil Fumarate (300 mg daily) for 48 weeks.[6][11]
-
Primary Endpoint : The proportion of patients with a virological response (HBV DNA <20 IU/mL) at week 48. The non-inferiority margin was set at -18%.[11]
-
Secondary Endpoints : Safety assessments, including changes in renal function (estimated glomerular filtration rate, eGFR) and bone mineral density (BMD).[11]
Protocol 2: Comparative Study of Besifovir (BSV) vs. Tenofovir Alafenamide (TAF)
-
Study Design : A retrospective cohort study with a non-inferiority analysis using propensity score matching.[7][12]
-
Patient Population : 537 treatment-naïve CHB patients who initiated first-line antiviral therapy with either BSV (n=202) or TAF (n=335).[12][13]
-
Intervention : Patients received either Besifovir or Tenofovir Alafenamide as per standard clinical practice. The median follow-up was 42 months.[13]
-
Primary Endpoint : Achievement of virological response (VR), defined as an undetectable serum HBV DNA level (<20 IU/mL).[7][12]
-
Secondary Endpoints : Biochemical response, serologic response, incidence of virologic breakthrough, and development of hepatocellular carcinoma (HCC).[12]
Visualizing Mechanisms and Relationships
Mechanism of Action for Nucleos(t)ide Analogs
Nucleos(t)ide analogs, including Besifovir, Entecavir, and Tenofovir, share a common mechanism of action. They act as competitive inhibitors of the HBV DNA polymerase, which is a reverse transcriptase crucial for viral replication.[10] After being incorporated into the elongating viral DNA chain, they cause premature chain termination, thus halting the production of new virus particles.[10]
Caption: Mechanism of action for nucleos(t)ide analogs like Besifovir.
Clinical Trial Workflow for Comparative Efficacy
The validation of surrogate markers for a new drug like Besifovir typically involves a structured clinical trial process, often a non-inferiority study comparing it to an established standard of care.
Caption: Generalized workflow for a comparative non-inferiority clinical trial.
Relationship Between Surrogate Markers and Clinical Outcomes
The fundamental premise for using surrogate markers in CHB trials is their validated causal link to long-term clinical outcomes. Sustained virological response is strongly correlated with a reduced risk of liver disease progression.
Caption: The relationship between surrogate markers and long-term clinical benefits.
Conclusion
Clinical trial data demonstrates that Besifovir has a potent antiviral efficacy that is non-inferior to established first-line therapies like Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide.[6][12] The primary surrogate endpoint in these trials, virological response (HBV DNA suppression), is a well-validated predictor of favorable long-term outcomes, including a reduced risk of cirrhosis and hepatocellular carcinoma.
Studies also indicate that Besifovir offers an improved safety profile concerning renal and bone health compared to TDF, making it a valuable alternative in the long-term management of chronic hepatitis B.[6][11] The consistent performance of Besifovir across these key surrogate markers provides strong evidence of its potential to reduce the burden of long-term liver disease in patients with CHB. Further long-term cohort studies will continue to solidify the link between these surrogate outcomes and the ultimate clinical benefits of Besifovir therapy.
References
- 1. Entecavir versus tenofovir in patients with chronic hepatitis B: Enemies or partners in the prevention of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surrogate Markers of Efficacy For Medical Treatment of Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surrogate Endpoint Resources for Drug and Biologic Development | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fas.org [fas.org]
- 6. contagionlive.com [contagionlive.com]
- 7. Noninferiority Outcomes of Besifovir Compared to Tenofovir Alafenamide in Treatment-Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound maleate versus other antivirals in reducing hepatocellular carcinoma in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is Besifovir used for? [synapse.patsnap.com]
- 11. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noninferiority Outcomes of Besifovir Compared to Tenofovir Alafenamide in Treatment-Naïve Patients with Chronic Hepatitis B [gutnliver.org]
- 13. Noninferiority Outcomes of Besifovir Compared to Tenofovir Alafenamide in Treatment-Naïve Patients with Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the long-term efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naïve HBeAg-positive patients with chronic hepatitis B: A large, multicentre, randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Besifovir and Other Nucleos(t)ide Analogues on Hepatocellular Carcinoma Incidence
For researchers and drug development professionals navigating the landscape of chronic hepatitis B (CHB) therapies, understanding the comparative efficacy of different nucleos(t)ide analogues (NAs) in preventing hepatocellular carcinoma (HCC) is paramount. This guide provides an objective comparison of besifovir (BSV) against other commonly prescribed NAs, supported by experimental data from recent large-scale studies.
Quantitative Data Summary
The following tables summarize the key quantitative data on HCC incidence from comparative studies involving besifovir and other NAs.
Table 1: Comparison of HCC Incidence Rates (per 1000 person-years)
| Study | Besifovir (BSV) | Tenofovir Alafenamide (TAF) | Entecavir (ETV) | Tenofovir Disoproxil Fumarate (TDF) |
| Kim et al. (Before PSM)[1][2] | 1.8 | 2.4 | N/A | N/A |
| Kim et al. (After PSM)[1][2] | 1.6 | 2.2 | N/A | N/A |
| Lee et al.[3][4] | 4.3 | 9.2 | 12.5 | 12.3 |
PSM: Propensity Score Matching
Table 2: Comparative Risk of HCC Development (Hazard Ratios)
| Study | Comparison | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| Kim et al.[1][2] | BSV vs. TAF | 1.12 | N/A - N/A | 0.413 |
| Lee et al. (Crude)[3][4] | BSV vs. TAF | 2.191 | 0.884 - 5.434 | 0.090 |
| Lee et al. (Crude)[3][4] | BSV vs. ETV | 2.627 | 1.103 - 6.255 | 0.029 |
| Lee et al. (Crude)[3][4] | BSV vs. TDF | 2.623 | 1.090 - 6.311 | 0.031 |
| Lee et al. (Adjusted after PSM)[3][4] | BSV vs. ETV | 3.200 | N/A - N/A | < 0.05 |
| Lee et al. (Adjusted after PSM)[3][4] | BSV vs. TAF | 3.250 | N/A - N/A | < 0.05 |
| Lee et al. (Adjusted after PSM)[3][4] | BSV vs. TDF | 3.750 | N/A - N/A | < 0.05 |
Table 3: Standardized Incidence Ratio (SIR) for HCC with Besifovir Treatment
| Study | Patient Cohort | Follow-up Duration | Standardized Incidence Ratio (SIR) | p-value |
| Yim et al.[5][6] | Non-cirrhotic | 7 years | 0.128 | 0.039 |
| Yim et al.[5][6] | Cirrhotic | 7.5 years | 0.371 | 0.047 |
Experimental Protocols
The data presented above are primarily derived from large-scale, multicenter, retrospective cohort studies. The general methodology employed in these studies is outlined below.
1. Study Population:
-
Inclusion Criteria: Adult patients with a diagnosis of chronic hepatitis B, who were treatment-naïve and initiated monotherapy with besifovir, entecavir, tenofovir disoproxil fumarate, or tenofovir alafenamide.
-
Exclusion Criteria: Patients with a history of HCC at or before the start of treatment, co-infection with hepatitis C virus (HCV) or human immunodeficiency virus (HIV), significant alcohol intake, or other causes of liver disease.[3]
2. Data Collection:
-
Patient data were retrospectively collected from national health insurance databases or the electronic health records of multiple medical centers.
-
Baseline characteristics collected included demographics (age, sex), laboratory data (e.g., HBV DNA levels, ALT, platelet count), presence of cirrhosis, and comorbidities.[3]
3. Outcome Ascertainment:
-
The primary outcome was the development of hepatocellular carcinoma, which was identified using specific diagnostic codes from the health databases and confirmed by reviewing medical records.
4. Statistical Analysis:
-
The incidence rate of HCC was calculated per 1000 person-years of follow-up.
-
To minimize selection bias and the effects of confounding variables when comparing different treatment groups, propensity score matching (PSM) was performed.[1][2] The propensity score is calculated based on baseline characteristics to match patients with similar profiles across different treatment arms.
-
The cumulative incidence of HCC was estimated using the Kaplan-Meier method, and the log-rank test was used to compare the curves between groups.
-
Cox proportional hazards models were used to calculate the hazard ratios (HRs) for HCC development, both in the overall cohort and in the propensity score-matched cohorts.[1][2]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanisms by which nucleos(t)ide analogues reduce HCC risk and the workflow of the comparative effectiveness research.
Caption: Proposed mechanism of NAs in reducing HCC risk.
Caption: Workflow of a retrospective cohort study with propensity score matching.
Discussion
Current evidence from large retrospective cohort studies suggests that besifovir has a comparable efficacy to tenofovir alafenamide in preventing HCC.[1][2][7] Furthermore, some studies indicate that besifovir may be associated with a significantly lower risk of HCC compared to entecavir and tenofovir disoproxil fumarate.[3][4] One study also demonstrated a significantly reduced standardized incidence ratio of HCC in patients treated with besifovir compared to predicted models.[5][6]
The primary mechanism by which all NAs, including besifovir, are thought to reduce HCC risk is through potent inhibition of HBV replication.[7] This suppression of viral activity leads to a reduction in chronic liver inflammation, which in turn slows or prevents the progression to fibrosis and cirrhosis—major risk factors for HCC.[2]
A unique aspect of besifovir treatment is the co-administration of L-carnitine.[5] While primarily intended to mitigate potential side effects, L-carnitine itself has been suggested in experimental models to have a role in reducing hepatocarcinogenesis, potentially by improving mitochondrial function and reducing oxidative stress.[1] The hepatitis B virus, particularly the HBx protein, is known to interact with mitochondrial proteins, leading to mitochondrial dysfunction, which is a contributing factor to HCC development. Antiviral therapy may help to ameliorate this virus-induced mitochondrial and metabolic dysfunction.
It is important to note that the available data on besifovir is predominantly from studies conducted in South Korea, where the drug is more widely used.[1][3][8] The majority of these are retrospective observational studies, and while propensity score matching is used to minimize bias, the findings should be interpreted with this in mind. Longer-term prospective studies across more diverse populations are needed to definitively establish the comparative effectiveness of besifovir in HCC prevention.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Besifovir dipivoxil maleate versus other antivirals in reducing hepatocellular carcinoma in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduced Risk of Hepatocellular Carcinoma in Patients with Chronic Hepatitis B Receiving Long-Term Besifovir Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral therapy reduces hepatocellular carcinoma through suppressing hepatitis B virus replication may improve ER stress, mitochondrial and metabolic dysfunctions and decrease p62 in hybridized mice with single HBV transgene and miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Besifovir used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Besifovir Dipivoxil: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for besifovir dipivoxil, a potent antiviral compound used in hepatitis B research. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Core Principles of this compound Waste Management
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound was not located, the precautionary principle dictates that it should be handled as a potentially hazardous chemical waste. General guidelines for pharmaceutical waste and information on structurally similar compounds strongly suggest that incineration is the preferred method of disposal. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
All personnel handling this compound waste must be trained on these procedures and be equipped with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Step 1: Segregation of Waste
Proper segregation at the point of generation is the foundation of safe disposal. All materials that have come into contact with this compound must be considered contaminated and segregated from general laboratory waste.
Step 2: Containerization
All this compound waste must be collected in clearly labeled, leak-proof, and robust containers.
Step 3: Labeling
Clear and accurate labeling is crucial for waste tracking and to ensure proper handling by disposal personnel.
Step 4: Storage
Waste containers should be stored in a designated, secure area away from general laboratory traffic.
Step 5: Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.
Quantitative Data Summary
| Waste Stream | Container Type | Labeling Requirements | Storage Conditions | Disposal Method |
| Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) | Lined, rigid, puncture-resistant container | "Hazardous Chemical Waste," "this compound," Date of Accumulation Start | Secure, designated area, away from incompatible materials | Incineration by a licensed waste management facility |
| Liquid Waste (e.g., solutions containing this compound) | Leak-proof, screw-cap container | "Hazardous Chemical Waste," "this compound," Approximate Concentration, Date of Accumulation Start | Secure, designated area, with secondary containment | Incineration by a licensed waste management facility |
| Sharps Waste (e.g., contaminated needles, broken glass) | Puncture-proof sharps container | "Hazardous Chemical Waste," "Sharps," "this compound" | Secure, designated area | Incineration by a licensed waste management facility |
| Empty Stock Vials | Original vial, defaced | "Empty," "Contains this compound Residue" | Place in a designated container for empty chemical bottles | Incineration by a licensed waste management facility |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Logical workflow for the disposal of this compound.
Signaling Pathway for Regulatory Compliance
Adherence to a clear compliance pathway is mandatory. This involves understanding and implementing federal, state, and institutional regulations.
Caption: Hierarchical relationship for regulatory compliance in waste disposal.
References
Essential Safety and Handling Protocols for Besifovir Dipivoxil
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal of Besifovir Dipivoxil.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent antiviral agent used in hepatitis B research. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.
This compound is an orally active prodrug that is converted to its active form, besifovir, which acts as an inhibitor of HBV DNA polymerase, crucial for the virus's replication.[1] While specific handling protocols are limited in publicly available literature, the following recommendations are based on best practices for handling potent pharmaceutical compounds and antiviral agents.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following table summarizes the recommended PPE based on the nature of the task.
| Task / Potential Exposure | Recommended Personal Protective Equipment |
| Weighing and preparing solutions (powder form) | - Respirator: N95 or higher rated particulate respirator- Eye Protection: Chemical safety goggles- Hand Protection: Double-gloving with nitrile gloves- Body Protection: Lab coat, disposable sleeves |
| Handling solutions | - Eye Protection: Safety glasses with side shields or goggles- Hand Protection: Nitrile gloves- Body Protection: Lab coat |
| Risk of splash | - Eye Protection: Chemical safety goggles and a face shield- Hand Protection: Nitrile gloves- Body Protection: Fluid-resistant lab coat or gown |
Proper donning and doffing of PPE are critical to prevent cross-contamination.[2] Always remove PPE before leaving the work area and wash hands thoroughly.
Operational Plans: Handling and Spill Response
General Handling:
-
Handle this compound in a designated area, such as a chemical fume hood, especially when working with the powdered form to minimize inhalation risks.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Prepare solutions in a well-ventilated area.
-
Regularly monitor for any adverse health effects. While generally well-tolerated, some reported side effects in clinical settings include headache, nausea, and fatigue.[4]
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area effectively.
Figure 1. Workflow for handling a chemical spill of this compound.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix with general laboratory waste.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.
References
- 1. This compound Usage Guide: Benefits and Side Effects [eliotk.tistory.com]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 4. What is Besifovir used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
